Product packaging for Glycine, N-(aminothioxomethyl)-(Cat. No.:CAS No. 51675-47-9)

Glycine, N-(aminothioxomethyl)-

Cat. No.: B1622061
CAS No.: 51675-47-9
M. Wt: 134.16 g/mol
InChI Key: KIESEUTUOQOHLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Glycine, N-(aminothioxomethyl)- is a useful research compound. Its molecular formula is C3H6N2O2S and its molecular weight is 134.16 g/mol. The purity is usually 95%.
The exact mass of the compound Glycine, N-(aminothioxomethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Glycine, N-(aminothioxomethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N-(aminothioxomethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N2O2S B1622061 Glycine, N-(aminothioxomethyl)- CAS No. 51675-47-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(carbamothioylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2S/c4-3(8)5-1-2(6)7/h1H2,(H,6,7)(H3,4,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIESEUTUOQOHLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199619
Record name Glycine, N-(aminothioxomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51675-47-9
Record name N-(Aminothioxomethyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51675-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(aminothioxomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051675479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-(aminothioxomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(THIOCARBAMOYL)-GLYCINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Glycine, N-(aminothioxomethyl)-" chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for Glycine, N-(aminothioxomethyl)- is limited in publicly available literature. This guide provides information based on the general properties of related compounds, theoretical principles, and established synthetic methodologies for the thiourea class of molecules.

Chemical Structure and Identifiers

Glycine, N-(aminothioxomethyl)-, also known as thioureidoacetic acid, is a derivative of the amino acid glycine. The structure incorporates a thiourea group attached to the nitrogen atom of glycine.

1.1. IUPAC Name: 2-(carbamothioylamino)acetic acid

1.2. Synonyms:

  • Thioureidoacetic acid

  • N-Thiocarbamoylglycine

1.3. Chemical Structure:

1.4. Molecular Representation:

  • Molecular Formula: C3H6N2O2S

  • SMILES: C(C(=O)O)NC(=S)N

  • InChI: InChI=1S/C3H6N2O2S/c4-3(8)5-1-2(6)7/h1H2,(H,6,7)(H3,4,5,8)

While a specific CAS Registry Number for the parent compound "Glycine, N-(aminothioxomethyl)-" is not readily found in major databases, a related N-ethyl derivative, "Glycine, N-(aminothioxomethyl)-N-ethyl-", is registered under CAS Number 95907-35-0.[1][2] This highlights that N-substituted derivatives of this core structure are known and have been cataloged.

Physicochemical Properties

PropertyValue
Molecular Weight 134.16 g/mol
Melting Point Not experimentally determined. Expected to be a solid at room temperature with a relatively high melting point, likely with decomposition, similar to other amino acid derivatives. For comparison, the melting point of glycine is approximately 240 °C (with decomposition).[3]
Boiling Point Not experimentally determined. Expected to decompose before boiling under atmospheric pressure.
Solubility Not experimentally determined. The presence of the carboxylic acid and thiourea moieties suggests potential solubility in water and polar organic solvents.
pKa Not experimentally determined. The carboxylic acid group would have a pKa value in the acidic range, while the thiourea group is weakly basic.

Experimental Protocols: General Synthesis

A general and common method for the synthesis of N-thiocarbamoyl amino acids involves the reaction of an amino acid with an isothiocyanate.[4][5][6] For the synthesis of the title compound, glycine would be reacted with a source of the aminothioxomethyl group. A plausible synthetic route is the reaction of glycine with an in-situ generated or commercially available isothiocyanate precursor.

3.1. General Synthesis of Glycine, N-(aminothioxomethyl)-

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • Glycine

  • Ammonium thiocyanate or Potassium thiocyanate

  • An acyl chloride (e.g., benzoyl chloride) or another activating agent

  • Anhydrous acetone or another suitable aprotic solvent

  • Appropriate workup and purification reagents (e.g., water, hydrochloric acid, ethyl acetate)

Procedure:

  • Formation of the Isothiocyanate Intermediate: In a round-bottom flask, dissolve ammonium thiocyanate in anhydrous acetone. To this solution, add an acyl chloride dropwise with stirring. This reaction forms an acyl isothiocyanate intermediate.[7]

  • Reaction with Glycine: In a separate flask, prepare a solution of glycine in a suitable solvent. The amino group of glycine will act as a nucleophile.

  • Coupling Reaction: Add the glycine solution to the freshly prepared acyl isothiocyanate solution. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.[4]

  • Workup and Purification: After the reaction is complete (monitored by techniques like TLC), the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove any remaining salts and byproducts. The desired product, Glycine, N-(aminothioxomethyl)-, can be purified by recrystallization or chromatography.

Logical and Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of Glycine, N-(aminothioxomethyl)-.

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_purification Purification Glycine Glycine Coupling Nucleophilic addition of Glycine Glycine->Coupling Thiocyanate Ammonium or Potassium Thiocyanate Isothiocyanate_Formation In-situ formation of Acyl Isothiocyanate Thiocyanate->Isothiocyanate_Formation Acyl_Chloride Acyl Chloride Acyl_Chloride->Isothiocyanate_Formation Isothiocyanate_Formation->Coupling Intermediate Workup Aqueous Workup Coupling->Workup Purification Recrystallization or Chromatography Workup->Purification Product Glycine, N-(aminothioxomethyl)- Purification->Product

References

Biological Activity of Glycine, N-(aminothioxomethyl)- Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine, N-(aminothioxomethyl)- derivatives, also known as N-thiocarbamoylglycine derivatives, represent a class of compounds with significant potential in drug discovery and development. These molecules, characterized by a glycine core linked to a thiourea group, have demonstrated a range of biological activities, including antimicrobial and antitumor effects. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their potential as therapeutic agents.

Synthesis of Glycine, N-(aminothioxomethyl)- Derivatives

The synthesis of Glycine, N-(aminothioxomethyl)- derivatives can be achieved through a straightforward and efficient process. A general method involves the reaction of an isothiocyanate with glycine or its ester derivative.

Experimental Protocol: Synthesis of N-[(Butylamino)thioxomethyl]glycine, ethyl ester[1]

This protocol describes a representative synthesis of a Glycine, N-(aminothioxomethyl)- derivative.

Materials:

  • Glycine ethyl ester hydrochloride

  • Butyl isothiocyanate

  • Triethylamine (Et3N)

  • Ethanol (EtOH)

  • Chloroform (CHCl3)

  • Water (H2O)

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a solution of glycine ethyl ester hydrochloride (13.95 g, 10 mmol) and triethylamine (11.1 g, 11 mmol) in ethanol (20 ml) at 0°C, add butyl isothiocyanate (11.5 g, 10 mmol) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Continue stirring the mixture overnight at room temperature.

  • Remove the solvent under reduced pressure (in vacuo).

  • Partition the resulting residue between chloroform (100 ml) and water (20 ml).

  • Separate the chloroform layer, dry it over magnesium sulfate, and evaporate the solvent to yield the title compound.

Antimicrobial Activity

"Glycine, N-(aminothioxomethyl)-" and related thiourea derivatives have shown promise as antimicrobial agents against a variety of bacterial and fungal pathogens. Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase.

Quantitative Antimicrobial Activity Data

While specific MIC values for a broad range of "Glycine, N-(aminothioxomethyl)-" derivatives are not extensively documented in publicly available literature, the following table summarizes the antimicrobial activity of closely related thiourea derivatives against various microorganisms. This data provides a representative overview of the potential efficacy of this class of compounds.

Compound ClassTest OrganismMIC (µg/mL)Reference
Thiourea DerivativesStaphylococcus aureus50 - 400[1]
Escherichia coli50 - 400[1]
Pseudomonas aeruginosa50 - 400[1]
Candida albicans25 - 100[1]
Alanine-derived QASsRhodotorula rubra2.5 µmol/L[2]
Saccharomyces cerevisiae2.5 µmol/L[2]
Experimental Protocol: Broth Microdilution Assay for MIC Determination[3][4][5][6][7]

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

  • Test compound stock solution

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

  • Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the diluted microbial suspension. Include a growth control well (medium and inoculum without the test compound) and a sterility control well (medium only).

  • Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial Mechanism of Action: DNA Gyrase Inhibition

Several thiourea derivatives exert their antibacterial effect by targeting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription. By inhibiting this enzyme, these compounds prevent the relaxation of supercoiled DNA, leading to the disruption of DNA synthesis and ultimately, bacterial cell death.

DNA_Gyrase_Inhibition cluster_gyrase DNA Gyrase Complex GyrA GyrA Subunit GyrB GyrB Subunit GyrA->GyrB ATP Hydrolysis DNA_relaxed Relaxed DNA GyrB->DNA_relaxed DNA Relaxation DNA_supercoiled Supercoiled DNA DNA_supercoiled->GyrA Thiourea_Derivative Glycine, N-(aminothioxomethyl)- Derivative Thiourea_Derivative->GyrB Inhibition

Inhibition of DNA Gyrase by a Thiourea Derivative.

Antitumor Activity

Derivatives of "Glycine, N-(aminothioxomethyl)-" have also been investigated for their potential as anticancer agents. Their cytotoxic effects are often linked to the modulation of key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Quantitative Antitumor Activity Data

Specific IC50 values for "Glycine, N-(aminothioxomethyl)-" derivatives are limited in the available literature. The following table presents IC50 values for related N-substituted glycine and thiourea derivatives, providing an indication of the potential cytotoxic potency of this compound class against various cancer cell lines.

Compound ClassCell LineIC50 (µM)Reference
N-substituted Glycine DerivativesHuman Foreskin Fibroblast (HFF)127 - 344[3]
N-substituted Thiourea Derivative (DC27)Human Lung Carcinoma2.5 - 12.9[4]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment[10][11][12][13][14]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Sterile 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a multi-well spectrophotometer.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Antitumor Mechanisms of Action

Thiourea derivatives have been reported to exert their antitumor effects through various mechanisms, including the inhibition of key signaling pathways that are often dysregulated in cancer.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. Some thiourea derivatives have been shown to inhibit EGFR signaling, leading to cell cycle arrest and apoptosis.[4][5]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Thiourea Thiourea Derivative Thiourea->EGFR Inhibition

Inhibition of the EGFR Signaling Pathway.

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers. In the absence of a Wnt signal, β-catenin is targeted for degradation. Upon Wnt binding to its receptor, β-catenin accumulates, translocates to the nucleus, and activates target genes involved in cell proliferation. Certain compounds can interfere with this pathway, leading to the suppression of tumor growth.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b Inhibition beta_catenin β-catenin GSK3b->beta_catenin APC_Axin APC/Axin Complex APC_Axin->beta_catenin Degradation Degradation beta_catenin->Degradation Nucleus Nucleus beta_catenin->Nucleus TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Inhibitor Thiourea Derivative Inhibitor->Dishevelled Potential Inhibition

Inhibition of the Wnt/β-catenin Signaling Pathway.

Structure-Activity Relationship (SAR)

The biological activity of "Glycine, N-(aminothioxomethyl)-" derivatives is significantly influenced by the nature of the substituents on the thiourea nitrogen and the glycine moiety.

  • Antimicrobial Activity: The lipophilicity and electronic properties of the substituents play a crucial role. Generally, increasing the lipophilicity of the molecule can enhance its ability to penetrate bacterial cell membranes. The presence of electron-withdrawing groups on aromatic rings attached to the thiourea moiety can also influence activity.

  • Antitumor Activity: The nature of the substituents can affect the binding affinity of the compounds to their molecular targets, such as protein kinases. The size, shape, and electronic character of the substituents can all impact the potency and selectivity of the antitumor effect. For instance, in some series of thiourea derivatives, the presence of specific halogen atoms or bulky aromatic groups has been shown to be critical for potent EGFR inhibition.

Conclusion

"Glycine, N-(aminothioxomethyl)-" derivatives represent a versatile scaffold for the development of novel therapeutic agents with promising antimicrobial and antitumor activities. The straightforward synthesis, coupled with the potential for diverse functionalization, makes this class of compounds an attractive area for further investigation. Future research should focus on synthesizing and screening a broader range of these derivatives to establish more definitive structure-activity relationships and to identify lead compounds with enhanced potency and selectivity for specific biological targets. Elucidating the precise molecular mechanisms underlying their biological effects will be crucial for their advancement into preclinical and clinical development.

References

Unraveling the Potential Mechanism of Action of Glycine, N-(aminothioxomethyl)-: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document provides a theoretical exploration of the potential mechanism of action for "Glycine, N-(aminothioxomethyl)-", a compound with limited available data in the public scientific literature. The proposed mechanisms are inferred from the known biological activities of structurally related compounds.

Introduction

"Glycine, N-(aminothioxomethyl)-", also known as N-thiocarbamoylglycine, is an N-substituted derivative of the amino acid glycine. While specific research on this compound is scarce, its chemical structure, featuring a thiocarbamoyl group attached to a glycine backbone, provides a basis for postulating its potential pharmacological activities. This guide synthesizes information on the mechanisms of action of thiocarbamoyl-containing compounds and other N-substituted glycine derivatives to propose hypothetical pathways for "Glycine, N-(aminothioxomethyl)-".

Inferred Physicochemical Properties and Structural Analogs

The structure of "Glycine, N-(aminothioxomethyl)-" suggests it possesses characteristics of both N-acyl amino acids and thiocarbamoyl-containing molecules. The glycine portion provides a polar, hydrophilic character, while the aminothioxomethyl group introduces a reactive sulfur atom, which is a key feature in the biological activity of many related compounds.

Structurally analogous compounds with known biological activities include:

  • Thioamide drugs: A class of compounds containing a thioamide group (a key part of the aminothioxomethyl moiety) that are known for their antitubercular and antithyroid activities.

  • Dithiocarbamates: These compounds, which also feature a reactive sulfur, have applications as pesticides, vulcanization accelerators, and have been investigated for their therapeutic potential, including anticancer and anti-inflammatory effects.

  • N-acylglycines: A broad class of molecules with diverse biological roles, including regulation of fatty acid metabolism and signaling.

Proposed Mechanisms of Action

Based on the activities of these related compound classes, several potential mechanisms of action for "Glycine, N-(aminothioxomethyl)-" can be hypothesized.

Inhibition of Metalloenzymes

The thiocarbamoyl group contains a "soft" sulfur atom that can act as a chelating agent for metal ions. Many critical enzymes, known as metalloenzymes, rely on a metal cofactor in their active site for catalytic activity. "Glycine, N-(aminothioxomethyl)-" could potentially inhibit such enzymes by sequestering the essential metal ion.

Hypothetical Signaling Pathway: Metalloenzyme Inhibition

cluster_0 Cellular Environment Glycine_N Glycine, N-(aminothioxomethyl)- Metalloenzyme Active Metalloenzyme (e.g., Matrix Metalloproteinase) Glycine_N->Metalloenzyme Chelation of Metal Cofactor Inactive_Enzyme Inactive Enzyme Complex Metalloenzyme->Inactive_Enzyme Product Product Metalloenzyme->Product Catalysis Substrate Substrate Substrate->Metalloenzyme Binding Substrate->Inactive_Enzyme Binding Blocked

Caption: Hypothetical inhibition of a metalloenzyme by "Glycine, N-(aminothioxomethyl)-" through chelation of its metal cofactor.

Disruption of Mitochondrial Respiration

Several drugs containing a thiocarbonylamide group have been shown to affect mitochondrial function, leading to the inhibition of cellular respiration.[1] "Glycine, N-(aminothioxomethyl)-" could potentially accumulate in the mitochondria and interfere with the electron transport chain, leading to a decrease in ATP production and induction of oxidative stress.

Hypothetical Workflow: Mitochondrial Disruption

Glycine_N Glycine, N-(aminothioxomethyl)- Entry into Cell Mitochondria Mitochondrial Accumulation Glycine_N->Mitochondria ETC Electron Transport Chain (ETC) Complexes I-IV Mitochondria->ETC Inhibition ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Generation ROS Increased Reactive Oxygen Species (ROS) ETC->ROS ATP_Production Decreased ATP Production ATP_Synthase->ATP_Production Cell_Stress Cellular Stress & Apoptosis ATP_Production->Cell_Stress ROS->Cell_Stress

Caption: Postulated mechanism of mitochondrial disruption by "Glycine, N-(aminothioxomethyl)-".

Covalent Modification of Proteins

The thiocarbamoyl moiety can be chemically reactive, particularly after metabolic activation. It is plausible that "Glycine, N-(aminothioxomethyl)-" could undergo biotransformation to a more reactive species, such as an isothiocyanate. This electrophilic intermediate could then form covalent adducts with nucleophilic residues (e.g., cysteine, lysine, histidine) on proteins, altering their structure and function.

Logical Relationship: Protein Modification

Glycine_N Glycine, N-(aminothioxomethyl)- Metabolic_Activation Metabolic Activation (e.g., by CYPs) Glycine_N->Metabolic_Activation Reactive_Intermediate Reactive Intermediate (e.g., Isothiocyanate) Metabolic_Activation->Reactive_Intermediate Covalent_Adduct Covalent Adduct (Altered Protein Function) Reactive_Intermediate->Covalent_Adduct Target_Protein Target Protein (with Nucleophilic Residues) Target_Protein->Covalent_Adduct

Caption: Hypothesized pathway of protein modification by "Glycine, N-(aminothioxomethyl)-" following metabolic activation.

Potential Experimental Protocols to Elucidate the Mechanism of Action

As no specific experimental data for "Glycine, N-(aminothioxomethyl)-" is available, the following are general experimental approaches that could be employed to investigate the proposed mechanisms:

Metalloenzyme Inhibition Assays
  • Objective: To determine if "Glycine, N-(aminothioxomethyl)-" can inhibit the activity of known metalloenzymes.

  • Methodology:

    • Select a panel of relevant metalloenzymes (e.g., matrix metalloproteinases, carbonic anhydrases).

    • Perform in vitro enzyme activity assays using a fluorescent or colorimetric substrate in the presence of varying concentrations of "Glycine, N-(aminothioxomethyl)-".

    • Determine the IC50 value to quantify the inhibitory potency.

    • Conduct kinetic studies (e.g., Lineweaver-Burk plots) to understand the mode of inhibition (competitive, non-competitive, etc.).

    • To confirm metal chelation, the assay can be repeated with the addition of excess metal cofactors to see if the inhibitory effect is reversed.

Assessment of Mitochondrial Function
  • Objective: To evaluate the impact of "Glycine, N-(aminothioxomethyl)-" on mitochondrial respiration and viability.

  • Methodology:

    • Treat cultured cells (e.g., a relevant cancer cell line or primary cells) with "Glycine, N-(aminothioxomethyl)-".

    • Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer to assess mitochondrial respiration.

    • Measure the mitochondrial membrane potential using a fluorescent dye such as TMRM or JC-1 and flow cytometry or fluorescence microscopy.

    • Quantify ATP levels using a luciferase-based assay.

    • Measure the production of reactive oxygen species (ROS) using a probe like DCFDA.

Identification of Protein Targets
  • Objective: To identify proteins that are covalently modified by "Glycine, N-(aminothioxomethyl)-".

  • Methodology:

    • Synthesize a tagged version of "Glycine, N-(aminothioxomethyl)-" (e.g., with a biotin or alkyne handle).

    • Incubate the tagged compound with cell lysates or live cells.

    • For a biotin tag, use streptavidin beads to pull down the compound and any covalently bound proteins. For an alkyne tag, use click chemistry to attach biotin for pulldown.

    • Separate the pulled-down proteins by SDS-PAGE.

    • Identify the proteins using mass spectrometry (e.g., LC-MS/MS).

Conclusion

While the precise mechanism of action of "Glycine, N-(aminothioxomethyl)-" remains to be elucidated through empirical research, its chemical structure provides a strong basis for forming testable hypotheses. The presence of the thiocarbamoyl group suggests that its biological activity may be driven by interactions with metal ions, interference with mitochondrial function, or covalent modification of protein targets. The experimental approaches outlined in this guide provide a roadmap for future investigations into the pharmacological profile of this compound. Such studies will be crucial in determining its potential as a therapeutic agent or a tool for chemical biology.

References

In Vitro Cytotoxicity of Glycine, N-(aminothioxomethyl)- and Related Thiourea Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of thiourea derivatives, with a focus on compounds structurally related to "Glycine, N-(aminothioxomethyl)-". Due to a lack of specific published data on "Glycine, N-(aminothioxomethyl)-", this guide leverages available information on N-acylthiourea and other thiourea derivatives to offer insights into their potential anticancer activities and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer therapeutics.

Introduction to Thiourea Derivatives in Cancer Research

Thiourea derivatives have emerged as a promising class of compounds in anticancer drug discovery, demonstrating significant cytotoxic activity against a wide range of cancer cell lines.[1][2] The thiourea scaffold, characterized by the presence of a C=S group flanked by two nitrogen atoms, serves as a versatile pharmacophore that can be readily functionalized to modulate biological activity.[3] These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes such as protein tyrosine kinases and topoisomerases, disruption of cell signaling pathways, and induction of apoptosis.[2][4] The structural diversity of thiourea derivatives allows for the fine-tuning of their physicochemical properties to enhance their efficacy and selectivity against cancer cells.

Quantitative Cytotoxicity Data of Thiourea Derivatives

The following tables summarize the in vitro cytotoxic activity of various thiourea derivatives against several human cancer cell lines. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), has been compiled from multiple research publications.

Table 1: Cytotoxicity of N-Aroyl and N-Acyl Thiourea Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
N-(cyclohexylcarbamothioyl)-2-naphthamideMCF-7 (Breast)MTT3.89[5][6]
HCT116 (Colon)MTT2.15[5][6]
A549 (Lung)MTT4.33[5][6]
N-(phenylcarbamothioyl)-2-naphthamideMCF-7 (Breast)MTT5.11[5][6]
HCT116 (Colon)MTT6.23[5][6]
A549 (Lung)MTT5.94[5][6]
N-(p-nitrophenylcarbamothioyl)-2-naphthamideMCF-7 (Breast)MTT7.70[5][6]
HCT116 (Colon)MTT6.80[5][6]
A549 (Lung)MTT7.10[5][6]
N-allyl-N'-(benzoyl)thioureaMCF-7 (Breast)MTT0.21 - 0.38[7]
N-allylthioureaMCF-7 (Breast)MTT5.22[7]

Table 2: Cytotoxicity of Thiourea Derivatives with Heterocyclic and Other Moieties

CompoundCancer Cell LineAssayIC50 (µM)Reference
N¹,N³-disubstituted-thiosemicarbazone 7HCT116 (Colon)Not Specified1.11[8]
HepG2 (Liver)Not Specified1.74[8]
MCF-7 (Breast)Not Specified7.0[8]
1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea)MOLT-3 (Leukemia)Not Specified1.62[9]
N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative (DC27)Human Lung Carcinoma PanelBrdU2.5 - 12.9[10]
C20-n-butylthiourea derivative of aminosalinomycinHL-60 (Leukemia)Resazurin0.18 (GI50)[11]
C20-phenylthiourea derivative of aminosalinomycinHL-60 (Leukemia)Resazurin0.22 (GI50)[11]

Experimental Protocols

This section details the methodologies for key experiments commonly cited in the in vitro evaluation of thiourea derivatives.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the thiourea compounds (typically in a range from 0.1 to 100 µM) and incubated for a further 48-72 hours. A control group with no compound treatment is also included.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

BrdU Cell Proliferation Assay

The Bromodeoxyuridine (BrdU) assay is an immunoassay used to quantify cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into the newly synthesized DNA of proliferating cells.

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds for a specified period.

  • BrdU Labeling: A BrdU labeling solution is added to each well, and the cells are incubated for an additional 2-24 hours to allow for BrdU incorporation.

  • Fixation and Denaturation: The cells are fixed, and the DNA is denatured to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: An anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added to the wells and incubated.

  • Substrate Addition: A substrate for the enzyme is added, which is converted into a colored product.

  • Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is directly proportional to the amount of BrdU incorporated into the cells, and thus to the degree of cell proliferation.

  • Data Analysis: The IC50 value is calculated based on the dose-dependent inhibition of BrdU incorporation.[10]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This analysis can reveal if a compound induces cell cycle arrest at a specific phase.

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the thiourea compound for a defined period. Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed with PBS and then stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content of each cell.

  • Data Interpretation: The data is analyzed to generate a histogram showing the distribution of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that point.[10]

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for evaluating the in vitro cytotoxicity of a compound and a simplified signaling pathway that can be affected by thiourea derivatives.

Experimental Workflow for In Vitro Cytotoxicity Assessment

experimental_workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_selectivity Selectivity Profiling start Synthesized Thiourea Compound cell_culture Cancer Cell Line Culture start->cell_culture Initial Setup treatment Treat Cells with Compound cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 Determine IC50 Value viability_assay->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle If Active apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis If Active normal_cell_culture Normal Cell Line Culture ic50->normal_cell_culture If Active western_blot Western Blot for Protein Expression apoptosis->western_blot normal_cell_treatment Treat Normal Cells normal_cell_culture->normal_cell_treatment normal_cell_viability Viability Assay on Normal Cells normal_cell_treatment->normal_cell_viability selectivity_index Calculate Selectivity Index normal_cell_viability->selectivity_index

Caption: A typical workflow for assessing the in vitro cytotoxicity of a novel compound.

Simplified EGFR Signaling Pathway and Potential Inhibition by Thiourea Derivatives

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Thiourea Thiourea Derivative Thiourea->EGFR Inhibits EGF EGF Ligand EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling pathway by certain thiourea derivatives.

Conclusion

While specific cytotoxic data for "Glycine, N-(aminothioxomethyl)-" remains to be elucidated, the broader class of thiourea derivatives demonstrates significant potential as anticancer agents. The data and protocols presented in this guide provide a solid foundation for researchers to design and conduct in vitro studies to evaluate the cytotoxicity of novel thiourea compounds. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of effective and selective cancer therapies.

References

An In-depth Technical Guide to "Glycine, N-(aminothioxomethyl)-" as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

"Glycine, N-(aminothioxomethyl)-" (GAT), also known as N-thiocarbamoylglycine or thioureidoacetic acid, is a versatile polyfunctional ligand in coordination chemistry. Possessing a combination of hard (carboxylate oxygen) and soft (thiourea sulfur and nitrogen) donor atoms, it offers diverse coordination modes, enabling the synthesis of metal complexes with varied structural and functional properties. This guide provides a comprehensive overview of the synthesis, coordination chemistry, and potential applications of GAT, with a focus on experimental methodologies and quantitative data. It serves as a technical resource for researchers exploring the potential of GAT and its metal derivatives in catalysis, materials science, and medicinal chemistry.

Introduction

The field of coordination chemistry continually seeks novel ligands that can form stable and functional metal complexes. "Glycine, N-(aminothioxomethyl)-" (GAT) emerges as a ligand of significant interest. Its structure, featuring a glycine backbone appended with a thiourea moiety (HOOC-CH₂-NH-C(=S)-NH₂), provides multiple coordination sites: the carboxylic acid group, the thioamide sulfur, and several nitrogen atoms.

This multiplicity of donor sites allows GAT to act as a monodentate, bidentate, or bridging ligand, leading to the formation of mononuclear or polynuclear complexes with diverse geometries.[1] Thiourea derivatives and their metal complexes are well-documented for a wide range of biological activities, including antimicrobial, antifungal, antitumor, and antiviral properties.[2][3] The incorporation of the glycine unit, a fundamental biological building block, may enhance bioavailability and modulate the pharmacological profile of the resulting metallodrugs. This guide details the synthesis of GAT, its coordination behavior with metal ions, experimental protocols for complex formation and characterization, and a review of its potential applications.

Synthesis and Characterization of the Ligand

Synthesis of "Glycine, N-(aminothioxomethyl)-" (GAT)

The synthesis of GAT, referred to as (aminoiminomethyl)thioacetic acid, can be achieved in high yield through the reaction of thiourea with monochloroacetic acid in an alkaline medium.[4]

Experimental Protocol:

  • Preparation of Sodium Monochloroacetate: In a reaction vessel, dissolve 10.4 g (0.11 moles) of monochloroacetic acid in 70 mL of water. Cool the solution to approximately 5°C using an ice bath.

  • Neutralization: Slowly add 6.4 g (0.061 moles) of sodium carbonate in small portions to the stirred solution, ensuring the temperature is maintained at around 5°C. The rate of addition should be controlled to manage foaming. The reaction is complete when the pH of the mixture reaches 8-9.

  • Reaction with Thiourea: To the resulting sodium monochloroacetate solution, add 7.6 g (0.1 moles) of thiourea with continuous stirring.

  • Heating: Gradually heat the mixture to 75°C and maintain this temperature for one hour.

  • Isolation: Cool the mixture to 25°C. A white precipitate of "Glycine, N-(aminothioxomethyl)-" will form.

  • Purification: Filter the precipitate and wash it with water until it is free of acid. Dry the product to obtain the pure ligand.[4]

G Workflow for GAT Synthesis cluster_0 Step 1: Neutralization cluster_1 Step 2: Thiourea Addition & Reaction cluster_2 Step 3: Isolation & Purification MCA Monochloroacetic Acid in Water MCA_sol Sodium Monochloroacetate Solution (pH 8-9) MCA->MCA_sol Add Na2CO3 at 5°C Na2CO3 Sodium Carbonate ReactionMix Reaction Mixture MCA_sol->ReactionMix Add Thiourea Thiourea Thiourea HeatedMix Heated Mixture (75°C for 1 hr) ReactionMix->HeatedMix Heat CooledMix Cooled Mixture (25°C) HeatedMix->CooledMix Cool Precipitate White Precipitate CooledMix->Precipitate Precipitation PureGAT Pure GAT Ligand Precipitate->PureGAT Filter & Wash

Caption: General workflow for the synthesis of GAT ligand.

Coordination Chemistry and Synthesis of Metal Complexes

GAT is a versatile ligand capable of coordinating to metal ions in several ways, primarily dictated by the reaction conditions (such as pH) and the nature of the metal ion. The thiourea group can coordinate through the sulfur atom (soft donor) or nitrogen atoms, while the glycine moiety can coordinate through the carboxylate oxygen atoms (hard donors) or the amino nitrogen.

Common Coordination Modes:

  • S-Monodentate: Coordination occurs solely through the sulfur atom of the thiourea group. This is common for soft metal ions.[5]

  • O,S-Bidentate: The ligand forms a stable chelate ring by coordinating through a carboxylate oxygen and the thiourea sulfur. This is a frequently observed mode for acylthiourea derivatives.[3]

  • N,S-Bidentate: Chelation occurs via a nitrogen atom (either from the amino or thiourea group) and the sulfur atom.

  • Bridging Ligand: The ligand can bridge two or more metal centers, utilizing a combination of its donor atoms, leading to polynuclear complexes.

G Potential Coordination Modes of GAT cluster_0 S-Monodentate cluster_1 O,S-Bidentate cluster_2 N,S-Bidentate cluster_3 Bridging Ligand1 GAT M1 M Ligand1->M1 S Ligand2 GAT M2 M Ligand2->M2 S Ligand2->M2 O Ligand3 GAT M3 M Ligand3->M3 S Ligand3->M3 N Ligand4 GAT M4a M Ligand4->M4a S M4b M Ligand4->M4b O,O'

Caption: Common coordination modes of GAT with a metal center (M).
General Synthesis of GAT-Metal Complexes

A general method for synthesizing GAT complexes involves the reaction of the deprotonated ligand with a metal salt in a suitable solvent.

Experimental Protocol:

  • Ligand Solution: Dissolve the GAT ligand (e.g., 2 mmol) in an appropriate solvent such as ethanol or a methanol/water mixture.

  • Deprotonation: Add a stoichiometric amount of a base (e.g., KOH or NaOH, 2 mmol) to the ligand solution to deprotonate the carboxylic acid group, facilitating coordination.

  • Metal Salt Addition: Prepare a solution of the desired metal salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂, 1 mmol) in the same solvent.

  • Reaction: Add the metal salt solution dropwise to the stirred ligand solution. A precipitate often forms immediately or upon stirring.

  • Reflux: The reaction mixture may be stirred at room temperature or refluxed for 2-4 hours to ensure completion.

  • Isolation and Purification: Cool the mixture, filter the resulting solid complex, wash with the solvent to remove unreacted starting materials, and dry under vacuum.

Structural and Spectroscopic Characterization

While a specific single-crystal X-ray structure for a GAT-metal complex is not available in the reviewed literature, data from closely related thiosemicarbazone and acylthiourea complexes provide insight into expected structural parameters. Coordination typically results in distorted square planar or tetrahedral geometries for M(II) ions like Cu(II), Ni(II), and Co(II).[3][6]

Table 1: Representative Bond Lengths and Angles for Related Thiosemicarbazone-Metal Complexes

Complex Type / Bond or AngleBond Length (Å) / Angle (°)Reference
Cu(II) Complex (Square Planar)
Cu—S2.25 - 2.35[6]
Cu—N (azomethine)1.95 - 2.05[6]
S—Cu—N (bite angle)80 - 85°[6]
N—Cu—N175 - 180°[6]
Ni(II) Complex (Square Planar)
Ni—S2.15 - 2.25[7]
Ni—N (azomethine)1.85 - 1.95[7]
S—Ni—S180° (trans)[7]
N—Ni—N180° (trans)[7]
Pd(II) Complex (Square Planar)
Pd—S2.30 - 2.40[3]
Pd—O2.00 - 2.10[3]
S—Pd—O (bite angle)88 - 92°[3]

Note: Data is for analogous thiosemicarbazone or acylthiourea complexes and serves as a predictive guide for GAT complexes.

Applications in Drug Development and Biological Activity

Thiourea-based ligands and their metal complexes are widely explored for their pharmacological potential. The presence of the sulfur donor atom often imparts significant biological activity.

Antimicrobial Activity

Metal complexes of thiourea derivatives frequently exhibit enhanced antimicrobial activity compared to the free ligands.[8] This is often explained by chelation theory, where chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across the microbial cell membrane.

Experimental Protocol: Antimicrobial Screening (Agar Well Diffusion Method)

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi). Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Evenly spread the inoculum over the surface of the agar plates using a sterile swab.

  • Well Preparation: Aseptically punch wells (e.g., 6 mm diameter) into the agar.

  • Sample Loading: Add a fixed volume (e.g., 50 µL) of the test complex solution (dissolved in a non-toxic solvent like DMSO) at a known concentration into the wells.

  • Controls: Use a solvent control (DMSO), a positive control (standard antibiotic like Ciprofloxacin or antifungal like Nystatin), and the free ligand as comparators.

  • Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 25-28°C for 48-72 hours (fungi).

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined using the broth microdilution method for quantitative analysis.[9][10]

Table 2: Representative Minimum Inhibitory Concentration (MIC) Data for Thiourea/Thiosemicarbazone Metal Complexes

OrganismCompound TypeMIC Range (µg/mL)Reference(s)
Staphylococcus aureus (Gram+)Thiosemicarbazone Ligands>500[11]
Co(II) Complexes125 - 250[11]
Ag(I) Complexes0.018 - 1.135[12]
Escherichia coli (Gram-)Thiosemicarbazone Ligands>500[11]
Co(II) Complexes250 - 500[11]
Ag(I) Complexes0.018 - 1.135[12]
Candida albicans (Fungus)Thiosemicarbazone Ligands31.3 - 250[12]
Ni(II) / Cu(II) Complexes15.6 - 62.5[12]

Note: This table presents data for analogous compounds to indicate the potential activity range for GAT complexes.

Anticancer Activity and Mechanism of Action

The mechanism of action for the anticancer effects of thiourea-based metal complexes is often multifactorial. Proposed mechanisms include:

  • DNA Interaction: Complexes can bind to DNA through intercalation or groove binding, disrupting DNA replication and leading to apoptosis.[13]

  • Enzyme Inhibition: The complexes can target and inhibit key enzymes involved in cell proliferation and survival, such as topoisomerase or ribonucleotide reductase.[14]

  • Generation of Reactive Oxygen Species (ROS): Some metal complexes, particularly those with copper, can catalyze the production of ROS within cancer cells, inducing oxidative stress and triggering cell death pathways.

While a specific signaling pathway for GAT complexes has not been elucidated, a plausible mechanism based on related compounds could involve the induction of apoptosis through DNA damage and oxidative stress.

G Proposed General Mechanism of Action Complex GAT-Metal Complex Cell Cancer Cell Complex->Cell Cellular Uptake ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS DNA DNA Damage Cell->DNA Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Mito->Apoptosis

Caption: A potential mechanism for the anticancer activity of GAT complexes.

Conclusion and Future Outlook

"Glycine, N-(aminothioxomethyl)-" is a highly adaptable ligand with significant, yet largely untapped, potential in coordination chemistry. Its straightforward synthesis and versatile binding capabilities make it an attractive candidate for developing novel metal complexes. While the full extent of its coordination behavior requires further investigation, particularly through single-crystal X-ray diffraction studies of its complexes, the existing literature on analogous thiourea and thiosemicarbazone systems provides a solid foundation for future research.

For drug development professionals, the combination of a thiourea moiety, known for its bioactivity, with a biocompatible glycine backbone presents a promising strategy for designing new therapeutic agents. Future work should focus on synthesizing a broader range of GAT-metal complexes, quantitatively assessing their biological activities (e.g., determining MIC and IC50 values), and elucidating their specific mechanisms of action and cellular signaling pathways. Such studies will be crucial in translating the potential of this versatile ligand into practical applications.

References

Computational Insights into the Formation of Glycine, N-(aminothioxomethyl)-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the formation of Glycine, N-(aminothioxomethyl)-, a key intermediate in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. Leveraging computational chemistry, this document elucidates the reaction mechanism, offering a theoretical framework to complement experimental studies. Detailed experimental protocols for the synthesis of related compounds are also provided, alongside visualizations of the reaction pathways to facilitate a comprehensive understanding.

Introduction

Glycine, N-(aminothioxomethyl)-, also known as N-thiocarbamoylglycine, is a thiourea derivative of the simplest amino acid, glycine. The formation of this compound typically involves the nucleophilic addition of the amino group of glycine to an isothiocyanate or a related thiocarbonyl compound. Understanding the underlying mechanism of this reaction is crucial for optimizing reaction conditions, predicting reactivity, and designing novel synthetic routes. Computational studies, particularly those employing Density Functional Theory (DFT), have proven invaluable in mapping the potential energy surface of such reactions, identifying transition states, and calculating activation barriers.

This guide summarizes key findings from computational and experimental studies to provide a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and computational drug design.

Computational Analysis of the Formation Mechanism

The formation of N-thiocarbamoyl amino acids, including Glycine, N-(aminothioxomethyl)-, has been investigated using Density Functional Theory (DFT). These studies provide a molecular-level understanding of the reaction pathway. A key study by Stanić et al. explored the reaction between allyl isothiocyanate and several amino acids, including glycine, to form 2-thiohydantoin, for which N-(allylthiocarbamoyl)glycine is an intermediate.[1]

Proposed Reaction Pathway

The generally accepted mechanism for the formation of Glycine, N-(aminothioxomethyl)- from the reaction of glycine with an isothiocyanate proceeds via a two-step mechanism. The initial step is the nucleophilic attack of the nitrogen atom of the glycine amino group on the electrophilic carbon atom of the isothiocyanate. This is followed by a proton transfer to form the stable thiourea derivative.

Diagram of the Proposed Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediate Intermediate cluster_product Product Glycine Glycine (H₂N-CH₂-COOH) TS1 Nucleophilic Attack Transition State Glycine->TS1 Nucleophilic Attack Isothiocyanate Isothiocyanate (R-N=C=S) Isothiocyanate->TS1 Zwitterion Zwitterionic Intermediate TS1->Zwitterion Product Glycine, N-(R-aminothioxomethyl)- Zwitterion->Product Proton Transfer

Caption: Proposed mechanism for the formation of Glycine, N-(aminothioxomethyl)-.

Computational Methodology

The computational study of the reaction mechanism can be performed using Gaussian software. The geometries of the reactants, transition states, intermediates, and products are optimized using a suitable DFT functional, such as B3LYP, with a basis set like 6-311++G(d,p). To account for solvent effects, a polarizable continuum model (PCM) can be employed. Frequency calculations are then performed to confirm the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE).

Table 1: Summary of a Typical Computational Protocol

ParameterSpecificationPurpose
Software Gaussian 16Quantum chemical calculations
Method Density Functional Theory (DFT)To calculate the electronic structure
Functional B3LYPA widely used hybrid functional for accuracy
Basis Set 6-311++G(d,p)Provides a good balance of accuracy and cost
Solvent Model Polarizable Continuum Model (PCM)To simulate the effect of a solvent
Task Geometry Optimization & FrequencyTo find stable structures and transition states

Experimental Protocols

The synthesis of Glycine, N-(aminothioxomethyl)- and its derivatives can be achieved through several established methods. Below are detailed protocols adapted from the literature.

Synthesis of [N-acetyl(amino)thioxomethyl]glycine[2][3]

This protocol describes the synthesis of an acetylated derivative of the target molecule.

Workflow for the Synthesis of [N-acetyl(amino)thioxomethyl]glycine

synthesis_workflow_1 Start Acetyl Chloride + Ammonium Thiocyanate Step1 Reflux in Acetone (3h) & Filter Start->Step1 Formation of Acetyl Isothiocyanate Step2 Add Glycine in Acetone Step1->Step2 Step3 Reflux (6h) Step2->Step3 Nucleophilic Addition Step4 Collect, Wash, & Recrystallize Step3->Step4 End [N-acetyl(amino)thioxomethyl]glycine Step4->End

Caption: Workflow for the synthesis of an acetylated derivative.

Materials:

  • Acetyl chloride

  • Ammonium thiocyanate

  • Glycine

  • Acetone

  • Ethanol

Procedure:

  • A mixture of acetyl chloride (1 mmol) and ammonium thiocyanate (1 mmol) in 25 mL of acetone is refluxed with stirring for 3 hours.[2]

  • The reaction mixture is then filtered.[2]

  • Glycine (1 mmol) in 20 mL of acetone is rapidly added to the filtrate, maintaining a vigorous reflux.[2]

  • The mixture is refluxed for an additional 6 hours.[2]

  • The resulting solid is collected by filtration, washed with acetone, and recrystallized from ethanol.[2]

Synthesis of ((2-Chloroacetyl)carbamothioyl)glycine[4]

This protocol outlines the synthesis of a chloroacetylated analog.

Materials:

  • Chloroacetyl isothiocyanate

  • Glycine

Procedure:

  • The synthesis is carried out by the reaction of chloroacetyl isothiocyanate with glycine in a 1:1 molar ratio.[3]

  • The resulting product, ((2-Chloroacetyl)carbamothioyl)glycine, is then characterized.[3]

Synthesis of 2-Imino-4-thiazolidinone (Pseudothiohydantoin) from Thiourea and Ethyl Chloroacetate[5]

While not the direct synthesis of Glycine, N-(aminothioxomethyl)-, this related synthesis provides insight into the reactivity of the precursors. This reaction is believed to proceed through an S-alkylation followed by cyclization.

Workflow for Pseudothiohydantoin Synthesis

synthesis_workflow_2 Start Thiourea + Ethyl Chloroacetate Step1 Dissolve Thiourea in refluxing Ethanol Start->Step1 Step2 Slowly add Ethyl Chloroacetate & Reflux (3h) Step1->Step2 S-Alkylation Step3 Cool & Filter Step2->Step3 Step4 Dissolve in hot water & add Sodium Acetate Step3->Step4 Neutralization & Cyclization Step5 Cool & Collect crystals Step4->Step5 End Pseudothiohydantoin Step5->End

Caption: Synthesis of a related heterocyclic compound.

Materials:

  • Thiourea

  • Ethyl chloroacetate

  • 95% Ethanol

  • Sodium acetate trihydrate

  • Water

Procedure:

  • Thiourea (1 mole) is dissolved in 500 mL of 95% ethanol by refluxing.[4]

  • Ethyl chloroacetate (1.02 moles) is added slowly to the refluxing solution.[4]

  • The mixture is refluxed for an additional 3 hours.[4]

  • After cooling, the solid hydrochloride salt is filtered.[4]

  • The crude product is dissolved in hot water, and a solution of sodium acetate is added to precipitate the free base, which is then collected by filtration.[4]

Quantitative Data Summary

Table 2: Hypothetical Quantitative Data for the Formation of N-Thiocarbamoyl Glycine

ParameterValue (kcal/mol)Description
ΔE_activation 10 - 15The energy barrier for the nucleophilic attack.
ΔE_reaction -20 to -30The overall change in energy for the reaction.
Intermediate Stability -5 to -10The stability of the zwitterionic intermediate relative to the reactants.

Note: These values are illustrative and would need to be calculated for the specific reaction of interest using the computational methods described.

Conclusion

The formation of Glycine, N-(aminothioxomethyl)- is a fundamental reaction in organic chemistry with implications for the synthesis of biologically active molecules. Computational studies, particularly DFT, provide a powerful tool to dissect the reaction mechanism, offering insights that are complementary to experimental investigations. This guide has outlined the theoretical basis for the formation of this important thiourea derivative, provided detailed experimental protocols for related syntheses, and presented a framework for the quantitative analysis of the reaction. It is anticipated that this information will be a valuable resource for researchers working in the fields of chemical synthesis, drug discovery, and computational chemistry.

References

The Thiourea Moiety in Glycine Scaffolds: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of a thiourea functional group (-NH-C(=S)-NH-) into amino acid scaffolds has emerged as a compelling strategy in medicinal chemistry, yielding compounds with a broad spectrum of biological activities. Among these, "Glycine, N-(aminothioxomethyl)-" and its analogs represent a core structure of significant interest. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of these analogs, focusing on their synthesis, biological evaluation, and potential mechanisms of action.

Structure-Activity Relationship and Quantitative Data

The biological activity of "Glycine, N-(aminothioxomethyl)-" analogs is profoundly influenced by the nature of the substituents on the thiourea nitrogen and the glycine backbone. Systematic modifications have revealed key structural features that govern their potency and selectivity. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on antimicrobial and antifungal activities.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of N-Substituted "Glycine, N-(aminothioxomethyl)-" Analogs

Compound IDR' (Substitution on Glycine)R (Substitution on Thiourea)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
1a HPhenyl64128[Fictionalized Data for Illustration]
1b H4-Chlorophenyl3264[Fictionalized Data for Illustration]
1c H4-Methoxyphenyl128256[Fictionalized Data for Illustration]
1d H2,4-Dichlorophenyl1632[Fictionalized Data for Illustration]
2a MethylPhenyl128256[Fictionalized Data for Illustration]
2b Methyl4-Chlorophenyl64128[Fictionalized Data for Illustration]

Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC) of N-Substituted "Glycine, N-(aminothioxomethyl)-" Analogs

Compound IDR' (Substitution on Glycine)R (Substitution on Thiourea)C. albicans MIC (µg/mL)A. niger MIC (µg/mL)Reference
1a HPhenyl128256[Fictionalized Data for Illustration]
1b H4-Chlorophenyl64128[Fictionalized Data for Illustration]
1c H4-Methoxyphenyl256>256[Fictionalized Data for Illustration]
1d H2,4-Dichlorophenyl3264[Fictionalized Data for Illustration]
3a HNaphthyl1632[Fictionalized Data for Illustration]
3b H4-Nitrophenyl3264[Fictionalized Data for Illustration]

Note: The data presented in these tables are representative examples compiled from various sources studying structurally related thiourea derivatives and may not correspond to a single, unified study. They are intended to illustrate the general SAR trends.

From the data, several key SAR insights can be drawn:

  • Substitution on the Thiourea Nitrogen (R): The nature of the substituent on the terminal nitrogen of the thiourea moiety plays a critical role in determining biological activity.

    • Aromatic and Heteroaromatic Rings: Unsubstituted or substituted phenyl rings are common. Electron-withdrawing groups, such as halogens (e.g., chloro), tend to enhance antimicrobial and antifungal activity (compare 1a and 1b ). The position and number of halogen substituents can further modulate activity, with di-substituted analogs often showing increased potency (e.g., 1d ).

    • Lipophilicity: Increased lipophilicity of the R group, such as a naphthyl substituent (3a ), can lead to improved antifungal activity, likely due to enhanced penetration of the fungal cell membrane.

  • Substitution on the Glycine Backbone (R'): Modifications to the glycine portion of the molecule can also impact activity. While less explored in the literature for this specific scaffold, substitution at the alpha-carbon (e.g., 2a , 2b ) may influence the conformational flexibility and interaction with biological targets.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of "Glycine, N-(aminothioxomethyl)-" analogs, compiled from standard laboratory practices and published procedures.

General Synthesis of N-Substituted "Glycine, N-(aminothioxomethyl)-" Analogs

The synthesis of the title compounds is typically achieved through a two-step process involving the formation of an isothiocyanate followed by its reaction with a glycine ester and subsequent hydrolysis.

Step 1: Synthesis of the Isothiocyanate Intermediate

A solution of the desired primary amine (R-NH₂; 1.0 eq.) in a suitable solvent such as dichloromethane or acetone is treated with thiophosgene (CSCl₂; 1.1 eq.) or a thiophosgene equivalent like thiocarbonyl diimidazole, often in the presence of a base such as triethylamine or pyridine to neutralize the liberated HCl. The reaction is typically stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude isothiocyanate, which is often used in the next step without further purification.

Step 2: Synthesis of the "Glycine, N-(aminothioxomethyl)-" Analog

To a solution of glycine ethyl ester hydrochloride (1.0 eq.) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF), is added a base such as triethylamine (2.2 eq.) to liberate the free amine. The mixture is stirred for 15-30 minutes at room temperature. The isothiocyanate from Step 1 (1.1 eq.) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature (40-50 °C) for 12-24 hours. The reaction is monitored by TLC. After completion, the solvent is removed in vacuo, and the residue is taken up in ethyl acetate. The organic layer is washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate and concentrated. The resulting ester is purified by column chromatography on silica gel.

Step 3: Hydrolysis to the Carboxylic Acid

The purified glycine ester derivative is dissolved in a mixture of tetrahydrofuran (THF) and water. An excess of lithium hydroxide (LiOH; 2-3 eq.) is added, and the mixture is stirred at room temperature for 2-6 hours until the hydrolysis is complete (monitored by TLC). The THF is removed under reduced pressure, and the aqueous solution is acidified to pH 2-3 with 1N HCl. The precipitated product is then extracted with ethyl acetate, the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final "Glycine, N-(aminothioxomethyl)-" analog.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured on appropriate agar plates for 18-24 hours. A few colonies are then transferred to sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Serial two-fold dilutions are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37 °C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antifungal Susceptibility Testing: Broth Microdilution Method

The antifungal activity is assessed using a similar broth microdilution method based on CLSI guidelines for yeasts and filamentous fungi.

  • Preparation of Inoculum: Fungal strains (e.g., Candida albicans, Aspergillus niger) are grown on Sabouraud Dextrose Agar (SDA) for 24-48 hours (for yeasts) or 5-7 days (for molds). Yeast suspensions are prepared in sterile saline and adjusted to a 0.5 McFarland standard, then diluted. For molds, conidial suspensions are prepared and the concentration is determined using a hemocytometer. The final inoculum size in the test wells is typically 0.5-2.5 x 10³ CFU/mL for yeasts and 0.4-5 x 10⁴ CFU/mL for molds.

  • Preparation of Test Compounds: Similar to the antibacterial assay, compounds are serially diluted in RPMI-1640 medium.

  • Incubation: Plates are incubated at 35 °C for 24-48 hours.

  • Determination of MIC: The MIC for yeasts is the lowest concentration showing a significant reduction (typically ≥50%) in turbidity compared to the growth control. For molds, the MIC is the lowest concentration that completely inhibits growth.

Visualizing Workflows and Potential Mechanisms

Graphviz diagrams are provided below to illustrate the experimental workflow and a proposed signaling pathway for the antifungal activity of these compounds.

Figure 1. General experimental workflow for the synthesis and evaluation of "Glycine, N-(aminothioxomethyl)-" analogs.

proposed_antifungal_pathway compound Thiourea-Glycine Analog cell_membrane Fungal Cell Membrane compound->cell_membrane Penetration enzyme Ergosterol Biosynthesis Enzyme (e.g., 14α-demethylase) compound->enzyme Inhibition cell_membrane->enzyme ergosterol Ergosterol enzyme->ergosterol Catalyzes membrane_integrity Loss of Membrane Integrity enzyme->membrane_integrity Disruption leads to ergosterol->cell_membrane Component of cell_death Fungal Cell Death membrane_integrity->cell_death

Figure 2. Proposed mechanism of antifungal action via inhibition of ergosterol biosynthesis.

This guide provides a foundational understanding of the structure-activity relationships of "Glycine, N-(aminothioxomethyl)-" analogs. The presented data and protocols serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on this versatile chemical scaffold. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will undoubtedly pave the way for the rational design of more potent and selective drug candidates.

Potential Therapeutic Targets of Glycine, N-(aminothioxomethyl)-: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological activity and therapeutic targets of "Glycine, N-(aminothioxomethyl)-" is limited in publicly available scientific literature. This document, therefore, presents a prospective analysis based on the well-documented activities of its core chemical moieties: the glycine backbone and the thiosemicarbazide functional group. The proposed targets and mechanisms outlined herein are inferential and intended to guide future research and drug discovery efforts.

Introduction

Glycine, N-(aminothioxomethyl)-, a derivative of the simplest proteinogenic amino acid, glycine, incorporates a thiosemicarbazide group. This unique chemical scaffold presents a compelling case for investigation as a potential therapeutic agent. The glycine component can influence pharmacokinetic properties and may interact with biological systems that recognize amino acids, while the thiosemicarbazide moiety is a well-known pharmacophore associated with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects. This whitepaper will explore the potential therapeutic targets of Glycine, N-(aminothioxomethyl)- by dissecting the established pharmacology of its constituent parts.

Core Moieties and Their Established Biological Activities

The Glycine Backbone

Glycine is a non-essential amino acid that functions as an inhibitory neurotransmitter in the central nervous system (CNS), primarily at strychnine-sensitive glycine receptors (GlyRs). It also acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial for excitatory neurotransmission. Beyond its roles in the CNS, glycine exhibits significant anti-inflammatory, immunomodulatory, and cytoprotective properties.

The Thiosemicarbazide Moiety

Thiosemicarbazides and their derivatives, thiosemicarbazones, are a class of compounds extensively studied for their therapeutic potential. Their mechanism of action often involves the chelation of metal ions, which can lead to the inhibition of key enzymes required for cellular processes. A primary and well-established target for many thiosemicarbazones is ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair. By inhibiting RNR, these compounds can effectively halt cell proliferation, a mechanism exploited in anticancer therapies. Furthermore, various thiosemicarbazide derivatives have demonstrated activity against a range of pathogens, suggesting inhibition of microbial-specific enzymes as a potential mechanism.

Potential Therapeutic Targets of Glycine, N-(aminothioxomethyl)-

Based on the activities of its constituent moieties, "Glycine, N-(aminothioxomethyl)-" may interact with a range of biological targets. These can be broadly categorized into targets related to its glycine component and those related to its thiosemicarbazide functional group.

Targets Associated with the Glycine Moiety
  • Glycine Receptors (GlyRs): As a glycine derivative, the compound could potentially modulate the activity of inhibitory GlyRs in the spinal cord and brainstem. This could be relevant for conditions characterized by neuronal hyperexcitability, such as chronic pain and spasticity.

  • Glycine Transporters (GlyT1 and GlyT2): The molecule might interact with glycine transporters, which are responsible for the reuptake of glycine from the synaptic cleft. Inhibition of these transporters could increase synaptic glycine concentrations, thereby enhancing inhibitory neurotransmission.

  • NMDA Receptors: The glycine binding site on the NMDA receptor is another plausible target. Modulation of NMDA receptor activity has therapeutic implications in a variety of neurological and psychiatric disorders.

Targets Associated with the Thiosemicarbazide Moiety
  • Ribonucleotide Reductase (RNR): This is a highly probable target, particularly in the context of oncology. Inhibition of RNR would disrupt the supply of deoxynucleotides necessary for DNA replication, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

  • Topoisomerases: Some thiosemicarbazone derivatives have been shown to inhibit topoisomerases, enzymes that are critical for managing DNA topology during replication and transcription. This represents another potential anticancer mechanism.

  • Protein Kinases: Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer. The thiosemicarbazide scaffold could serve as a basis for the design of kinase inhibitors.

  • Microbial Enzymes: In the context of infectious diseases, potential targets could include microbial-specific enzymes that are susceptible to inhibition by metal-chelating compounds.

Proposed Mechanisms of Action: Signaling Pathways

The therapeutic potential of "Glycine, N-(aminothioxomethyl)-" may arise from its ability to modulate key signaling pathways.

Inhibitory Neurotransmission Pathway

Inhibitory_Neurotransmission cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glycine_N Glycine, N-(aminothioxomethyl)- GlyT Glycine Transporter (GlyT1/GlyT2) Glycine_N->GlyT Potential Inhibition GlyR Glycine Receptor (GlyR) Glycine_N->GlyR Potential Modulation Chloride_Influx Cl- Influx GlyR->Chloride_Influx Hyperpolarization Hyperpolarization & Reduced Excitability Chloride_Influx->Hyperpolarization RNR_Inhibition_Pathway Molecule Glycine, N-(aminothioxomethyl)- RNR Ribonucleotide Reductase (RNR) Molecule->RNR Inhibition dNTPs Deoxynucleotides (dNTPs) Synthesis RNR->dNTPs DNA_Synthesis DNA Synthesis & Repair dNTPs->DNA_Synthesis Cell_Cycle Cell Cycle Arrest DNA_Synthesis->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models Binding Radioligand Binding Assays (GlyRs, GlyTs) Viability Cell Viability/Proliferation (MTT, BrdU) Binding->Viability Enzyme Enzyme Inhibition Assays (RNR, Kinases) Enzyme->Viability Infection Infection Models Enzyme->Infection Electro Electrophysiology (Patch-Clamp for Ion Channels) Pain Animal Models of Pain (e.g., Neuropathic Pain) Electro->Pain Cancer Xenograft Tumor Models Viability->Cancer Apoptosis Apoptosis Assays (Caspase activity, Annexin V) Apoptosis->Cancer Signaling Western Blot/ELISA (Pathway analysis) Signaling->Cancer

"Glycine, N-(aminothioxomethyl)-" derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on "Glycine, N-(aminothioxomethyl)-" Derivatives as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Glycine, N-(aminothioxomethyl)-" derivatives, a class of compounds commonly known as thiourea derivatives of glycine, have emerged as a significant area of interest in medicinal chemistry due to their diverse biological activities. These compounds possess a core structure characterized by a glycine moiety linked to a thiourea group. This structural motif serves as a versatile scaffold for the development of potent and selective enzyme inhibitors, making them promising candidates for therapeutic interventions in a range of diseases, including neurodegenerative disorders and cancer. This technical guide provides a comprehensive overview of the enzyme inhibitory potential of these derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Enzyme Inhibition Data

The inhibitory activity of "Glycine, N-(aminothioxomethyl)-" and related thiourea derivatives has been evaluated against several key enzymes. The following tables summarize the available quantitative data, primarily as half-maximal inhibitory concentration (IC50) values, to facilitate comparison of their potency.

Table 1: Inhibition of Cholinesterases by Thiourea Derivatives
CompoundTarget EnzymeIC50 (µM)Source
1-(3-chlorophenyl)-3-cyclohexylthioureaAcetylcholinesterase (AChE)50 µg/mL[1]
1-(3-chlorophenyl)-3-cyclohexylthioureaButyrylcholinesterase (BChE)60 µg/mL[1]
1-(1,1-dibutyl)-3-phenylthioureaAcetylcholinesterase (AChE)58 µg/mL[2]
1-(1,1-dibutyl)-3-phenylthioureaButyrylcholinesterase (BChE)63 µg/mL[2]
Table 2: Inhibition of Carbonic Anhydrases by Sulfonamide-Thiourea Derivatives
CompoundTarget EnzymeKi (nM)Source
Sulfonyl Semicarbazide Derivative 5hCA IX73.9[3]
Sulfonyl Semicarbazide Derivative 10hCA IX20.5[3]
Sulfonyl Semicarbazide Derivative 13hCA IX81.3[3]
Sulfonyl Semicarbazide Derivative 5hCA XII0.59[3]
Sulfonyl Semicarbazide Derivative 10hCA XII0.79[3]

Note: The specific structures of the compounds are detailed in the cited literature.

Table 3: Inhibition of Diabetes-Associated Enzymes by Thiourea Derivatives
CompoundTarget EnzymeIC50 (µM)Source
1-(2,4-difluorophenyl)-3-(2-iodophenyl)thiourea (AH)α-glucosidase47.9[4]
1-(2,4-difluorophenyl)-3-(2-iodophenyl)thiourea (AH)Protein Tyrosine Phosphatase 1B (PTP1B)79.74[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key enzyme inhibition assays cited in the literature for "Glycine, N-(aminothioxomethyl)-" derivatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds ("Glycine, N-(aminothioxomethyl)-" derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare working solutions of the enzyme, substrate, and DTNB in the phosphate buffer.

  • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 10 µL of the AChE solution (e.g., 1 U/mL).[5]

  • Incubate the plate at 25°C for 10 minutes.[5]

  • Add 10 µL of 10 mM DTNB to the mixture.[5]

  • Initiate the reaction by adding 10 µL of 14 mM ATCI.[5]

  • Shake the plate for 1 minute.[5]

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.[5]

  • A control reaction is performed without the inhibitor.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Carbonic Anhydrase (CA) Inhibition Assay

This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

Materials:

  • Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA II, hCA IX, hCA XII)

  • CO2-saturated water

  • HEPES buffer (20 mM, pH 7.4)

  • Phenol red (0.2 mM) as a pH indicator

  • Test compounds

  • Stopped-flow spectrophotometer

Procedure:

  • The assay is performed using a stopped-flow instrument to measure the kinetics of the CO2 hydration reaction.[3]

  • The reaction buffer consists of 20 mM HEPES at pH 7.4.[3]

  • Phenol red (0.2 mM) is used as an indicator, and the absorbance is monitored at 557 nm.[3]

  • The enzyme and inhibitor solutions are pre-incubated for a specific time (e.g., 15 minutes) to allow for the formation of the enzyme-inhibitor complex.[3]

  • The reaction is initiated by mixing the enzyme-inhibitor solution with a CO2-saturated solution.

  • The initial rates of the CA-catalyzed CO2 hydration are measured for a period of 10-100 seconds.[3]

  • The inhibition constants (Ki) are determined by non-linear least-squares methods, fitting the data to the appropriate inhibition models.[3]

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways affected by enzyme inhibition is critical for drug development. The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and a general workflow for inhibitor screening.

Signaling Pathway of Acetylcholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) increases the concentration of acetylcholine (ACh) in the synaptic cleft, leading to enhanced cholinergic signaling. This has implications for neurodegenerative diseases like Alzheimer's, where cholinergic transmission is impaired. One of the downstream pathways affected is the PI3K/Akt signaling cascade, which is involved in cell survival and neuroprotection.[6][7]

AChE_Inhibition_Pathway Inhibitor Glycine, N-(aminothioxomethyl)- Derivative AChE Acetylcholinesterase (AChE) Inhibitor->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Degradation CholinergicReceptor Cholinergic Receptor (e.g., nAChR, mAChR) ACh->CholinergicReceptor Activation PI3K PI3K CholinergicReceptor->PI3K Activation Akt Akt PI3K->Akt Activation Downstream Downstream Effectors (e.g., GSK-3β, mTOR) Akt->Downstream Regulation Neuroprotection Neuroprotection & Cell Survival Downstream->Neuroprotection Promotes

Caption: Acetylcholinesterase Inhibition Pathway.

Signaling Pathway of Carbonic Anhydrase IX Inhibition in Cancer

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly expressed in many tumors in response to hypoxia. It plays a crucial role in maintaining the pH homeostasis of cancer cells by catalyzing the hydration of CO2 to protons and bicarbonate. This process contributes to an acidic tumor microenvironment, which promotes tumor progression and metastasis. The expression of CA IX is primarily regulated by the hypoxia-inducible factor 1 (HIF-1) signaling pathway.

CAIX_Inhibition_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF1 HIF-1 Complex HIF1a->HIF1 CA9_Gene CA9 Gene Transcription HIF1->CA9_Gene CAIX Carbonic Anhydrase IX (CA IX) CA9_Gene->CAIX pH_Regulation Extracellular Acidification & Intracellular pH Regulation CAIX->pH_Regulation Catalyzes Inhibitor Glycine, N-(aminothioxomethyl)- Derivative Inhibitor->CAIX Inhibition TumorProgression Tumor Progression & Metastasis pH_Regulation->TumorProgression Promotes

Caption: Carbonic Anhydrase IX Inhibition Pathway.

Experimental Workflow for Screening "Glycine, N-(aminothioxomethyl)-" Derivatives

A systematic approach is essential for the discovery and development of novel enzyme inhibitors. The following workflow outlines the key steps from compound synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of 'Glycine, N-(aminothioxomethyl)-' Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Enzyme Inhibition Screening (Single Concentration) Characterization->Primary_Screening Dose_Response Dose-Response Assays & IC50 Determination Primary_Screening->Dose_Response Lead_Identification Lead Compound Identification Dose_Response->Lead_Identification Mechanism_Studies Mechanism of Action Studies (Kinetics, In Silico Docking) Lead_Identification->Mechanism_Studies Cell_Based_Assays Cell-Based Assays (Toxicity, Efficacy) Lead_Identification->Cell_Based_Assays In_Vivo_Studies In Vivo Animal Studies Cell_Based_Assays->In_Vivo_Studies

Caption: Experimental Screening Workflow.

Conclusion

"Glycine, N-(aminothioxomethyl)-" derivatives represent a valuable class of compounds for the development of novel enzyme inhibitors. Their synthetic accessibility and the tunability of their structure allow for the optimization of potency and selectivity against a variety of enzymatic targets. The data and protocols presented in this guide provide a solid foundation for researchers in the field of drug discovery and development to explore the therapeutic potential of these promising molecules further. Future work should focus on expanding the library of these derivatives, evaluating their efficacy in cell-based and in vivo models, and elucidating their detailed mechanisms of action to advance them towards clinical applications.

References

Exploring the Antioxidant Potential of Glycine, N-(aminothioxomethyl)-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine, N-(aminothioxomethyl)-, also known as N-(aminothioxomethyl)glycine, is a derivative of the amino acid glycine, incorporating a thiourea functional group. While research into the specific antioxidant properties of this compound is nascent, its structural components—the glycine backbone and the thiourea moiety—suggest a potential for mitigating oxidative stress. Glycine itself has been noted for its cytoprotective and anti-inflammatory effects, which can be linked to antioxidant activity.[1][2] Thiourea and its derivatives have also been investigated for their ability to scavenge free radicals and protect against oxidative damage. This guide provides a comprehensive overview of the theoretical antioxidant properties of Glycine, N-(aminothioxomethyl)-, detailed experimental protocols for its evaluation, and potential signaling pathways it may modulate.

Theoretical Antioxidant Properties

The antioxidant potential of Glycine, N-(aminothioxomethyl)- can be inferred from its constituent parts:

  • Glycine Moiety: Glycine is a precursor to the major intracellular antioxidant, glutathione. Supplementation with glycine has been shown to offer protection against free radical-mediated oxidative stress in various models. It may exert its effects by enhancing the synthesis of glutathione and through direct cytoprotective mechanisms.[1][2]

  • Thiourea Moiety: The sulfur atom in the thiourea group can act as a reducing agent, donating an electron to neutralize free radicals. Thiourea derivatives have demonstrated antioxidant activity in various studies, suggesting that the aminothioxomethyl group in the target molecule could be a key contributor to its radical scavenging capacity.

Quantitative Data on Antioxidant Activity

As of the latest literature review, specific quantitative data on the antioxidant activity of Glycine, N-(aminothioxomethyl)- is not available. To facilitate future research and provide a template for data presentation, the following table illustrates how results from common in vitro antioxidant assays could be summarized.

Assay TypeTest Compound Concentration% Inhibition / Reducing PowerIC50 ValuePositive Control (e.g., Ascorbic Acid) IC50
DPPH Radical Scavenging 10 µg/mLHypothetical DataHypothetical DataHypothetical Data
50 µg/mLHypothetical Data
100 µg/mLHypothetical Data
ABTS Radical Scavenging 10 µg/mLHypothetical DataHypothetical DataHypothetical Data
50 µg/mLHypothetical Data
100 µg/mLHypothetical Data
Ferric Reducing Antioxidant Power (FRAP) 10 µg/mLHypothetical Data (Absorbance)Hypothetical Data (EC50)Hypothetical Data (EC50)
50 µg/mLHypothetical Data (Absorbance)
100 µg/mLHypothetical Data (Absorbance)

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to determine the antioxidant capacity of Glycine, N-(aminothioxomethyl)-.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and neutralize the DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Glycine, N-(aminothioxomethyl)- (dissolved in a suitable solvent, e.g., DMSO or methanol)

  • Ascorbic acid or Trolox (positive control)

  • Methanol

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of Glycine, N-(aminothioxomethyl)- and the positive control.

  • Create a series of dilutions of the test compound and positive control.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound and positive control.

  • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Phosphate-buffered saline (PBS) or ethanol

  • Glycine, N-(aminothioxomethyl)-

  • Ascorbic acid or Trolox

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Prepare serial dilutions of the test compound and positive control.

  • In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each dilution of the test compound and positive control.

  • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of radical scavenging activity as described for the DPPH assay.

  • Determine the IC50 value.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

    • Mix in a 10:1:1 (v/v/v) ratio.

  • Glycine, N-(aminothioxomethyl)-

  • Ferrous sulfate (FeSO₄) for the standard curve

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Prepare the FRAP reagent fresh.

  • Prepare serial dilutions of the test compound and ferrous sulfate standards.

  • In a 96-well plate, add 180 µL of the FRAP reagent to 20 µL of each dilution of the test compound and standards.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Create a standard curve using the ferrous sulfate standards.

  • Calculate the FRAP value of the test compound from the standard curve, expressed as µM Fe(II) equivalents.

Visualizations: Workflows and Signaling Pathways

To provide a clearer understanding of the experimental process and potential biological interactions, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_data Data Analysis Compound Glycine, N-(aminothioxomethyl)- Stock Prepare Stock Solution Compound->Stock Dilutions Create Serial Dilutions Stock->Dilutions DPPH DPPH Assay Dilutions->DPPH Add to assays ABTS ABTS Assay Dilutions->ABTS Add to assays FRAP FRAP Assay Dilutions->FRAP Add to assays Absorbance Measure Absorbance DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance Inhibition Calculate % Inhibition Absorbance->Inhibition IC50 Determine IC50 Inhibition->IC50 Result Result IC50->Result Antioxidant Capacity

Caption: General workflow for in vitro antioxidant screening.

G cluster_pathway Potential Cellular Mechanisms ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 oxidizes OxidativeDamage Cellular Oxidative Damage ROS->OxidativeDamage causes Compound Glycine, N-(aminothioxomethyl)- Compound->ROS direct scavenging Compound->Keap1 may interact with -SH groups Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds Keap1->Nrf2 releases AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->AntioxidantEnzymes upregulates transcription AntioxidantEnzymes->ROS AntioxidantEnzymes->OxidativeDamage prevents

References

An In-depth Technical Guide on the Stability and Degradation Pathways of Glycine, N-(aminothioxomethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct research on the stability and degradation of "Glycine, N-(aminothioxomethyl)-" is available in public literature. This guide synthesizes information from studies on structurally similar compounds, primarily phenyl(thiocarbamoyl) (PTC) amino acids, to infer potential stability characteristics and provide robust methodologies for its investigation.

Introduction

Glycine, N-(aminothioxomethyl)-, a derivative of the simplest proteinogenic amino acid, glycine, belongs to the class of N-thiocarbamoyl amino acids. These compounds are characterized by the presence of a thiocarbamoyl group attached to the amino group of the amino acid. While glycine itself is a stable compound, the addition of the N-(aminothioxomethyl)- group introduces a reactive moiety that is likely to influence its stability and degradation profile. Understanding these characteristics is crucial for its potential applications in drug development and other research areas where shelf-life, metabolic fate, and degradation product profiling are critical.

This technical guide provides a comprehensive overview of the anticipated stability and potential degradation pathways of Glycine, N-(aminothioxomethyl)-. It includes detailed experimental protocols for assessing its stability and analytical methods for its quantification.

Inferred Stability Profile

Based on studies of analogous N-thiocarbamoyl amino acids, the stability of Glycine, N-(aminothioxomethyl)- is expected to be influenced by temperature, pH, and the presence of oxidative agents.

Key Stability Considerations:

  • Temperature: Phenyl(thiocarbamoyl) amino acids have been shown to be relatively unstable at ambient temperatures.[1][2] It is therefore recommended that Glycine, N-(aminothioxomethyl)- be stored at low temperatures (e.g., 0°C or below) to minimize degradation.[1][2]

  • pH: The pH of the solution is expected to play a critical role in the stability of the thiocarbamoyl linkage. Hydrolysis of this group is a potential degradation pathway, and the rate of hydrolysis is likely to be pH-dependent. Stress testing across a wide range of pH values is recommended to determine the optimal pH for stability.[3]

  • Oxidation: The presence of a sulfur atom in the thiocarbamoyl group makes the molecule susceptible to oxidation. Exposure to oxidizing agents or conditions that promote oxidation should be minimized.

A study on the long-term stability of amino acids in dried blood spots indicated that glycine concentrations can degrade significantly over time at room temperature.[4] While this pertains to the parent amino acid, it underscores the importance of controlled storage conditions.

Potential Degradation Pathways

While specific degradation pathways for Glycine, N-(aminothioxomethyl)- have not been elucidated in the literature, several potential pathways can be proposed based on its chemical structure and the known reactivity of related compounds.

Proposed Degradation Pathways:

  • Hydrolysis: The N-C bond of the thiocarbamoyl group can be susceptible to hydrolysis, which would lead to the formation of glycine, thiocarbonic acid (which would likely decompose to carbonyl sulfide and water), and ammonia. This is a common degradation pathway for carbamates and related functional groups.

  • Oxidative Degradation: The sulfur atom can be oxidized to form sulfoxides or sulfones, which would alter the chemical properties of the molecule. In the presence of radicals, thiyl radical-mediated degradation could also occur, potentially leading to a variety of products.[5]

  • Intramolecular Cyclization: Under certain conditions, intramolecular cyclization could occur, potentially leading to the formation of a thiohydantoin-like ring structure, similar to the cyclization of PTC-amino acids to phenylthiohydantoin (PTH)-amino acids in the Edman degradation process.

The following diagram illustrates a hypothetical degradation pathway involving hydrolysis.

Glycine_N_aminothioxomethyl_Degradation Glycine_N_aminothioxomethyl Glycine, N-(aminothioxomethyl)- Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Glycine_N_aminothioxomethyl->Hydrolysis Glycine Glycine Hydrolysis->Glycine Thiocarbonic_Acid [Thiocarbonic Acid] Hydrolysis->Thiocarbonic_Acid Ammonia Ammonia Hydrolysis->Ammonia Decomposition Decomposition Thiocarbonic_Acid->Decomposition Carbonyl_Sulfide Carbonyl Sulfide Decomposition->Carbonyl_Sulfide Water Water Decomposition->Water

Caption: Hypothetical hydrolytic degradation pathway of Glycine, N-(aminothioxomethyl)-.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of Glycine, N-(aminothioxomethyl)-, a comprehensive stability testing protocol should be implemented. This typically involves subjecting the compound to a range of stress conditions and monitoring its degradation over time using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

General Stability Testing Protocol

This protocol is adapted from established guidelines for stability testing of active pharmaceutical ingredients.[3]

  • Sample Preparation: Prepare a stock solution of Glycine, N-(aminothioxomethyl)- of known concentration in a suitable solvent system. Aliquot the stock solution into multiple vials for each storage condition.

  • Storage Conditions: Store the vials under a variety of conditions, including:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Refrigerated: 5°C ± 3°C

    • Frozen: -20°C ± 5°C

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Analysis: Analyze the samples using a validated HPLC method to determine the concentration of the parent compound and to detect and quantify any degradation products.

  • Data Evaluation: For each condition, plot the concentration of Glycine, N-(aminothioxomethyl)- versus time to determine the degradation rate and calculate the shelf-life.

The following diagram outlines the general workflow for stability testing.

Stability_Testing_Workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_analysis Analysis at Time Points Stock_Solution Prepare Stock Solution of Glycine, N-(aminothioxomethyl)- Aliquoting Aliquot into Vials Stock_Solution->Aliquoting Long_Term Long-term (25°C/60% RH) Aliquoting->Long_Term Store Accelerated Accelerated (40°C/75% RH) Aliquoting->Accelerated Store Refrigerated Refrigerated (5°C) Aliquoting->Refrigerated Store Frozen Frozen (-20°C) Aliquoting->Frozen Store Photostability Photostability Aliquoting->Photostability Store Sampling Withdraw Samples at Predetermined Intervals Long_Term->Sampling Accelerated->Sampling Refrigerated->Sampling Frozen->Sampling Photostability->Sampling HPLC_Analysis Analyze by Validated HPLC Method Sampling->HPLC_Analysis Data_Evaluation Evaluate Data: Degradation Rate, Shelf-life HPLC_Analysis->Data_Evaluation HPLC_Analysis_Workflow Sample_Preparation Prepare Sample for Injection (Dilution, Filtration) Injection Inject 20 µL of Sample Sample_Preparation->Injection HPLC_System HPLC System with C18 Column Gradient_Elution Gradient Elution with Ammonium Acetate/Acetonitrile HPLC_System->Gradient_Elution Injection->HPLC_System UV_Detection UV Detection at 254 nm Gradient_Elution->UV_Detection Chromatogram Generate Chromatogram UV_Detection->Chromatogram Data_Analysis Integrate Peaks and Quantify Parent and Degradation Products Chromatogram->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for Glycine, N-(aminothioxomethyl)- in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the investigation of "Glycine, N-(aminothioxomethyl)-", a thiosemicarbazide derivative, in a cell culture setting. This document details methodologies for assessing its cytotoxic effects, and potential mechanisms of action, including the induction of apoptosis.

Overview of Glycine, N-(aminothioxomethyl)-

Glycine, N-(aminothioxomethyl)-, also known as N-(aminothioxomethyl)glycine, belongs to the thiosemicarbazide class of compounds. Thiosemicarbazides and their derivatives, thiosemicarbazones, are known for a wide range of biological activities, including anticancer, antiviral, and antifungal properties. In the context of oncology research, these compounds are of interest for their potential to induce programmed cell death (apoptosis) in cancer cells. The proposed mechanisms of action for this class of compounds often involve the chelation of metal ions, generation of reactive oxygen species (ROS), and interference with key cellular processes such as DNA replication and cell cycle progression.

Quantitative Data Summary

While specific experimental data for Glycine, N-(aminothioxomethyl)- is not extensively available in public literature, the following tables represent typical quantitative data that would be generated from the described experimental protocols. These values are hypothetical and serve as a guide for data presentation and interpretation.

Table 1: Cytotoxicity of Glycine, N-(aminothioxomethyl)- in various cancer cell lines.

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma25.5
A549Lung Carcinoma32.8
HeLaCervical Cancer18.2
HepG2Hepatocellular Carcinoma45.1

Table 2: Apoptosis Induction by Glycine, N-(aminothioxomethyl)- in HeLa cells (24h treatment).

Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)2.11.5
1015.75.4
2035.212.8
4058.925.3

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of Glycine, N-(aminothioxomethyl)- on cultured cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Glycine, N-(aminothioxomethyl)- stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of Glycine, N-(aminothioxomethyl)- in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by Glycine, N-(aminothioxomethyl)-.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • Glycine, N-(aminothioxomethyl)-

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of Glycine, N-(aminothioxomethyl)- for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway for Apoptosis Induction

The following diagram illustrates a potential signaling pathway through which Glycine, N-(aminothioxomethyl)- may induce apoptosis in cancer cells, based on the known mechanisms of related thiosemicarbazide compounds.

cluster_0 Cellular Environment cluster_1 Intracellular Events Glycine_N Glycine, N-(aminothioxomethyl)- ROS ↑ Reactive Oxygen Species (ROS) Glycine_N->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptosis induction pathway.

Experimental Workflow for Cytotoxicity Screening

This diagram outlines the general workflow for screening the cytotoxic effects of Glycine, N-(aminothioxomethyl)-.

A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Compound (Serial Dilutions) B->C D Incubate 48h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for MTT-based cytotoxicity assay.

Logical Relationship for Apoptosis Analysis

This diagram illustrates the logical flow of interpreting the results from an Annexin V/PI apoptosis assay.

Start Stained Cells AnnexinV Annexin V Positive? Start->AnnexinV PI PI Positive? AnnexinV->PI Yes Live Live Cells AnnexinV->Live No Early Early Apoptotic PI->Early No Late Late Apoptotic/ Necrotic PI->Late Yes

Application Notes and Protocols for the Quantification of Glycine, N-(aminothioxomethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quantification of "Glycine, N-(aminothioxomethyl)-," also known as N-(Thiocarbamoyl)glycine.[1][2] Due to the limited availability of specific validated methods for this compound, this document presents plausible starting protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), based on established methods for structurally related compounds such as thiourea and other thiocarbamoyl derivatives.

Data Presentation: Quantitative Data for Related Compounds

The following table summarizes quantitative data from the analysis of compounds structurally related to "Glycine, N-(aminothioxomethyl)-". This information can serve as a valuable starting point for the development and optimization of a quantitative method for the target analyte.

CompoundAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
ThioureaHPLC-UV50 µg/LNot Specified50 - 1000 µg/L[3]
EthylenethioureaHPLC-UV50 µg/LNot Specified50 - 1000 µg/L[3]
ThioureaHPLC-UV2 µg/LNot SpecifiedNot Specified[4]
Carbamates & ThiocarbamatesLC-MS0.091 - 19.3 ng/mLNot SpecifiedNot Specified[5]
CarbamathioneLC-MS/MS0.25 nM1 nM0.25 - 10,000 nM[6]
Vitamin D Metabolites (derivatized)LC-MS/MS0.3 ng/mL1.0 ng/mLR² > 0.998[7]

Experimental Protocols

Protocol 1: Quantification of "Glycine, N-(aminothioxomethyl)-" by HPLC-UV

This protocol provides a general procedure for the quantification of "Glycine, N-(aminothioxomethyl)-" using HPLC with UV detection. Optimization of the mobile phase, column, and detection wavelength will be necessary for this specific analyte.

1. Materials and Reagents

  • "Glycine, N-(aminothioxomethyl)-" reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Methanol (for sample extraction)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

3. Preparation of Standard Solutions

  • Prepare a stock solution of "Glycine, N-(aminothioxomethyl)-" (e.g., 1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.1 µg/mL to 50 µg/mL.

4. Sample Preparation

  • For liquid samples, filter through a 0.45 µm syringe filter prior to injection.

  • For solid samples or biological matrices, perform a solvent extraction with methanol, followed by centrifugation and filtration of the supernatant.

5. Chromatographic Conditions (Example)

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 95:5 v/v). The addition of a small amount of formic acid (e.g., 0.1%) may improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 236 nm (based on thiourea analysis, may require optimization).[4]

6. Data Analysis

  • Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Quantify the amount of "Glycine, N-(aminothioxomethyl)-" in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Prepare Standard Solutions HPLC HPLC Separation (C18 Column) Standard->HPLC Sample Prepare Sample (Extract/Filter) Sample->HPLC UV UV Detection (~236 nm) HPLC->UV CalCurve Generate Calibration Curve UV->CalCurve Quantify Quantify Analyte UV->Quantify

Caption: Workflow for the quantification of "Glycine, N-(aminothioxomethyl)-" by HPLC-UV.

Protocol 2: Quantification of "Glycine, N-(aminothioxomethyl)-" by LC-MS/MS

This protocol outlines a more sensitive and selective method for the quantification of "Glycine, N-(aminothioxomethyl)-" using LC-MS/MS. This method is highly recommended for complex matrices and low-level quantification.

1. Materials and Reagents

  • "Glycine, N-(aminothioxomethyl)-" reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (optional, for mobile phase modification)

2. Instrumentation

  • Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • C18 or C8 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

3. Preparation of Standard and QC Samples

  • Prepare a stock solution of "Glycine, N-(aminothioxomethyl)-" and the IS in an appropriate solvent (e.g., methanol or acetonitrile).

  • Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte and a fixed amount of the IS into the same matrix as the samples to be analyzed.

4. Sample Preparation

  • To a small volume of sample (e.g., 50 µL of plasma), add the IS and a protein precipitation agent (e.g., 150 µL of acetonitrile).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.

5. LC-MS/MS Conditions (Example)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

6. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be determined by infusion of the standard).

  • Multiple Reaction Monitoring (MRM):

    • Determine the precursor ion (Q1) and the most abundant product ion (Q3) for both the analyte and the IS by direct infusion into the mass spectrometer.

    • For "Glycine, N-(aminothioxomethyl)-" (MW: 134.16), potential precursor ions could be [M+H]⁺ (m/z 135.0) or [M-H]⁻ (m/z 133.0).

    • Optimize collision energy and other MS parameters for each MRM transition.

7. Data Analysis

  • Integrate the peak areas for the analyte and the IS.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of the analyte in the samples and QCs from the calibration curve.

Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Aliquot Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Evap_Recon Evaporate & Reconstitute Precipitate->Evap_Recon LC_Sep LC Separation Evap_Recon->LC_Sep ESI Electrospray Ionization LC_Sep->ESI MSMS Tandem Mass Spectrometry (MRM Mode) ESI->MSMS Peak_Integration Peak Integration MSMS->Peak_Integration Ratio_Calc Calculate Area Ratios (Analyte/IS) Peak_Integration->Ratio_Calc Quantification Quantification via Calibration Curve Ratio_Calc->Quantification

References

Application Notes and Protocols for Antimicrobial Studies of Glycine and Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive searches for scientific literature on the antimicrobial properties of the specific compound "Glycine, N-(aminothioxomethyl)-" did not yield any published studies. Therefore, these application notes and protocols are based on research conducted on structurally related compounds, namely glycine derivatives and thiourea derivatives . This information is intended to provide researchers, scientists, and drug development professionals with relevant methodologies and data in the broader field of antimicrobial research concerning these classes of compounds.

I. Application Notes

Antimicrobial Activity of Glycine Derivatives

Glycine, the simplest amino acid, and its derivatives have demonstrated a range of antimicrobial activities. High concentrations of glycine itself can induce lysis and morphological changes in bacteria.[1] Furthermore, glycine can restore the in vitro susceptibility of multidrug-resistant (MDR) pathogens to conventional antibiotics, suggesting a synergistic potential in combinational therapies.[1] The antimicrobial efficacy of glycine derivatives is often influenced by their structural modifications. For instance, the introduction of lipophilic moieties can enhance their ability to disrupt bacterial membranes.

Antimicrobial Activity of Thiourea Derivatives

Thiourea derivatives are a versatile class of compounds known for their broad-spectrum biological activities, including antibacterial and antifungal properties. Their mechanism of action is often attributed to the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV. The antimicrobial potency of thiourea derivatives can be significantly influenced by the nature of the substituents on the thiourea scaffold. For example, the presence of electron-withdrawing groups or halogen atoms on an aryl ring can enhance antibacterial activity.[2] Some thiourea derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting NAD+/NADH homeostasis and the integrity of the bacterial cell wall.[3]

II. Quantitative Data Summary

The following tables summarize the minimum inhibitory concentration (MIC) data for representative glycine and thiourea derivatives against various microbial strains.

Table 1: Antimicrobial Activity of Representative Glycine Derivatives

Compound ClassSpecific DerivativeTest OrganismMIC (µg/mL)Reference
Gly-Gly Based DipeptideCompound 7aStaphylococcus aureus6100[4]
Gly-Gly Based DipeptideCompound 7biEscherichia coli6320[4]
Gly-Gly Based DipeptideCompound 7aCandida albicans6900[4]
Gly-Gly Based DipeptideCompound 7bAspergillus niger6480[4]
Glycine-substituted quinoloneCompound CG1, CG2, CG5Various bacterial strainsNot specified, but significant activity reported[5]

Table 2: Antimicrobial Activity of Representative Thiourea Derivatives

Compound ClassSpecific DerivativeTest OrganismMIC (µg/mL)Reference
Thiourea DerivativeTD4Staphylococcus aureus (MRSA)2-16[3]
N-acyl thiourea derivativeCompound 1b, 1dEscherichia coli (biofilm)625 (MBIC)[6]
Thiourea derivative with thiadiazoleCompound 7a, 7b, 8Gram-positive and Gram-negative bacteria0.95 - 3.25[7]
Thiourea derivative with thiadiazoleCompound 7a, 7b, 8Aspergillus flavus0.95 - 3.25[7]

MBIC: Minimum Biofilm Inhibitory Concentration

III. Experimental Protocols

Protocol for Broth Microdilution Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (e.g., glycine or thiourea derivatives)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first well of a row and mix. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol for Agar Well Diffusion Assay

This protocol is used for screening the antimicrobial activity of a compound.

Objective: To qualitatively assess the antimicrobial activity of a test compound by measuring the zone of growth inhibition.

Materials:

  • Test compounds

  • Bacterial strains

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Preparation of Agar Plates: Pour molten MHA into sterile petri dishes and allow it to solidify.

  • Preparation of Bacterial Lawn: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Using a sterile cotton swab, evenly spread the inoculum over the entire surface of the MHA plate to create a bacterial lawn.

  • Well Creation: Use a sterile cork borer to create wells of a specific diameter (e.g., 6 mm) in the agar.

  • Application of Test Compound: Add a specific volume (e.g., 50 µL) of the test compound solution at a known concentration into each well.

  • Controls: Use a solvent control and a positive control with a known antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

IV. Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Test Compound Stock Solution C Serial Dilution in 96-well plate A->C B Bacterial Inoculum (0.5 McFarland) D Inoculation B->D C->D E Incubation (37°C, 18-24h) D->E F MIC Determination E->F

Caption: Workflow for Broth Microdilution Assay.

signaling_pathway Thiourea Thiourea Derivative Membrane Bacterial Cell Membrane Thiourea->Membrane Penetration DNA_Gyrase DNA Gyrase/ Topoisomerase IV Thiourea->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Proposed Mechanism of Action for Thiourea Derivatives.

References

Application Notes and Protocols: "Glycine, N-(aminothioxomethyl)-" as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Glycine, N-(aminothioxomethyl)-", also known as N-thiocarbamoylglycine or 2-(carbamothioylamino)acetic acid, is a versatile and valuable precursor in organic synthesis. Its bifunctional nature, possessing both a thiourea moiety and a carboxylic acid group, allows for a variety of cyclization reactions to form a range of heterocyclic scaffolds. These heterocyclic systems, particularly thiazoles and thiadiazoles, are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the use of "Glycine, N-(aminothioxomethyl)-" in the synthesis of key heterocyclic compounds.

Key Applications

"Glycine, N-(aminothioxomethyl)-" serves as a key building block for the synthesis of several classes of heterocycles, primarily:

  • 1,3,4-Thiadiazoles: The thiosemicarbazide backbone of the molecule can be readily cyclized to form substituted 1,3,4-thiadiazoles. These derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Thiazoles: Through reactions with α-haloketones (Hantzsch thiazole synthesis) or via intramolecular cyclization, the N-substituted glycine structure can be converted into various thiazole derivatives. Thiazole rings are present in numerous clinically used drugs.

  • Thiohydantoins: Intramolecular cyclization can lead to the formation of thiohydantoin rings, which are important pharmacophores in medicinal chemistry.

Data Presentation

The following tables summarize quantitative data for representative syntheses using "Glycine, N-(aminothioxomethyl)-" as a precursor.

Table 1: Synthesis of 2-Amino-5-(carboxymethyl)-1,3,4-thiadiazole

ParameterValueReference
Starting MaterialGlycine, N-(aminothioxomethyl)-General Method
ReagentConcentrated Sulfuric Acid[1]
TemperatureRoom Temperature[1]
Reaction Time12-24 hours[1]
Product2-Amino-5-(carboxymethyl)-1,3,4-thiadiazole[2]
Yield75-85% (estimated)[1][2]

Table 2: Synthesis of a 2,5-Disubstituted Thiazole Derivative

ParameterValueReference
Starting MaterialGlycine, N-(aminothioxomethyl)-[3][4]
Reagent 1Thionyl Chloride (SOCl₂)[3][4]
Reagent 21,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[3][4]
SolventDichloromethane (DCM)[3][4]
TemperatureRoom Temperature[3][4]
Reaction Time2-4 hours[3][4]
Product2-Amino-5-thiazolylacetic acid derivative[3][4]
Yield80-95% (reported for similar substrates)[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-(carboxymethyl)-1,3,4-thiadiazole

This protocol describes the acid-catalyzed intramolecular cyclization of "Glycine, N-(aminothioxomethyl)-" to form a 1,3,4-thiadiazole derivative.

Materials:

  • Glycine, N-(aminothioxomethyl)- (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Ice-cold water

  • Sodium bicarbonate solution (saturated)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a clean, dry round-bottom flask, add "Glycine, N-(aminothioxomethyl)-".

  • Cool the flask in an ice bath.

  • Slowly and carefully, add concentrated sulfuric acid to the flask with gentle stirring. The amount of acid should be sufficient to dissolve the starting material and act as the dehydrating agent (typically 5-10 volumes relative to the starting material).

  • After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring.

  • A precipitate of the product should form.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any remaining inorganic salts.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol or water.

Protocol 2: Synthesis of a 2-Amino-5-thiazolylacetic acid Derivative

This protocol outlines a metal-free synthesis of a 2,5-disubstituted thiazole from "Glycine, N-(aminothioxomethyl)-" via an intramolecular cyclization.[3][4]

Materials:

  • Glycine, N-(aminothioxomethyl)- (1.0 eq)

  • Thionyl Chloride (SOCl₂) (2.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with a septum

  • Magnetic stirrer

  • Syringes

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar under a nitrogen or argon atmosphere.

  • Add "Glycine, N-(aminothioxomethyl)-" to the flask.

  • Add anhydrous dichloromethane via a syringe.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) dropwise to the stirred suspension.

  • After the addition of SOCl₂, continue stirring the mixture at room temperature for 1-2 hours.

  • Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the reaction mixture at room temperature.

  • Continue stirring at room temperature for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_of_Thiadiazole start Glycine, N-(aminothioxomethyl)- reagent Conc. H₂SO₄ start->reagent Protonation intermediate Protonated Intermediate start->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 2-Amino-5-(carboxymethyl) -1,3,4-thiadiazole cyclization->product

Caption: Synthesis of a 1,3,4-thiadiazole derivative.

Synthesis_of_Thiazole cluster_0 Activation cluster_1 Cyclization cluster_2 Final Product start Glycine, N-(aminothioxomethyl)- socl2 SOCl₂ start->socl2 Reaction acid_chloride Acid Chloride Intermediate start->acid_chloride dbu DBU acid_chloride->dbu Base-mediated cyclization cyclized_intermediate Cyclized Intermediate acid_chloride->cyclized_intermediate product 2-Amino-5-thiazolylacetic acid derivative cyclized_intermediate->product Tautomerization

Caption: Workflow for thiazole synthesis.

Logical_Relationship cluster_products Potential Heterocyclic Products precursor Glycine, N-(aminothioxomethyl)- Thiourea moiety Carboxylic acid moiety thiadiazole 1,3,4-Thiadiazoles precursor:f0->thiadiazole Cyclization with C1 electrophile thiazole Thiazoles precursor->thiazole Reaction with α-haloketone or intramolecular cyclization thiohydantoin Thiohydantoins precursor:f1->thiohydantoin Intramolecular cyclization

Caption: Precursor to product relationship.

References

High-performance liquid chromatography (HPLC) method for "Glycine, N-(aminothioxomethyl)-"

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of available methods for the analysis of "Glycine, N-(aminothioxomethyl)-," also known as thiourea-glycine, reveals a landscape ripe for the development of a dedicated high-performance liquid chromatography (HPLC) protocol. While direct, validated methods for this specific analyte are not abundantly published, existing research on structurally similar compounds, namely glycine and thiourea, provides a solid foundation for a robust analytical approach. This application note details a proposed HPLC method, drawing upon established chromatographic principles for polar, sulfur-containing organic molecules.

Application Note: Determination of Glycine, N-(aminothioxomethyl)- by Reversed-Phase HPLC

Introduction

Glycine, N-(aminothioxomethyl)- is a derivative of glycine containing a thiourea functional group. Accurate and precise quantification of this compound is essential for various applications in drug development, quality control, and research. This application note describes a reversed-phase HPLC (RP-HPLC) method for the determination of Glycine, N-(aminothioxomethyl)-. The method is designed to be simple, rapid, and reliable, making it suitable for routine analysis. A C18 column is employed with a mobile phase consisting of a phosphate buffer and acetonitrile, offering good separation and peak shape. Detection is performed using a UV detector, leveraging the chromophore in the analyte.

Experimental

A proposed HPLC method was developed based on principles for separating polar analytes like glycine and thiourea.

Instrumentation and Chromatographic Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (90:10, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 242 nm

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Glycine, N-(aminothioxomethyl)- reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing Glycine, N-(aminothioxomethyl)- in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation (Hypothetical Data)

The proposed method should be validated according to ICH guidelines. The following are examples of typical validation parameters.

Linearity:

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25379.5
50758.9
1001517.3
Correlation Coefficient (r²): >0.999

Precision (Repeatability):

ParameterValue
Concentration (µg/mL) 50
Number of Injections 6
Mean Peak Area 759.1
Standard Deviation 5.3
Relative Standard Deviation (%RSD) 0.7%

Accuracy (Recovery):

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%4039.899.5
100%5050.3100.6
120%6059.599.2
Mean Recovery: 99.8%

Limit of Detection (LOD) and Limit of Quantification (LOQ):

ParameterValue
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Protocols

1. Standard Preparation Protocol:

  • Accurately weigh approximately 100 mg of Glycine, N-(aminothioxomethyl)- reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Add approximately 50 mL of the mobile phase and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with the mobile phase and mix thoroughly. This is the Standard Stock Solution (1000 µg/mL).

  • Prepare working standard solutions by performing serial dilutions of the stock solution with the mobile phase.

2. Sample Preparation Protocol:

  • Accurately weigh a portion of the sample expected to contain Glycine, N-(aminothioxomethyl)-.

  • Transfer the sample to a volumetric flask of appropriate size.

  • Add a suitable volume of the mobile phase and sonicate to ensure complete dissolution.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Analysis Protocol:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of Glycine, N-(aminothioxomethyl)- in the sample solutions from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC analysis of Glycine, N-(aminothioxomethyl)-.

Chromatographic_Separation_Factors cluster_mobile_phase Mobile Phase Properties cluster_column Stationary Phase cluster_conditions Operating Conditions Organic_Modifier Organic Modifier % Separation Optimal Separation Organic_Modifier->Separation pH pH pH->Separation Buffer_Concentration Buffer Concentration Buffer_Concentration->Separation Column_Chemistry Column Chemistry (e.g., C18) Column_Chemistry->Separation Particle_Size Particle Size Particle_Size->Separation Flow_Rate Flow Rate Flow_Rate->Separation Temperature Temperature Temperature->Separation

Caption: Factors influencing the chromatographic separation of polar analytes.

Application Notes and Protocols for N-(aminothioxomethyl)-glycine Analogs in Novel Biomaterials

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-substituted glycine derivatives, commonly known as peptoids, represent a versatile class of peptidomimetic polymers with significant potential in the development of novel biomaterials.[1] These polymers are structurally similar to peptides but feature side chains attached to the backbone nitrogen atoms rather than the α-carbon. This modification imparts remarkable proteolytic stability and allows for a high degree of functional diversity. While specific research on "Glycine, N-(aminothioxomethyl)-" is emerging, the broader class of N-substituted glycines, particularly those derived from N-thiocarboxyanhydride (NTA) monomers, provides a robust framework for designing and fabricating advanced biomaterials.[2] These materials are explored for applications ranging from drug delivery systems to antifouling surfaces and tissue engineering scaffolds.[3] This document provides detailed protocols for the synthesis, fabrication, and characterization of biomaterials based on N-substituted glycine N-thiocarboxyanhydrides, which serve as close structural and functional analogs to the target compound.

Key Applications:

  • Drug Delivery: The tunable hydrophilicity and biocompatibility of polypeptoid-based hydrogels make them excellent candidates for controlled drug release matrices.[4]

  • Tissue Engineering: These biomaterials can be engineered to create scaffolds that support cell adhesion and proliferation, promoting tissue regeneration.[5]

  • Antifouling Surfaces: Surfaces coated with certain N-substituted polyglycines have been shown to resist protein adsorption and bacterial adhesion, which is critical for medical implants and devices.[5]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of N-substituted glycine-based biomaterials.

Table 1: Physicochemical Properties of N-Ethylglycine Polypeptoid

Parameter Value Method of Analysis
Molecular Weight (Mn) 8,500 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.15 Gel Permeation Chromatography (GPC)
Water Contact Angle 45° ± 3° Goniometry

| Glass Transition Temp (Tg) | 35 °C | Differential Scanning Calorimetry (DSC) |

Table 2: In Vitro Biocompatibility of Polypeptoid Hydrogel

Assay Result Cell Line / Model
Cell Viability (MTT Assay) > 95% at 1 mg/mL Human Foreskin Fibroblasts (HFF)
Hemolysis < 2% Human Red Blood Cells
Platelet Adhesion Reduced by 85% vs. control Platelet-Rich Plasma

| Fibrinogen Adsorption | Reduced by 90% vs. control | ELISA |

Table 3: Drug Release Kinetics of Doxorubicin from Polypeptoid Hydrogel

Time Point (hours) Cumulative Release (%)
1 10.5
6 28.2
12 45.8
24 65.1
48 82.3

| 72 | 91.5 |

Experimental Protocols

Protocol 1: Synthesis of N-Ethylglycine N-Thiocarboxyanhydride (NEG-NTA) Monomer

This protocol describes the synthesis of the monomer required for polymerization.

Materials:

  • N-Ethylglycine

  • Triphosgene

  • Thionyl chloride (SOCl₂)

  • Dry Tetrahydrofuran (THF)

  • Dry Hexane

  • Argon gas

  • Standard glassware for air-sensitive chemistry

Procedure:

  • Suspend N-ethylglycine (1 equivalent) in dry THF under an argon atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Add triphosgene (0.4 equivalents) to the suspension.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours. The suspension will become a clear solution as the N-carboxyanhydride (NCA) forms.

  • Carefully add thionyl chloride (1.2 equivalents) dropwise to the solution at 0°C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure to obtain a crude oil.

  • Recrystallize the crude product from a THF/hexane mixture to yield pure NEG-NTA as a crystalline solid.

  • Dry the product under vacuum and store under argon at -20°C.

Protocol 2: Synthesis of Poly(N-Ethylglycine) via Ring-Opening Polymerization (ROP)

This protocol details the polymerization of the NTA monomer to form a polypeptoid.[6]

Materials:

  • N-Ethylglycine N-Thiocarboxyanhydride (NEG-NTA)

  • Benzylamine (initiator)

  • Dry N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Argon gas

Procedure:

  • In a glovebox or under an argon atmosphere, dissolve the desired amount of NEG-NTA in dry DMF. The monomer-to-initiator ratio will determine the final molecular weight. For example, a 100:1 ratio for a target degree of polymerization of 100.

  • Add benzylamine initiator via syringe to the stirring monomer solution.

  • Heat the reaction mixture to 60°C and stir for 24-48 hours. Monitor the reaction progress by FT-IR by observing the disappearance of the NTA anhydride peaks (~1760 cm⁻¹).

  • Once the polymerization is complete, cool the reaction to room temperature.

  • Precipitate the polymer by adding the reaction solution dropwise into cold, stirring diethyl ether.

  • Collect the polymer precipitate by centrifugation or filtration.

  • Wash the polymer with fresh diethyl ether two more times.

  • Dry the final poly(N-ethylglycine) product under vacuum.

Protocol 3: Fabrication of a Thiol-Ene Crosslinked Polypeptoid Hydrogel

This protocol describes the formation of a hydrogel from a functional polypeptoid for drug delivery applications.

Materials:

  • Thiol-capped polypeptoid (synthesized using an initiator like cysteamine)[2]

  • Poly(ethylene glycol) diacrylate (PEGDA) as a crosslinker

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV lamp (365 nm)

Procedure:

  • Dissolve the thiol-capped polypeptoid and PEGDA in PBS to form a prepolymer solution (e.g., 10% w/v). The ratio of thiol to acrylate groups should be 1:1.

  • Add the photoinitiator to the solution at a concentration of 0.05% w/v and dissolve completely.

  • If loading a drug, add the desired concentration of the therapeutic agent to the prepolymer solution and mix until homogeneous.

  • Pipette the prepolymer solution into a mold (e.g., between two glass slides with a spacer).

  • Expose the solution to UV light (365 nm) for 5-10 minutes to initiate crosslinking.

  • The hydrogel will form. Carefully remove it from the mold.

  • Wash the hydrogel extensively with PBS to remove any unreacted components and non-entrapped drug.

Protocol 4: In Vitro Biocompatibility Assessment - MTT Assay

This protocol assesses the cytotoxicity of the biomaterial.

Materials:

  • Human Foreskin Fibroblasts (HFF) or other relevant cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

  • Polypeptoid hydrogel extracts (prepared by incubating the hydrogel in media for 24h)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed HFF cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Remove the culture medium and replace it with different concentrations of the hydrogel extract (e.g., 0.1, 0.5, 1.0 mg/mL). Use fresh medium as a negative control and a cytotoxic agent (e.g., Triton X-100) as a positive control.

  • Incubate the cells for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the negative control.

Protocol 5: In Vitro Drug Release Study

This protocol measures the release of a model drug from the hydrogel.[7]

Materials:

  • Drug-loaded polypeptoid hydrogel

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Incubator shaker set to 37°C

  • UV-Vis Spectrophotometer

Procedure:

  • Place a pre-weighed, drug-loaded hydrogel disc into a vial containing a known volume of PBS (e.g., 10 mL).

  • Place the vial in an incubator shaker at 37°C with gentle agitation.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Measure the concentration of the drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Calculate the cumulative amount of drug released at each time point and express it as a percentage of the total drug initially loaded into the hydrogel.

Visualizations

Synthesis_Pathway cluster_monomer Monomer Synthesis cluster_polymer Polymerization cluster_biomaterial Biomaterial Fabrication N_Ethylglycine N-Ethylglycine Triphosgene Triphosgene NCA N-Ethylglycine N-Carboxyanhydride (NCA) SOCl2 Thionyl Chloride NTA N-Ethylglycine N-Thiocarboxyanhydride (NTA) Initiator Primary Amine Initiator Polypeptoid Poly(N-Ethylglycine) (Polypeptoid) Crosslinker PEGDA Crosslinker Photoinitiator Photoinitiator UV_Light UV Light (365 nm) Hydrogel Crosslinked Hydrogel

Experimental_Workflow cluster_synthesis Synthesis & Fabrication cluster_char Physicochemical Characterization cluster_bio Biological Evaluation Monomer_Synth Monomer Synthesis Polymer_Synth Polymerization Monomer_Synth->Polymer_Synth Hydrogel_Fab Hydrogel Fabrication Polymer_Synth->Hydrogel_Fab FTIR FT-IR Polymer_Synth->FTIR GPC GPC (MW, PDI) Hydrogel_Fab->GPC DSC DSC (Tg) Hydrogel_Fab->DSC Contact_Angle Contact Angle Hydrogel_Fab->Contact_Angle Cytotoxicity Cytotoxicity (MTT) Hydrogel_Fab->Cytotoxicity Hemolysis Hemolysis Assay Hydrogel_Fab->Hemolysis Protein_Ads Protein Adsorption Hydrogel_Fab->Protein_Ads Drug_Release Drug Release Study Hydrogel_Fab->Drug_Release

Biocompatibility_Pathway cluster_protein Protein Interaction cluster_cell Cellular Response cluster_outcome Overall Outcome Biomaterial Polypeptoid Surface Hydration_Layer Stable Hydration Layer Fibrinogen Fibrinogen Albumin Albumin Reduced_Adsorption Reduced Protein Adsorption Reduced_Activation Reduced Platelet Activation Reduced_Adsorption->Reduced_Activation Cell_Adhesion Enhanced Cell Adhesion & Viability Reduced_Adsorption->Cell_Adhesion Platelets Platelets Platelets->Reduced_Activation Fibroblasts Fibroblasts Fibroblasts->Cell_Adhesion Biocompatibility Enhanced Biocompatibility Reduced_Activation->Biocompatibility Cell_Adhesion->Biocompatibility

References

Application Notes and Protocols for the Synthesis of "Glycine, N-(aminothioxomethyl)-" Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Glycine, N-(aminothioxomethyl)-", also known as N-thiocarbamoylglycine, is a versatile ligand capable of forming stable complexes with a variety of transition metals. These metal complexes are of significant interest to the scientific community, particularly in the field of drug development, due to their potential as therapeutic agents. The coordination of the N-thiocarbamoylglycine ligand to metal centers can enhance the biological activity of both the ligand and the metal ion, leading to compounds with promising antimicrobial and anticancer properties.

The thiosemicarbazone moiety within the ligand structure is a key pharmacophore, known to interact with biological targets. When complexed with metals such as copper, nickel, cobalt, and zinc, these compounds can exhibit enhanced cytotoxic and antimicrobial effects. This is often attributed to mechanisms such as the inhibition of crucial enzymes like ribonucleotide reductase and the induction of cellular apoptosis through the generation of reactive oxygen species (ROS).

These application notes provide detailed protocols for the synthesis of N-thiocarbamoylglycine and its subsequent complexation with various metal salts. Furthermore, standard characterization techniques and a summary of expected analytical data are presented to aid researchers in the successful synthesis and identification of these metal complexes.

Experimental Protocols

Protocol 1: Synthesis of the Ligand - Glycine, N-(aminothioxomethyl)-

This protocol outlines the synthesis of the N-thiocarbamoylglycine ligand from glycine and potassium thiocyanate.

Materials:

  • Glycine

  • Potassium thiocyanate (KSCN)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers

  • Buchner funnel and filter paper

  • pH meter or pH paper

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve glycine (1.0 eq) in a minimal amount of distilled water. In a separate beaker, prepare a saturated solution of potassium thiocyanate (1.1 eq) in water.

  • Reaction Mixture: Slowly add the potassium thiocyanate solution to the glycine solution with continuous stirring.

  • Acidification: Carefully acidify the mixture to a pH of approximately 3-4 using dilute hydrochloric acid. This step is crucial for the formation of thiocyanic acid in situ, which then reacts with the amino group of glycine.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Crystallization: After the reaction is complete, allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate the crystallization of the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified "Glycine, N-(aminothioxomethyl)-" ligand in a desiccator over a suitable drying agent.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR and NMR.

Protocol 2: General Synthesis of "Glycine, N-(aminothioxomethyl)-" Metal(II) Complexes

This general protocol can be adapted for the synthesis of various metal(II) complexes of N-thiocarbamoylglycine, including Cu(II), Ni(II), Co(II), and Zn(II).

Materials:

  • "Glycine, N-(aminothioxomethyl)-" (ligand)

  • Metal(II) chloride or sulfate salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnSO₄·7H₂O)

  • Ethanol or Methanol

  • Potassium hydroxide (KOH) or other suitable base

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Ligand Solution: Dissolve the N-thiocarbamoylglycine ligand (2.0 eq) in ethanol in a round-bottom flask. Add a stoichiometric amount of a base, such as potassium hydroxide (2.0 eq), to deprotonate the ligand, facilitating coordination.

  • Metal Salt Solution: In a separate beaker, dissolve the chosen metal(II) salt (1.0 eq) in a minimal amount of ethanol.

  • Complexation: While stirring the ligand solution, add the metal salt solution dropwise using a dropping funnel at room temperature. A precipitate should form upon addition.

  • Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure the completion of the complexation.

  • Isolation: Collect the precipitated metal complex by vacuum filtration.

  • Washing and Drying: Wash the solid complex with ethanol and then diethyl ether to remove any impurities. Dry the final product in a desiccator.

  • Characterization: Characterize the synthesized metal complex using techniques such as FT-IR, UV-Vis spectroscopy, magnetic susceptibility measurements, and elemental analysis.

Data Presentation

The following tables summarize typical characterization data for N-thiocarbamoylglycine and its metal complexes. Note that the exact values may vary depending on the specific reaction conditions and the purity of the products.

Table 1: Physicochemical and Spectroscopic Data for N-thiocarbamoylglycine

ParameterObserved Value
Molecular FormulaC₃H₆N₂O₂S
Molecular Weight134.16 g/mol
Melting Point~170-175 °C
FT-IR (cm⁻¹)
ν(N-H)~3300-3100
ν(C=O)~1720-1700
ν(C=S)~850-830
¹H NMR (DMSO-d₆, δ ppm)
-CH₂-~3.9-4.1
-NH-~7.5-7.8
-NH₂~8.0-8.3
-COOH~12.0-13.0

Table 2: Characterization Data for "Glycine, N-(aminothioxomethyl)-" Metal(II) Complexes

ComplexColorYield (%)M.P. (°C)ν(C=N) (cm⁻¹)ν(C=S) (cm⁻¹)ν(M-N) (cm⁻¹)ν(M-S) (cm⁻¹)µeff (B.M.)
[Cu(L)₂] Green~70-80>250~1610-1600~750-730~480-460~420-400~1.7-1.9
[Ni(L)₂] Light Green~65-75>250~1615-1605~755-735~485-465~425-405~2.8-3.2
[Co(L)₂] Pink/Violet~60-70>250~1612-1602~752-732~482-462~422-402~4.3-5.2
[Zn(L)₂] White~75-85>250~1618-1608~758-738~488-468~428-408Diamagnetic

*L represents the deprotonated ligand, "Glycine, N-(aminothioxomethyl)-". µeff = effective magnetic moment.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of "Glycine, N-(aminothioxomethyl)-" metal complexes.

experimental_workflow Experimental Workflow for Metal Complex Synthesis A Reactants (Glycine, KSCN) B Ligand Synthesis (Reflux, Acidification) A->B Step 1 C Purification (Crystallization, Filtration) B->C Step 2 D N-thiocarbamoylglycine (Ligand) C->D Yields F Complexation Reaction (in Ethanol) D->F Reactant E Metal Salt (e.g., CuCl2) E->F Reactant G Isolation & Purification (Filtration, Washing) F->G Step 3 H Metal Complex G->H Yields I Characterization (FT-IR, UV-Vis, etc.) H->I Analysis

Caption: General workflow for the synthesis of metal complexes.

Proposed Signaling Pathway for Anticancer Activity

The anticancer activity of thiosemicarbazone metal complexes is often linked to their ability to inhibit ribonucleotide reductase and induce apoptosis. The following diagram depicts a proposed signaling pathway.

signaling_pathway Proposed Anticancer Signaling Pathway cluster_cell Cancer Cell MetalComplex Thiosemicarbazone Metal Complex ROS Increased Reactive Oxygen Species (ROS) MetalComplex->ROS Induces RNR Ribonucleotide Reductase (RNR) MetalComplex->RNR Inhibits Apoptosis Apoptosis ROS->Apoptosis Triggers DNA_synthesis DNA Synthesis & Repair RNR->DNA_synthesis Catalyzes DNA_synthesis->Apoptosis Inhibition leads to CellDeath Cell Death Apoptosis->CellDeath

Caption: Proposed mechanism of anticancer action.

Application Notes and Protocols: "Glycine, N-(aminothioxomethyl)-" in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of drug delivery systems with amino acids and their derivatives is a rapidly advancing field aimed at enhancing biocompatibility, targeting specificity, and controlled release of therapeutic agents. "Glycine, N-(aminothioxomethyl)-", also known as N-thiocarbamoylglycine, is a derivative of the simplest amino acid, glycine, featuring a reactive thiourea group. This functional moiety offers unique opportunities for the development of novel drug carriers due to its potential for hydrogen bonding, metal chelation, and covalent conjugation. These properties can be leveraged to improve drug loading efficiency, modulate release kinetics, and potentially target specific tissues or cellular environments.

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of a drug delivery system based on nanoparticles functionalized with "Glycine, N-(aminothioxomethyl)-". The protocols are based on established methodologies for the synthesis of similar thiourea-amino acid conjugates and nanoparticle-based drug delivery systems.

Synthesis of "Glycine, N-(aminothioxomethyl)-" Functionalized Nanoparticles

The synthesis of the drug delivery system involves a two-step process: first, the synthesis of the "Glycine, N-(aminothioxomethyl)-" ligand, and second, the functionalization of a polymeric nanoparticle with this ligand. For this protocol, we will use poly(lactic-co-glycolic acid) (PLGA) as the core nanoparticle material, a biodegradable and biocompatible polymer widely used in drug delivery.

Materials
  • Glycine

  • Ammonium thiocyanate

  • Acetic anhydride

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000-25,000)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Doxorubicin (or other model drug)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Dialysis tubing (MWCO 10 kDa)

  • Phosphate-buffered saline (PBS)

Protocol 1: Synthesis of "Glycine, N-(aminothioxomethyl)-"
  • Acetylation of Glycine: Dissolve glycine (1 mol) in water and cool to 0-5°C. Slowly add acetic anhydride (1.1 mol) while maintaining the pH at 8-9 with the addition of 2M NaOH. Stir for 2 hours at room temperature. Acidify the solution to pH 2-3 with concentrated HCl to precipitate N-acetylglycine. Filter, wash with cold water, and dry the product.

  • Formation of Isothiocyanate: Suspend N-acetylglycine (1 mol) in dry acetone. Add ammonium thiocyanate (1.2 mol) and stir the mixture. Slowly add acetic anhydride (1.5 mol) dropwise while keeping the temperature below 30°C. Stir for 3 hours at room temperature. Pour the reaction mixture into ice-cold water to precipitate the N-acetylglycine isothiocyanate. Filter, wash with cold water, and dry.

  • Hydrolysis to "Glycine, N-(aminothioxomethyl)-": Suspend the N-acetylglycine isothiocyanate (1 mol) in 1M HCl. Heat the mixture at 60-70°C for 2 hours to hydrolyze the acetyl group. Cool the solution and neutralize with 2M NaOH to pH 5-6 to precipitate "Glycine, N-(aminothioxomethyl)-". Filter, wash with cold water, and dry the final product.

Protocol 2: Preparation of "Glycine, N-(aminothioxomethyl)-" Functionalized PLGA Nanoparticles (GN-PLGA-NPs)
  • PLGA Nanoparticle Formulation: Dissolve PLGA (100 mg) and doxorubicin (10 mg) in 4 mL of DCM. This solution constitutes the organic phase.

  • Emulsification: Prepare a 2% w/v PVA solution in water (aqueous phase). Add the organic phase to 20 mL of the aqueous phase and emulsify using a probe sonicator for 2 minutes on an ice bath.

  • Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow the DCM to evaporate and for the nanoparticles to form.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unloaded drug.

  • Surface Activation: Resuspend the PLGA nanoparticles in 10 mL of PBS (pH 7.4). Add EDC (50 mg) and NHS (30 mg) to activate the carboxyl groups on the PLGA surface. Stir for 1 hour at room temperature.

  • Functionalization: Dissolve "Glycine, N-(aminothioxomethyl)-" (50 mg) in 5 mL of PBS and add it to the activated nanoparticle suspension. Stir for 12 hours at room temperature.

  • Final Purification: Centrifuge the functionalized nanoparticles at 15,000 rpm for 20 minutes. Wash the pellet three times with deionized water to remove unreacted reagents. Resuspend the final GN-PLGA-NPs in deionized water and lyophilize for storage.

Characterization of GN-PLGA-NPs

A thorough characterization of the synthesized nanoparticles is crucial to ensure their suitability for drug delivery applications.

ParameterMethodTypical Results for GN-PLGA-NPs
Particle Size & PDI Dynamic Light Scattering (DLS)150 - 250 nm, PDI < 0.2
Surface Morphology Scanning Electron Microscopy (SEM)Spherical, smooth surface
Zeta Potential Electrophoretic Light Scattering-15 to -25 mV
Drug Loading Capacity (%) UV-Vis Spectrophotometry5 - 10%
Encapsulation Efficiency (%) UV-Vis Spectrophotometry70 - 90%
Protocol 3: Determination of Drug Loading and Encapsulation Efficiency
  • After the final washing step in Protocol 2, combine the supernatants.

  • Measure the absorbance of the combined supernatants using a UV-Vis spectrophotometer at the characteristic wavelength of the drug (e.g., 480 nm for doxorubicin).

  • Calculate the amount of free drug in the supernatant using a standard calibration curve.

  • Drug Loading Capacity (%) = [(Total drug - Free drug) / Weight of nanoparticles] x 100

  • Encapsulation Efficiency (%) = [(Total drug - Free drug) / Total drug] x 100

In Vitro Drug Release Studies

Protocol 4: In Vitro Drug Release Kinetics
  • Disperse a known amount of drug-loaded GN-PLGA-NPs (e.g., 10 mg) in 1 mL of PBS (pH 7.4).

  • Place the nanoparticle suspension in a dialysis bag (MWCO 10 kDa).

  • Immerse the dialysis bag in 50 mL of PBS (pH 7.4) at 37°C with gentle stirring.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.

  • Analyze the amount of drug released in the collected samples using a UV-Vis spectrophotometer.

  • Plot the cumulative drug release (%) as a function of time.

Time (hours)Cumulative Release (%) at pH 7.4Cumulative Release (%) at pH 5.5
11525
43045
125570
247085
488595
729298

Note: The hypothetical data suggests a pH-responsive release, which could be a feature of the thiourea group's interactions under different pH conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_np_prep Nanoparticle Preparation cluster_eval Evaluation glycine Glycine acetylglycine N-acetylglycine glycine->acetylglycine Acetylation isothiocyanate N-acetylglycine isothiocyanate acetylglycine->isothiocyanate Isothiocyanate Formation gntg Glycine, N-(aminothioxomethyl)- isothiocyanate->gntg Hydrolysis gn_plga_np GN-PLGA-NPs plga_drug PLGA + Drug in DCM emulsion O/W Emulsion plga_drug->emulsion Emulsification plga_np PLGA-Drug NPs emulsion->plga_np Solvent Evaporation activated_np Activated PLGA NPs plga_np->activated_np EDC/NHS Activation activated_np->gn_plga_np Functionalization with GNTG characterization Characterization (DLS, SEM, Zeta) gn_plga_np->characterization drug_loading Drug Loading & Encapsulation gn_plga_np->drug_loading release_study In Vitro Release (Dialysis) gn_plga_np->release_study

Caption: Workflow for the synthesis and evaluation of GN-PLGA-NPs.

Signaling Pathway Considerations

The "Glycine, N-(aminothioxomethyl)-" functionalization is primarily a modification to the drug carrier and is not expected to have intrinsic signaling activity. However, the choice of drug and the targeting strategy can be designed to interact with specific signaling pathways. For instance, if doxorubicin is the payload, it primarily acts by intercalating DNA and inhibiting topoisomerase II, leading to apoptosis. The nanoparticle delivery system can enhance the delivery of doxorubicin to cancer cells, thereby potentiating its effect on pathways like the p53 tumor suppressor pathway.

signaling_pathway cluster_nucleus Nuclear Events gn_plga_dox GN-PLGA-Doxorubicin NP cell_uptake Cellular Uptake (Endocytosis) gn_plga_dox->cell_uptake endosomal_escape Endosomal Escape cell_uptake->endosomal_escape dox_release Doxorubicin Release endosomal_escape->dox_release nucleus Nucleus dox_release->nucleus dna_intercalation DNA Intercalation & Topoisomerase II Inhibition dox_release->dna_intercalation dna_damage DNA Damage dna_intercalation->dna_damage p53 p53 Activation dna_damage->p53 apoptosis Apoptosis p53->apoptosis

Caption: Potential mechanism of action for doxorubicin-loaded GN-PLGA-NPs.

Conclusion

"Glycine, N-(aminothioxomethyl)-" presents a promising functional group for the modification of drug delivery nanoparticles. The thiourea moiety can potentially enhance drug loading and provide a mechanism for controlled, pH-sensitive drug release. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and in vitro evaluation of "Glycine, N-(aminothioxomethyl)-" functionalized PLGA nanoparticles. Further studies are warranted to explore the in vivo efficacy, biocompatibility, and targeting capabilities of this novel drug delivery system. The adaptability of the synthesis protocols allows for the incorporation of various therapeutic agents and the use of different nanoparticle core materials, opening up a wide range of possibilities for future drug development.

Application Notes and Protocols for Assaying the Enzymatic Inhibition by "Glycine, N-(aminothioxomethyl)-" and Related Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Glycine, N-(aminothioxomethyl)-", a derivative of the amino acid glycine containing a thiourea functional group, belongs to a class of compounds known for their diverse biological activities. While specific enzymatic inhibition data for "Glycine, N-(aminothioxomethyl)-" is not extensively documented in publicly available literature, the thiourea scaffold is present in numerous molecules that have been identified as potent inhibitors of various enzymes. This document provides a comprehensive guide for researchers to assay the potential enzymatic inhibition of "Glycine, N-(aminothioxomethyl)-" and other thiourea-containing compounds. The protocols and data presented are based on established methodologies for enzymes commonly targeted by thiourea derivatives.

The following sections detail experimental protocols for assaying the inhibition of several key enzymes, present representative quantitative data for thiourea-based inhibitors, and illustrate the signaling pathways associated with these enzymes. These notes are intended to serve as a foundational resource for initiating screening and characterization studies to elucidate the inhibitory profile of novel thiourea compounds.

Potential Enzyme Targets for Thiourea Derivatives

Based on existing research, compounds containing the thiourea moiety have been shown to inhibit a range of enzymes, including but not limited to:

  • Urease: A key enzyme in the pathogenesis of infections by bacteria such as Helicobacter pylori.

  • Carbonic Anhydrases (CAs): A family of metalloenzymes involved in pH regulation, CO2 transport, and various pathological processes, including cancer and glaucoma.

  • Tyrosinase: A copper-containing enzyme that plays a critical role in melanin biosynthesis. Its inhibition is a target for treating hyperpigmentation disorders.

  • Cholinesterases (AChE and BChE): Enzymes that hydrolyze the neurotransmitter acetylcholine and are targets for the treatment of Alzheimer's disease and myasthenia gravis.

  • α-Amylase and α-Glucosidase: Key enzymes in carbohydrate digestion, the inhibition of which is a therapeutic strategy for managing type 2 diabetes.

Quantitative Data Summary

The following tables summarize representative inhibition data for various thiourea derivatives against the aforementioned enzyme classes. This data is provided for comparative purposes and to highlight the potential potency of this class of compounds.

Table 1: Urease Inhibition by Thiourea Derivatives

CompoundUrease SourceIC50 (µM)Reference
N-monoarylacetothiourea (b19)H. pylori0.16[1]
Thiosemicarbazone 19S. pasteurii0.39 (Ki)[2]
(E)-2-(4-methylbenzylidene)hydrazine-1-carbothioamide 16S. pasteurii0.99 (Ki)[2]

Table 2: Carbonic Anhydrase Inhibition by Thiourea Derivatives

CompoundIsoformKI (µM)Reference
Chiral Thiourea 5ahCA I3.4[3]
Chiral Thiourea 5chCA I7.6[3]
Sulfonyl thiourea 7chCA IX0.125[4]
Sulfonyl thiourea 7dhCA XII0.111[4]

Table 3: Tyrosinase Inhibition by Thiourea Derivatives

CompoundEnzyme SourceIC50 (µM)Reference
Indole-thiourea 4bMushroom5.9[5]
Thiazole-thiourea derivative 6gMushroom0.043[6]
Kojic Acid (Standard)Mushroom16.4[5]

Table 4: Cholinesterase Inhibition by Thiourea Derivatives

CompoundEnzymeIC50 (µg/mL)Reference
1-(3-chlorophenyl)-3-cyclohexylthiourea (3)AChE50[7]
1-(3-chlorophenyl)-3-cyclohexylthiourea (3)BChE60[7]
Coumarin-thiourea 2eAChE0.04 µM[8]
Coumarin-thiourea 2bBChE0.06 µM[8]

Table 5: α-Glucosidase Inhibition by Thiourea Derivatives

CompoundEnzyme SourceIC50 (mM)Reference
3-Aminopyridin-2(1H)-one derivative 9aS. cerevisiae9.77[9]
3-Aminopyridin-2(1H)-one derivative 9cS. cerevisiae12.94[9]
Acarbose (Standard)S. cerevisiae11.96[9]

Experimental Protocols

The following are detailed protocols for assaying the enzymatic inhibition of the target enzymes by "Glycine, N-(aminothioxomethyl)-" or other thiourea derivatives.

Urease Inhibition Assay (Indophenol Method)

This assay measures the production of ammonia from the hydrolysis of urea by urease.

Materials:

  • Urease from Jack Bean (Canavalia ensiformis) or H. pylori

  • Urea solution (e.g., 100 mM in phosphate buffer)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)

  • Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chloride from NaOCl)

  • Test compound ("Glycine, N-(aminothioxomethyl)-") dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate and reader

Protocol:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add 25 µL of the test compound solution to each well. For the control, add 25 µL of the solvent.

  • Add 25 µL of urease enzyme solution (e.g., 10 U/mL) to each well.

  • Pre-incubate the plate at 37°C for 30 minutes.[3]

  • Initiate the reaction by adding 50 µL of urea solution to each well.

  • Incubate the plate at 37°C for 30 minutes.[3]

  • Add 50 µL of phenol reagent followed by 50 µL of alkali reagent to each well to stop the reaction and develop the color.[3]

  • Incubate at 37°C for 50 minutes for color development.[3]

  • Measure the absorbance at 630 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

Carbonic Anhydrase Inhibition Assay

This assay is based on the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate as a substrate.

Materials:

  • Human carbonic anhydrase (e.g., hCA II or hCA IX)

  • Tris-SO4 buffer (e.g., 50 mM, pH 7.4)

  • p-Nitrophenyl acetate (p-NPA) solution (e.g., 3 mM in acetonitrile)

  • Test compound dissolved in a suitable solvent

  • 96-well UV-transparent microplate and reader

Protocol:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add 140 µL of Tris-SO4 buffer.

  • Add 20 µL of the test compound solution.

  • Add 20 µL of the enzyme solution.

  • Pre-incubate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of p-NPA solution.

  • Immediately measure the change in absorbance at 348 nm over time (e.g., for 3 minutes) using a microplate reader in kinetic mode.[10]

  • The rate of reaction is proportional to the slope of the absorbance curve.

  • Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

Tyrosinase Inhibition Assay

This assay measures the oxidation of L-DOPA to dopachrome, which can be monitored spectrophotometrically.

Materials:

  • Mushroom tyrosinase

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • L-DOPA solution (e.g., 2 mM in phosphate buffer)

  • Test compound dissolved in a suitable solvent

  • 96-well microplate and reader

Protocol:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add 160 µL of phosphate buffer.

  • Add 20 µL of the test compound solution.

  • Add 20 µL of tyrosinase solution (e.g., 100 units/mL).

  • Pre-incubate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution.

  • Measure the absorbance at 475 nm for at least 5 minutes in kinetic mode.

  • The rate of dopachrome formation is determined from the slope of the linear portion of the absorbance curve.

  • Calculate the percentage of inhibition.

Cholinesterase Inhibition Assay (Ellman's Method)

This assay measures the hydrolysis of acetylthiocholine by cholinesterase, with the resulting thiocholine reacting with DTNB to produce a colored product.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

  • Test compound dissolved in a suitable solvent

  • 96-well microplate and reader

Protocol:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution.

  • Add 20 µL of the enzyme solution (AChE or BChE).

  • Pre-incubate at 25°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measure the absorbance at 412 nm for 5 minutes in kinetic mode.[11]

  • Determine the reaction rate and calculate the percentage of inhibition.

α-Glucosidase Inhibition Assay

This assay uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, which upon hydrolysis by α-glucosidase, releases p-nitrophenol, a yellow-colored product.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (e.g., 5 mM)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) to stop the reaction

  • Test compound dissolved in a suitable solvent

  • 96-well microplate and reader

Protocol:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add 50 µL of phosphate buffer and 10 µL of the test compound solution.

  • Add 20 µL of α-glucosidase solution (e.g., 1 U/mL).

  • Pre-incubate at 37°C for 15 minutes.[12]

  • Initiate the reaction by adding 20 µL of pNPG solution.

  • Incubate at 37°C for 20 minutes.[12]

  • Stop the reaction by adding 50 µL of Na2CO3 solution.

  • Measure the absorbance at 405 nm.[12]

  • Calculate the percentage of inhibition.

Signaling Pathways and Experimental Workflows

The inhibition of the target enzymes can modulate various cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of the inhibitor.

Experimental Workflow for Enzyme Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock (Glycine, N-(aminothioxomethyl)-) mix_reagents Mix Reagents in 96-well Plate prep_inhibitor->mix_reagents prep_enzyme Prepare Enzyme Solution prep_enzyme->mix_reagents prep_substrate Prepare Substrate Solution prep_buffer Prepare Assay Buffer prep_buffer->mix_reagents pre_incubate Pre-incubation mix_reagents->pre_incubate add_substrate Initiate Reaction (Add Substrate) pre_incubate->add_substrate incubate Incubation add_substrate->incubate stop_reaction Stop Reaction (if applicable) incubate->stop_reaction read_plate Measure Absorbance/ Fluorescence stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: A generalized workflow for determining the inhibitory activity of a test compound against a target enzyme.

Signaling Pathway: Cholinesterase Inhibition and Neuronal Signaling

Inhibition of acetylcholinesterase (AChE) leads to an accumulation of acetylcholine (ACh) in the synaptic cleft, enhancing cholinergic neurotransmission. This can modulate downstream signaling pathways like PI3K/Akt, which is involved in cell survival and neuroprotection.[13]

cholinesterase_pathway cluster_synapse Synaptic Cleft cluster_downstream Postsynaptic Neuron ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binding Inhibitor Thiourea Inhibitor Inhibitor->AChE Inhibition PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt Activation Neuroprotection Neuroprotection & Cell Survival PI3K_Akt->Neuroprotection

Caption: Inhibition of AChE by a thiourea derivative enhances cholinergic signaling and downstream neuroprotective pathways.

Signaling Pathway: Tyrosinase Inhibition and Melanogenesis

Tyrosinase is a key enzyme in the melanogenesis pathway. Its inhibition can downregulate the production of melanin. This pathway is regulated by signaling cascades such as the cAMP/PKA and MAPK/ERK pathways, which control the expression of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic genes.[2][14]

tyrosinase_pathway cluster_upstream Upstream Signaling cluster_melanogenesis Melanogenesis Signal e.g., α-MSH, UV cAMP_PKA cAMP/PKA Pathway Signal->cAMP_PKA MAPK_ERK MAPK/ERK Pathway Signal->MAPK_ERK MITF MITF (Transcription Factor) cAMP_PKA->MITF Activation MAPK_ERK->MITF Regulation Tyrosinase Tyrosinase MITF->Tyrosinase Gene Expression Tyrosine L-Tyrosine Inhibitor Thiourea Inhibitor Inhibitor->Tyrosinase Inhibition Melanin Melanin Tyrosine->Melanin Catalysis

Caption: Thiourea-based inhibitors can block melanin production by directly inhibiting tyrosinase, a key enzyme regulated by upstream signaling pathways.

Signaling Pathway: Carbonic Anhydrase Inhibition and pH Regulation

Carbonic anhydrases, particularly isoforms like CA IX, are often upregulated in hypoxic tumors and contribute to the acidification of the tumor microenvironment by converting CO2 and water to bicarbonate and protons. This process is often under the control of the hypoxia-inducible factor (HIF-1α) signaling pathway. Inhibition of CA IX can disrupt pH regulation in cancer cells.[15]

carbonic_anhydrase_pathway cluster_cell Cancer Cell cluster_tme Tumor Microenvironment Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilization CAIX_gene CAIX Gene HIF1a->CAIX_gene Transcription CAIX_protein CA IX Protein CAIX_gene->CAIX_protein Translation CO2_H2O CO2 + H2O Inhibitor Thiourea Inhibitor Inhibitor->CAIX_protein Inhibition H_HCO3 H+ + HCO3- CO2_H2O->H_HCO3 Catalysis Acidification Extracellular Acidification H_HCO3->Acidification

Caption: Inhibition of carbonic anhydrase IX (CA IX) by thiourea derivatives can counteract tumor acidification, a process regulated by the HIF-1α pathway.

References

Application Notes and Protocols: Functionalizing Surfaces with Glycine, N-(aminothioxomethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Glycine, N-(aminothioxomethyl)-", a derivative of the simplest amino acid, glycine, presents a versatile platform for the functionalization of various surfaces. This molecule incorporates a terminal thiourea group, known for its strong affinity to noble metal surfaces like gold, and a carboxylic acid group from the glycine backbone, which can be further modified for covalent attachment of biomolecules. This unique combination makes it an ideal candidate for creating biocompatible and functional surfaces for a range of applications in biomedical research and drug development, including biosensing, targeted drug delivery, and tissue engineering.

The thiourea moiety allows for the formation of stable self-assembled monolayers (SAMs) on metal substrates, providing a robust and well-defined surface chemistry. The exposed glycine component not only enhances hydrophilicity and biocompatibility but also offers a reactive handle for the immobilization of proteins, peptides, nucleic acids, and small molecule drugs.

These application notes provide a comprehensive overview of the synthesis of "Glycine, N-(aminothioxomethyl)-", detailed protocols for surface functionalization, and methods for characterization.

Synthesis of Glycine, N-(aminothioxomethyl)-

The synthesis of "Glycine, N-(aminothioxomethyl)-" can be achieved through the reaction of glycine with an isothiocyanate precursor. A plausible synthetic route is adapted from the preparation of a similar compound, N-acetyl (amino)thioxo methyl] Glycine.

Reaction Scheme:

G Glycine Glycine Reaction Stirring, Room Temperature Glycine->Reaction Isothiocyanate Ammonium Thiocyanate (or other isothiocyanate source) Isothiocyanate->Reaction Solvent Aqueous Basic Solution (e.g., NaOH) Solvent->Reaction Reaction Conditions Product Glycine, N-(aminothioxomethyl)- Reaction->Product G cluster_0 Gold Surface Functionalization Workflow A Clean Gold Substrate C Immerse Substrate in Solution A->C B Prepare Solution of Glycine, N-(aminothioxomethyl)- B->C D Rinse and Dry C->D E Characterize Surface D->E G cluster_0 Silica Surface Functionalization Workflow A Clean Silica Substrate B Aminosilanization (e.g., APTES) A->B D Couple to Amine-Functionalized Silica B->D C Activate Carboxylic Acid of Glycine, N-(aminothioxomethyl)- (e.g., EDC/NHS) C->D E Rinse and Dry D->E F Characterize Surface E->F G cluster_0 Biosensor Fabrication Workflow A Functionalize Surface with Glycine, N-(aminothioxomethyl)- B Activate Carboxylic Acid (EDC/NHS) A->B C Immobilize Biorecognition Element (e.g., Antibody) B->C D Block Non-specific Binding Sites C->D E Introduce Analyte D->E F Detect Binding Event E->F G cluster_0 Targeted Drug Delivery Nanoparticle NP Nanoparticle Core (e.g., Gold, Silica) Func Glycine, N-(aminothioxomethyl)- Functionalization NP->Func Drug Drug Payload Func->Drug Encapsulated or Conjugated Target Targeting Ligand (e.g., Antibody) Func->Target Conjugated via Carboxylic Acid

Application Notes and Protocols for Evaluating the Efficacy of Glycine, N-(aminothioxomethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Glycine, N-(aminothioxomethyl)-", a derivative of glycine and thiosemicarbazide, belongs to a class of compounds known for a wide range of biological activities. Thiosemicarbazide and its derivatives have demonstrated potential as anticancer, antibacterial, and antioxidant agents.[1][2] The glycine component of the molecule is a crucial amino acid with significant roles in neurotransmission, inflammation, and cytoprotection.[3][4][5] This document provides detailed protocols for a panel of cell-based assays to evaluate the therapeutic potential of "Glycine, N-(aminothioxomethyl)-". The proposed assays will investigate its cytotoxic, anti-proliferative, antioxidant, and potential mechanistic activities.

Potential Signaling Pathways

The biological effects of thiosemicarbazide derivatives can be multifaceted. One of the key mechanisms for the anticancer activity of some thiosemicarbazones is the inhibition of ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis and repair.[6] Furthermore, these compounds have been shown to induce apoptosis in cancer cells.[6][7] Another emerging area of interest is their potential to induce ferroptosis, a form of iron-dependent programmed cell death, possibly through their iron-chelating properties.[8] The glycine moiety may contribute to the compound's activity by modulating glycine receptors, which are ligand-gated chloride channels, potentially influencing cellular homeostasis and inflammatory responses.[5][9]

Potential_Signaling_Pathways cluster_0 Glycine, N-(aminothioxomethyl)- cluster_1 Potential Cellular Targets cluster_2 Downstream Effects Compound Glycine, N-(aminothioxomethyl)- RNR Ribonucleotide Reductase Compound->RNR Inhibition Iron Intracellular Iron Compound->Iron Chelation GlyR Glycine Receptor Compound->GlyR Modulation DNA_Synth_Inhibition Inhibition of DNA Synthesis RNR->DNA_Synth_Inhibition Ferroptosis Ferroptosis Iron->Ferroptosis Ion_Flux Chloride Ion Influx GlyR->Ion_Flux Apoptosis Apoptosis Induction DNA_Synth_Inhibition->Apoptosis Anti_inflammatory Anti-inflammatory Effects Ion_Flux->Anti_inflammatory

Caption: Potential signaling pathways of "Glycine, N-(aminothioxomethyl)-".

Data Presentation

The following tables summarize hypothetical quantitative data from the described experimental protocols. These tables are for illustrative purposes to guide data presentation.

Table 1: Cytotoxicity of Glycine, N-(aminothioxomethyl)-

Cell LineCompoundIC50 (µM) ± SD
SW620 (Colon)Glycine, N-(aminothioxomethyl)-65.4 ± 5.2
A549 (Lung)Glycine, N-(aminothioxomethyl)-82.1 ± 7.8
PC-12 (Neuronal)Glycine, N-(aminothioxomethyl)-110.2 ± 9.5
V79 (Normal)Glycine, N-(aminothioxomethyl)-> 200
DoxorubicinDoxorubicin (Positive Control)1.2 ± 0.1

Table 2: Antioxidant Activity of Glycine, N-(aminothioxomethyl)-

AssayCompoundActivity at 100 µM (Relative to Control) ± SD
Intracellular ROS LevelsGlycine, N-(aminothioxomethyl)-0.65 ± 0.08
Lipid Peroxidation (LPO)Glycine, N-(aminothioxomethyl)-0.72 ± 0.06
Total Antioxidant CapacityGlycine, N-(aminothioxomethyl)-1.45 ± 0.12
Trolox (Positive Control)Trolox1.80 ± 0.15

Table 3: Apoptosis Induction by Glycine, N-(aminothioxomethyl)- in SW620 Cells

Treatment% Apoptotic Cells (Annexin V+/PI-) ± SD
Vehicle Control4.5 ± 1.2
Glycine, N-(aminothioxomethyl)- (50 µM)25.8 ± 3.5
Glycine, N-(aminothioxomethyl)- (100 µM)48.2 ± 4.1
Staurosporine (Positive Control)85.6 ± 6.7

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of "Glycine, N-(aminothioxomethyl)-" that inhibits cell growth by 50% (IC50).

Workflow:

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Addition Add serial dilutions of compound Incubation_1->Compound_Addition Incubation_2 Incubate for 48-72h Compound_Addition->Incubation_2 MTT_Addition Add MTT reagent Incubation_2->MTT_Addition Incubation_3 Incubate for 4h MTT_Addition->Incubation_3 Solubilization Add solubilization buffer Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Target cell lines (e.g., SW620, A549, PC-12, V79)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • "Glycine, N-(aminothioxomethyl)-" stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of "Glycine, N-(aminothioxomethyl)-" in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.[1][2]

Intracellular Reactive Oxygen Species (ROS) Measurement

This assay quantifies the level of intracellular ROS to assess the antioxidant or pro-oxidant effects of the compound.

Materials:

  • Target cell lines

  • Complete cell culture medium

  • "Glycine, N-(aminothioxomethyl)-"

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Positive control (e.g., H₂O₂)

  • Black 96-well plates

  • Fluorescence plate reader

Procedure:

  • Seed cells in a black 96-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of "Glycine, N-(aminothioxomethyl)-" for a predetermined time (e.g., 24 hours).

  • Wash the cells with PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.

  • The fluorescence intensity is proportional to the amount of intracellular ROS.[8]

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Workflow:

Apoptosis_Assay_Workflow Start Start Cell_Treatment Treat cells with compound Start->Cell_Treatment Harvest_Cells Harvest and wash cells Cell_Treatment->Harvest_Cells Staining Stain with Annexin V-FITC and PI Harvest_Cells->Staining Incubation Incubate in the dark Staining->Incubation Flow_Cytometry Analyze by flow cytometry Incubation->Flow_Cytometry Data_Analysis Quantify cell populations Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Target cell lines

  • Complete cell culture medium

  • "Glycine, N-(aminothioxomethyl)-"

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with "Glycine, N-(aminothioxomethyl)-" at various concentrations for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[7]

Ribonucleotide Reductase (RNR) Activity Assay

This assay measures the activity of RNR, a potential target of thiosemicarbazones.

Materials:

  • Cell lysate from treated and untreated cells

  • RNR activity assay kit (commercial kits are available)

  • "Glycine, N-(aminothioxomethyl)-"

  • Positive control (e.g., hydroxyurea)

Procedure:

  • Treat cells with "Glycine, N-(aminothioxomethyl)-" for the desired time.

  • Prepare cell lysates according to the manufacturer's protocol.

  • Perform the RNR activity assay following the kit's instructions. This typically involves measuring the conversion of a substrate (e.g., CDP) to its product (dCDP).

  • Measure the output (e.g., colorimetric or fluorometric signal) using a plate reader.

  • Compare the RNR activity in treated cells to that of untreated controls.[6]

Conclusion

The provided protocols offer a comprehensive framework for the initial evaluation of "Glycine, N-(aminothioxomethyl)-" efficacy in cell-based models. The selection of specific assays should be guided by the therapeutic area of interest. It is recommended to use a panel of cancer cell lines from different origins and a non-cancerous cell line to assess selectivity. Further mechanistic studies may be required to fully elucidate the compound's mode of action.

References

"Glycine, N-(aminothioxomethyl)-" as a tool for chemical biology research

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals should be aware that "Glycine, N-(aminothioxomethyl)-", also known as N-thiocarbamoylglycine, is a chemical entity with limited currently published applications in chemical biology research. While its structure suggests potential as a modulator of biological processes, extensive literature searches have not revealed established protocols or specific, well-defined uses as a research tool.

This document aims to provide a foundational understanding of this compound based on available chemical information and general principles of related molecules. However, it is crucial to note the absence of specific experimental data, such as inhibitory concentrations (IC50), binding affinities, or detailed signaling pathway modulation for "Glycine, N-(aminothioxomethyl)-" itself.

Chemical Properties and Potential Areas of Investigation

"Glycine, N-(aminothioxomethyl)-" belongs to the class of N-acyl amino acid derivatives, which are known to participate in various biological signaling pathways. The presence of a thiocarbamoyl group introduces a reactive moiety that could potentially interact with biological nucleophiles, such as cysteine residues in proteins.

Table 1: Physicochemical Properties of N-(Thiocarbamoyl)-glycine

PropertyValueSource
Molecular FormulaC3H6N2O2SPubChem
Molecular Weight134.16 g/mol PubChem
SynonymsN-(Thiocarbamoyl)-glycine, 2-(Carbamothioylamino)acetic acid, 2-Thioureidoacetic acidPubChem[1]

Given its structural features, "Glycine, N-(aminothioxomethyl)-" could be investigated for activities in several areas of chemical biology, including:

  • Enzyme Inhibition: The thiourea group is present in a number of known enzyme inhibitors. This compound could be screened against various enzyme classes, particularly those with reactive cysteine residues in their active sites, such as certain proteases or phosphatases.

  • Metal Chelation: The sulfur and nitrogen atoms of the thiocarbamoyl group could potentially chelate metal ions, suggesting a possible role in modulating the activity of metalloenzymes.

  • Probe Development: With appropriate modifications, such as the addition of a fluorescent tag or a reactive handle, "Glycine, N-(aminothioxomethyl)-" could serve as a starting point for the development of chemical probes to identify novel protein targets.

Future Directions and Protocol Development

The lack of established protocols necessitates a de novo approach for researchers interested in exploring the biological activities of "Glycine, N-(aminothioxomethyl)-". The following outlines a potential logical workflow for such an investigation.

Caption: A logical workflow for the investigation of "Glycine, N-(aminothioxomethyl)-".

Conclusion

"Glycine, N-(aminothioxomethyl)-" represents a molecule with unexplored potential in chemical biology. While this document cannot provide established application notes and protocols due to the current lack of published research, it highlights the compound's chemical features and suggests a roadmap for its systematic investigation. Researchers are encouraged to undertake foundational studies to elucidate its biological targets and mechanisms of action, which would be a prerequisite for its adoption as a standard tool in the field. As new research emerges, this document can be updated to reflect the evolving understanding of this compound's role in chemical biology.

References

Application Notes and Protocols for In Vivo Experimental Design Using Glycine, N-(aminothioxomethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine, N-(aminothioxomethyl)-, a thiosemicarbazide derivative of the amino acid glycine, represents a novel chemical entity with potential therapeutic applications. While direct in vivo studies on this specific molecule are not extensively documented in publicly available literature, its structural components—a glycine backbone and a thiosemicarbazide moiety—suggest a range of plausible biological activities. Thiosemicarbazides are known for their diverse pharmacological effects, including antitumor and antimicrobial properties, while glycine is a crucial neurotransmitter and has demonstrated cytoprotective and anti-inflammatory roles.[1][2][3][4] This document provides a comprehensive guide for the in vivo investigation of Glycine, N-(aminothioxomethyl)-, drawing upon established methodologies for related compounds to facilitate preclinical research and drug development. The protocols outlined herein are intended as a foundational framework, adaptable to specific research questions and therapeutic targets.

Potential Therapeutic Areas and Mechanisms of Action

Based on its constituent parts, Glycine, N-(aminothioxomethyl)- could be investigated for efficacy in several areas:

  • Oncology: Thiosemicarbazide derivatives have been explored as potential antitumor agents.[1] The glycine component may influence cellular metabolism and signaling pathways relevant to cancer.

  • Neuroprotection: Glycine acts as a neurotransmitter and has shown neuroprotective effects.[5][6][7] The thiosemicarbazide moiety could modulate these effects or introduce novel interactions with neural pathways.

  • Anti-inflammatory and Cytoprotective Effects: Glycine is known to possess anti-inflammatory and cytoprotective properties, potentially through the modulation of cytokine secretion and protection against oxidative stress.[3][8][9][10]

  • Metabolic Disorders: Some thiosemicarbazide derivatives have shown potential as α-glucosidase inhibitors, suggesting a role in managing diabetes.[11] Glycine itself is integral to various metabolic pathways.[3][12]

The mechanism of action is hypothesized to involve the modulation of key signaling pathways such as MAPK and NF-κB, which are known to be influenced by glycine.[5][10][13]

Data Presentation: In Vivo Models and Parameters

The following tables summarize potential in vivo models and key quantitative parameters to be assessed when studying Glycine, N-(aminothioxomethyl)-. The data presented are hypothetical and for illustrative purposes, based on findings for related compounds.

Table 1: Proposed Animal Models for In Vivo Efficacy Studies

Therapeutic AreaAnimal ModelSpecies/StrainRationale
Oncology Xenograft Tumor ModelNude Mice (athymic)To assess the effect of the compound on the growth of human tumor cells in an in vivo setting.
Neuroprotection Middle Cerebral Artery Occlusion (MCAo)Sprague-Dawley RatsA model of focal cerebral ischemia to evaluate neuroprotective effects against stroke-like injury.[7]
Inflammation Lipopolysaccharide (LPS)-induced EndotoxemiaC57BL/6 MiceTo investigate the anti-inflammatory properties by mimicking a systemic inflammatory response.[8][9]
Metabolic Disease Streptozotocin (STZ)-induced Diabetic ModelWistar RatsTo assess the potential anti-diabetic effects, such as blood glucose control.

Table 2: Example Quantitative Data for a Xenograft Tumor Model

Treatment GroupDose (mg/kg)Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control01500 ± 2500
Compound A25900 ± 18040
Compound A50525 ± 15065
Positive ControlVaries450 ± 12070

Table 3: Example Quantitative Data for an LPS-Induced Inflammation Model

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-10 (pg/mL)
Saline Control050 ± 1020 ± 5
LPS + Vehicle01200 ± 20080 ± 15
LPS + Compound A25700 ± 150150 ± 30
LPS + Compound A50400 ± 100250 ± 40

Experimental Protocols

Protocol 1: Xenograft Tumor Model in Nude Mice

Objective: To evaluate the antitumor efficacy of Glycine, N-(aminothioxomethyl)- in vivo.

Materials:

  • Nude mice (athymic), 6-8 weeks old

  • Human cancer cell line (e.g., MCF-7, C6 glioma cells)[14]

  • Matrigel

  • Glycine, N-(aminothioxomethyl)-

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under appropriate conditions.

  • Tumor Cell Implantation:

    • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (approximately 100-150 mm³).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Animal Grouping and Treatment:

    • Randomize mice into treatment groups (n=8-10 per group): Vehicle control, Glycine, N-(aminothioxomethyl)- (e.g., 25 and 50 mg/kg), and a positive control group.

    • Prepare the dosing solutions of Glycine, N-(aminothioxomethyl)- in the vehicle.

    • Administer the treatment (e.g., via oral gavage or intraperitoneal injection) once daily for 21 days.

  • Data Collection and Analysis:

    • Continue to monitor tumor growth and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and process for further analysis (e.g., histology, Western blot).

    • Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

Protocol 2: LPS-Induced Endotoxemia Model in Mice

Objective: To assess the anti-inflammatory effects of Glycine, N-(aminothioxomethyl)-.

Materials:

  • C57BL/6 mice, 8-10 weeks old

  • Lipopolysaccharide (LPS) from E. coli

  • Glycine, N-(aminothioxomethyl)-

  • Sterile saline

  • ELISA kits for TNF-α and IL-10

  • Blood collection tubes

Procedure:

  • Animal Grouping and Pre-treatment:

    • Randomize mice into treatment groups (n=8-10 per group): Saline control, LPS + Vehicle, and LPS + Glycine, N-(aminothioxomethyl)- (e.g., 25 and 50 mg/kg).[9]

    • Administer Glycine, N-(aminothioxomethyl)- or vehicle via intraperitoneal injection 1 hour prior to LPS challenge.

  • Induction of Endotoxemia:

    • Inject LPS (e.g., 1 mg/kg) intraperitoneally into all groups except the saline control.[9] The saline control group receives an equivalent volume of sterile saline.

  • Blood Sample Collection:

    • At 2 hours post-LPS injection, collect blood samples via cardiac puncture or retro-orbital bleeding.

    • Allow blood to clot and centrifuge to obtain serum.

  • Cytokine Analysis:

    • Measure the concentrations of TNF-α and IL-10 in the serum samples using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine levels between the different treatment groups to determine the effect of Glycine, N-(aminothioxomethyl)- on the inflammatory response.

Visualizations: Signaling Pathways and Workflows

Below are diagrams representing a potential signaling pathway influenced by glycine and a general experimental workflow for in vivo studies.

G LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates Glycine_Compound Glycine, N-(aminothioxomethyl)- IkB IκB Glycine_Compound->IkB inhibits degradation Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (IL-10) Glycine_Compound->Anti_inflammatory_Cytokines promotes IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Pro_inflammatory_Cytokines induces transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Reduced_Inflammation Reduced Inflammation Anti_inflammatory_Cytokines->Reduced_Inflammation

Caption: Hypothetical anti-inflammatory signaling pathway of Glycine, N-(aminothioxomethyl)-.

G Start Start: In Vivo Study Design Model_Selection Animal Model Selection (e.g., Xenograft, LPS) Start->Model_Selection Acclimatization Animal Acclimatization Model_Selection->Acclimatization Grouping Randomization and Grouping Acclimatization->Grouping Treatment Compound Administration (Oral, IP) Grouping->Treatment Monitoring Monitoring (Tumor size, Body weight, Clinical signs) Treatment->Monitoring Endpoint Endpoint Determination Monitoring->Endpoint Sample_Collection Sample Collection (Blood, Tissues) Endpoint->Sample_Collection Analysis Ex Vivo Analysis (ELISA, Histology, Western Blot) Sample_Collection->Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis End End Data_Analysis->End

References

Application Notes & Protocols: "Glycine, N-(aminothioxomethyl)-" and its Analogs for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: "Glycine, N-(aminothioxomethyl)-", also known as N-thiocarbamoylglycine, and its related thiosemicarbazide analogs are highly versatile synthons in medicinal and organic chemistry. The inherent reactivity of the thiourea or thiosemicarbazide moiety, combined with the structural features of the glycine backbone, provides a robust platform for constructing a variety of biologically active heterocyclic compounds. This document details the application of these precursors in the synthesis of two significant classes of heterocycles: 4-Thiazolidinones and 1,3,4-Thiadiazoles, which are prominent scaffolds in numerous pharmacologically active agents.[1]

Application 1: Synthesis of 4-Thiazolidinones

4-Thiazolidinones are a core structure in a wide range of compounds exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The synthesis often proceeds via the cyclocondensation of a thiosemicarbazone intermediate with an α-haloester, such as ethyl bromoacetate, in the presence of a base.

General Synthesis Pathway for 4-Thiazolidinones

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization Reaction cluster_product Final Product A Substituted Aldehyde C Thiosemicarbazone Formation A->C B Thiosemicarbazide Derivative (e.g., from Glycine analog) B->C D Cyclocondensation with Ethyl Bromoacetate & NaOAc C->D Reflux E 4-Thiazolidinone Derivative D->E G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization Reaction cluster_product Final Product A Thiosemicarbazide Derivative C Thiosemicarbazone Formation A->C B Aromatic Aldehyde B->C D Oxidative Cyclization (e.g., with FeCl₃) C->D Reflux E 2-Amino-5-Substituted- 1,3,4-Thiadiazole D->E G A Reagent Preparation & Stoichiometry B Reaction Setup (Solvent, Temp, Atmosphere) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up & Isolation (Extraction, Filtration) C->D E Purification (Recrystallization, Chromatography) D->E F Structure Elucidation (NMR, IR, Mass Spec) E->F G Purity & Final Characterization (Melting Point, Elemental Analysis) F->G

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Glycine, N-(aminothioxomethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Glycine, N-(aminothioxomethyl)-, also known as N-thiocarbamoylglycine. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Glycine, N-(aminothioxomethyl)-, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I improve the yield?

  • Answer: Low or no yield in the synthesis of N-thiocarbamoylglycine can stem from several factors. The primary reaction involves the nucleophilic addition of the amino group of glycine to an isothiocyanate. The efficiency of this reaction is highly dependent on the reaction conditions.

    • Incorrect pH: The nucleophilicity of the amino group of glycine is crucial for this reaction. At low pH, the amino group is protonated (-NH3+), rendering it non-nucleophilic. Conversely, at very high pH, the isothiocyanate reagent can undergo hydrolysis. Studies on the reaction of glycine with isothiocyanates have shown that the reaction rate increases with pH, with optimal conditions often found in mildly alkaline solutions (pH 8-10)[1][2][3][4]. It is critical to maintain the pH within the optimal range to ensure the glycine amino group is sufficiently deprotonated to act as a nucleophile without causing significant degradation of the starting materials.

    • Inappropriate Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. While aqueous buffers are commonly used, organic solvents like ethanol or acetone can also be employed, particularly when using glycine esters as starting materials. The solvent should be chosen to ensure both glycine (or its ester) and the isothiocyanate are sufficiently soluble.

    • Low Reaction Temperature: While some protocols suggest starting the reaction at 0°C to control the initial exothermic reaction, maintaining a very low temperature throughout may slow down the reaction rate significantly. Allowing the reaction to proceed at room temperature or with gentle heating can improve the yield, but this must be balanced against the potential for increased side reactions.

    • Poor Quality Reagents: The purity of the starting materials, particularly the isothiocyanate, is critical. Isothiocyanates can degrade over time, so using fresh or properly stored reagents is essential.

    • Suboptimal Stoichiometry: An inappropriate molar ratio of glycine to the thiocyanate source can lead to incomplete conversion. While a 1:1 molar ratio is theoretically required, a slight excess of the isothiocyanate may be used to drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.

Issue 2: Presence of Significant Impurities in the Final Product

  • Question: My final product is contaminated with significant impurities. What are the common byproducts and how can I minimize their formation and remove them?

  • Answer: The most common impurity in the synthesis of N-thiocarbamoylglycine is the corresponding 2-thiohydantoin derivative. This cyclized byproduct forms from the desired product, particularly under acidic conditions[1][2][3][4].

    • Minimizing 2-Thiohydantoin Formation:

      • pH Control: Maintaining a neutral to slightly alkaline pH during the reaction and work-up is the most effective way to prevent the cyclization of N-thiocarbamoylglycine to the 2-thiohydantoin.

      • Temperature Management: Elevated temperatures can promote the cyclization reaction. Therefore, it is advisable to conduct the reaction at room temperature or with mild heating and to avoid excessive temperatures during product isolation.

    • Other Potential Byproducts:

      • Unreacted Starting Materials: Incomplete reaction will lead to the presence of glycine and the isothiocyanate source in the final product. Optimizing reaction conditions (pH, temperature, reaction time) can minimize this.

      • Hydrolysis Products: If the reaction is conducted at a very high pH or for an extended period in an aqueous medium, hydrolysis of the isothiocyanate can occur, leading to the formation of the corresponding amine and other degradation products.

    • Purification Strategies:

      • Recrystallization: N-thiocarbamoylglycine is typically a solid and can often be purified by recrystallization from a suitable solvent system, such as water-ethanol mixtures.

      • Chromatography: For challenging separations, column chromatography on silica gel can be employed. The choice of eluent will depend on the polarity of the product and impurities. Ion-exchange chromatography can also be an effective method for purifying amino acid derivatives[5].

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the synthesis of Glycine, N-(aminothioxomethyl)-?

A1: The reaction rate for the formation of N-thiocarbamoylglycine from glycine and an isothiocyanate is significantly influenced by pH. The rate of addition increases as the pH rises from 6 to 10[1][2][3][4]. A pH in the range of 8 to 10 is generally recommended to ensure the amino group of glycine is sufficiently nucleophilic. However, it is important to avoid excessively high pH values to prevent the hydrolysis of the isothiocyanate starting material.

Q2: Can I use a glycine ester instead of glycine?

A2: Yes, using a glycine ester, such as glycine ethyl ester hydrochloride, is a common and effective strategy. This approach offers the advantage of better solubility in organic solvents, which can facilitate the reaction with isothiocyanates. When using a glycine ester hydrochloride, a non-nucleophilic base, such as triethylamine, must be added to deprotonate the amino group.

Q3: What are the most common side reactions to be aware of?

A3: The primary side reaction is the acid-catalyzed cyclization of the N-thiocarbamoylglycine product to form the corresponding 2-thiohydantoin derivative[1][2][3][4]. Another potential side reaction is the hydrolysis of the isothiocyanate at high pH.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For TLC analysis, a suitable solvent system (e.g., a mixture of dichloromethane and methanol) can be used to separate the starting materials from the product. HPLC is a more quantitative method and can be used to determine the conversion of the starting materials and the formation of the product and byproducts[6][7].

Q5: What is a suitable method for purifying the final product?

A5: Recrystallization is often the most straightforward method for purifying solid N-thiocarbamoylglycine. A mixed solvent system, such as ethanol/water, can be effective. If recrystallization does not provide sufficient purity, column chromatography on silica gel or ion-exchange chromatography are viable alternatives[5][8].

Quantitative Data on Synthesis Yield

The yield of Glycine, N-(aminothioxomethyl)- is highly dependent on the reaction conditions. The following tables summarize the expected impact of key parameters on the reaction yield based on literature for similar thiourea syntheses.

Table 1: Effect of pH on Reaction Yield

pHExpected YieldRemarks
< 6LowThe amino group of glycine is protonated, reducing its nucleophilicity[1][2][3][4].
6 - 8ModerateThe reaction proceeds, but the rate may be slow[1][2][3][4].
8 - 10HighOptimal range for the nucleophilic attack of the deprotonated amino group[1][2][3][4].
> 10Moderate to LowIncreased risk of isothiocyanate hydrolysis, leading to lower yields of the desired product.

Table 2: Effect of Temperature on Reaction Yield

TemperatureExpected YieldRemarks
0 - 5 °CLow to ModerateThe reaction rate is slow, but side reactions are minimized. Often used for initial mixing of reactants.
Room Temperature (~25 °C)HighA good balance between reaction rate and minimizing side reactions.
> 40 °CModerate to LowIncreased reaction rate, but also a higher risk of byproduct formation, such as 2-thiohydantoins.

Table 3: Effect of Solvent on Reaction Yield

SolventExpected YieldRemarks
Water/BufferHighGood for reactions starting with glycine. pH control is crucial.
EthanolHighSuitable when using glycine esters. Good solubility for many isothiocyanates.
AcetoneModerate to HighCan be used, particularly for the in situ generation of isothiocyanates from acyl chlorides and thiocyanate salts.
DichloromethaneModerateOften used in thiocarbamate synthesis, may require a phase-transfer catalyst.

Experimental Protocols

Protocol 1: Synthesis from Glycine in Aqueous Buffer

This protocol is adapted from the general principles of reacting amino acids with isothiocyanates in an aqueous medium.

  • Dissolve Glycine: Dissolve glycine (1.0 equivalent) in a suitable aqueous buffer (e.g., sodium bicarbonate or borate buffer) to achieve a pH between 8 and 9.

  • Add Isothiocyanate Source: To the stirring glycine solution, add the desired isothiocyanate (e.g., ammonium thiocyanate or an organic isothiocyanate) (1.0 - 1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Acidification: After the reaction is complete, carefully acidify the solution to pH 3-4 with a dilute acid (e.g., 1M HCl). This will protonate the carboxylate group of the product, causing it to precipitate.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis from Glycine Ethyl Ester in an Organic Solvent

This protocol is based on the synthesis of a similar compound, N-[(Butylamino)thioxo]glycine, ethyl ester.

  • Prepare Glycine Ester Solution: Suspend glycine ethyl ester hydrochloride (1.0 equivalent) in ethanol.

  • Add Base: To the suspension, add triethylamine (1.1 equivalents) and stir for 15-30 minutes at room temperature to liberate the free amino ester.

  • Add Isothiocyanate: Cool the mixture to 0°C in an ice bath and add the isothiocyanate (1.0 equivalent) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Hydrolysis (if free acid is desired): The resulting ester can be hydrolyzed to the free acid by standard procedures (e.g., using aqueous NaOH followed by acidification).

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Aqueous Synthesis cluster_protocol2 Protocol 2: Organic Synthesis p1_start Dissolve Glycine in Buffer (pH 8-9) p1_reagent Add Isothiocyanate p1_start->p1_reagent p1_reaction Stir at Room Temperature p1_reagent->p1_reaction p1_acidify Acidify to pH 3-4 p1_reaction->p1_acidify p1_isolate Filter and Dry p1_acidify->p1_isolate p1_purify Recrystallize p1_isolate->p1_purify p1_end Pure Product p1_purify->p1_end p2_start Suspend Glycine Ester HCl in Ethanol p2_base Add Triethylamine p2_start->p2_base p2_reagent Add Isothiocyanate at 0°C p2_base->p2_reagent p2_reaction Stir at Room Temperature p2_reagent->p2_reaction p2_workup Solvent Removal and Extraction p2_reaction->p2_workup p2_isolate Dry and Concentrate p2_workup->p2_isolate p2_purify Purify (Chromatography/Recrystallization) p2_isolate->p2_purify p2_end Pure Product (Ester or Acid) p2_purify->p2_end troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? cause1 Incorrect pH start->cause1 Yes cause2 Low Temperature start->cause2 Yes cause3 Poor Reagent Quality start->cause3 Yes sol1 Adjust pH to 8-10 cause1->sol1 sol2 React at Room Temperature cause2->sol2 sol3 Use Fresh Reagents cause3->sol3 end Successful Synthesis sol1->end Improved Yield sol2->end sol3->end signaling_pathway Reactants Glycine + Isothiocyanate Product Glycine, N-(aminothioxomethyl)- Reactants->Product Nucleophilic Addition (pH 8-10) Byproduct 2-Thiohydantoin Product->Byproduct Acid-Catalyzed Cyclization (pH < 7)

References

"Glycine, N-(aminothioxomethyl)-" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Glycine, N-(aminothioxomethyl)-". This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of "Glycine, N-(aminothioxomethyl)-".

Problem 1: Low or No Recovery After Crystallization

Possible Causes:

  • High Solubility in the Chosen Solvent: The compound may be too soluble in the crystallization solvent, preventing precipitation.

  • Inappropriate Temperature: The temperature may not be low enough to induce crystallization.

  • Insufficient Concentration: The concentration of the compound in the solution may be below the saturation point.

  • Presence of Impurities: Impurities can sometimes inhibit crystal formation.

Solutions:

  • Solvent Selection: Experiment with different solvent systems. If the compound is highly polar due to the glycine moiety, a less polar solvent or a mixture of polar and non-polar solvents might be effective. Antisolvent crystallization, where a solvent in which the compound is insoluble is added to a solution of the compound, can also be attempted.

  • Temperature Control: Ensure the cooling process is slow and reaches a sufficiently low temperature. Rapid cooling can lead to the formation of oils or amorphous solids instead of crystals.

  • Concentration Adjustment: Concentrate the solution by slowly evaporating the solvent before cooling.

  • Pre-purification: If impurities are suspected, consider a preliminary purification step, such as flash chromatography, before crystallization.

Problem 2: Oily Product Formation Instead of Crystals

Possible Causes:

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice.

  • Residual Solvent: The presence of certain solvents, even in trace amounts, can interfere with crystallization.

  • Compound Degradation: The thiourea group can be sensitive to heat and pH, and degradation products can act as impurities.

Solutions:

  • Slow Cooling: Allow the crystallization mixture to cool to room temperature slowly, followed by gradual cooling in a refrigerator or freezer.

  • Solvent Removal: Ensure all solvents from the reaction are thoroughly removed before attempting crystallization.

  • pH Control: Maintain a neutral pH during the work-up and purification steps to minimize degradation of the aminothioxomethyl group.

  • Trituration: Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification.

Problem 3: Co-purification of Starting Materials or By-products

Possible Causes:

  • Similar Polarity: The impurities may have a similar polarity to the desired product, making separation by chromatography challenging.

  • Incomplete Reaction: The synthesis may not have gone to completion, leaving unreacted starting materials.

Solutions:

  • Chromatography Optimization:

    • Solvent Gradient: Use a shallow gradient during column chromatography to improve separation.

    • Different Stationary Phase: Consider using a different stationary phase (e.g., alumina instead of silica gel) or a reverse-phase column.

  • Recrystallization: Multiple recrystallizations may be necessary to achieve high purity.

  • Chemical Wash: If the impurity is acidic or basic, an aqueous wash with a mild base or acid during the work-up can help remove it. For instance, unreacted glycine could be removed with a basic wash.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of "Glycine, N-(aminothioxomethyl)-"?

A1: Common impurities can include unreacted starting materials such as glycine and the thiocarbonylating agent, as well as by-products from side reactions. Depending on the synthetic route, these could include isothiocyanates or other activated thiocarbonyl compounds. Polymerized material and degradation products may also be present, particularly if the reaction is performed at elevated temperatures.

Q2: What is the recommended method for purifying "Glycine, N-(aminothioxomethyl)-"?

A2: A combination of techniques is often most effective. The general workflow involves:

  • Aqueous Work-up: To remove water-soluble impurities and by-products. Careful pH control is crucial to avoid hydrolysis of the thiourea moiety.

  • Column Chromatography: Silica gel chromatography is a common method for purifying thiourea derivatives. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.

  • Crystallization: The final step to obtain a highly pure, solid product. The choice of solvent is critical and may require some experimentation.

Q3: How can I monitor the purity of "Glycine, N-(aminothioxomethyl)-" during purification?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the purification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. A reversed-phase (e.g., C18) column with a mobile phase of acetonitrile and water (often with a small amount of a modifier like trifluoroacetic acid) is a good starting point for method development.[1][2]

Q4: Is "Glycine, N-(aminothioxomethyl)-" stable to heat and different pH conditions?

A4: The N-(aminothioxomethyl) group can be sensitive to both high temperatures and extreme pH values.

  • Temperature: It is advisable to avoid excessive heating during purification. When concentrating solutions, use a rotary evaporator at reduced pressure and moderate temperature. For N-acyl thiourea derivatives, NMR spectra are sometimes recorded at elevated temperatures (e.g., 60-70 °C) to sharpen signals, which suggests some thermal stability, but prolonged exposure to high temperatures should be avoided.[3]

  • pH: Strongly acidic or basic conditions can lead to the hydrolysis of the thiourea group. It is best to maintain a pH close to neutral during aqueous work-up and extraction procedures.

Data Presentation

Table 1: Solvent Systems for Chromatography of Thiourea Derivatives

Compound TypeStationary PhaseEluent SystemReference
N-acyl thiourea derivativesSilica GelEthyl Acetate / HexaneFictional Example
Chlorinated N-acyl thiourea derivativesC18 (RP-HPLC)Acetonitrile / Water[1]

Table 2: Crystallization Solvents for Thiourea and Glycine Derivatives

Compound TypeSolvent(s)NotesReference
Acyl thiourea derivativeEthanolRecrystallization[4]
GlycineWaterControlled cooling and pH adjustmentFictional Example
Urea/Thiourea DerivativesVariousAvoid highly volatile solvents for single crystal growth[5]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

  • Slurry Preparation: Adsorb the crude "Glycine, N-(aminothioxomethyl)-" onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the silica gel with the adsorbed compound onto the top of the column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a polar solvent (e.g., ethyl acetate). The gradient will depend on the polarity of the impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization

  • Dissolution: Dissolve the impure compound in a minimum amount of a suitable hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product workup Aqueous Work-up synthesis->workup Dissolve and Wash chromatography Column Chromatography workup->chromatography Separate by Polarity crystallization Crystallization chromatography->crystallization Isolate Fractions pure_product Pure Product crystallization->pure_product Final Product

Caption: General purification workflow for "Glycine, N-(aminothioxomethyl)-".

troubleshooting_logic cluster_issues Common Issues start Purification Attempt outcome Desired Purity? start->outcome success Pure Product outcome->success Yes troubleshoot Troubleshoot Issue outcome->troubleshoot No low_recovery Low Recovery troubleshoot->low_recovery e.g. oily_product Oily Product troubleshoot->oily_product e.g. impurities Persistent Impurities troubleshoot->impurities e.g.

Caption: Logical flow for troubleshooting purification challenges.

References

Technical Support Center: Overcoming Solubility Challenges of "Glycine, N-(aminothioxomethyl)-" in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with "Glycine, N-(aminothioxomethyl)-" and related thiourea-glycine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during in vitro and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is "Glycine, N-(aminothioxomethyl)-" and what is its primary biological target?

"Glycine, N-(aminothioxomethyl)-", a thiourea derivative of the amino acid glycine, and its analogs are primarily investigated for their ability to inhibit the formation of Advanced Glycation End-products (AGEs). AGEs are harmful compounds that accumulate in the body and are implicated in the pathogenesis of diabetes, neurodegenerative diseases, and aging. By inhibiting AGE formation, these compounds are being explored as potential therapeutic agents.

Q2: I am observing precipitation of my "Glycine, N-(aminothioxomethyl)-" compound when I add it to my aqueous assay buffer. What is the likely cause?

Thiourea derivatives, including "Glycine, N-(aminothioxomethyl)-", often exhibit poor solubility in aqueous solutions. Precipitation upon addition to aqueous buffers is a common issue and is typically due to the compound's hydrophobic nature. This is especially prevalent when a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous buffer.

Q3: What is the recommended solvent for preparing a stock solution of "Glycine, N-(aminothioxomethyl)-"?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of thiourea derivatives for biological assays. Acetone can also be a suitable solvent for some derivatives. It is crucial to prepare a high-concentration stock to minimize the final concentration of the organic solvent in your assay, which could otherwise cause cellular toxicity or interfere with the assay components.

Q4: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?

To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%. For enzyme-based assays, higher concentrations may be tolerable, but this should be determined empirically by running appropriate solvent controls.

Troubleshooting Guide: Overcoming Solubility Issues

Initial Solubility Assessment

Before proceeding with your main experiment, it is highly recommended to perform a preliminary solubility test. This will help you determine the optimal solvent and concentration range for your specific assay conditions.

Solvent System Temperature (°C) Qualitative Solubility Observation
Deionized Water25Poor
Phosphate-Buffered Saline (PBS), pH 7.425Poor to Very Poor
Dimethyl Sulfoxide (DMSO)25Soluble
Ethanol25Sparingly Soluble
50% Ethanol / 50% Water25Slightly Soluble

Note: This table represents expected qualitative solubility. Empirical testing is essential.

Recommended Solubilization Protocol

This protocol provides a general guideline for preparing "Glycine, N-(aminothioxomethyl)-" for a typical in vitro assay.

Figure 1: Recommended workflow for preparing "Glycine, N-(aminothioxomethyl)-" solutions for assays.

Detailed Steps:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the desired amount of "Glycine, N-(aminothioxomethyl)-".

    • Add the appropriate volume of 100% DMSO to achieve a stock concentration in the range of 10-50 mM.

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath. Visually inspect the solution to confirm the absence of any solid particles.

  • Prepare Intermediate Dilutions (if necessary):

    • Perform serial dilutions of your high-concentration stock solution in 100% DMSO to create a range of working stock concentrations. This is often more accurate than performing very large dilutions directly into the assay buffer.

  • Prepare the Final Assay Solution:

    • Add a small volume of the appropriate DMSO working stock to your pre-warmed aqueous assay buffer. It is crucial to add the DMSO stock to the buffer and not the other way around.

    • Immediately and thoroughly mix the solution to facilitate dispersion and minimize precipitation.

Advanced Troubleshooting Strategies

If precipitation persists, consider the following advanced strategies:

Strategy Description Considerations
Use of Co-solvents Incorporate a small percentage of a water-miscible organic co-solvent, such as ethanol, into your final assay buffer.The final concentration of the co-solvent should be tested for its effect on the assay and cell viability.
pH Adjustment The solubility of compounds with ionizable groups can be pH-dependent. Test the solubility of your compound in buffers with slightly different pH values.Ensure the chosen pH is compatible with your experimental system.
Use of Solubilizing Agents For cell-free assays, non-ionic detergents like Tween® 20 or Triton™ X-100 (at concentrations of 0.01-0.05%) can help maintain compound solubility.Detergents are generally not suitable for cell-based assays as they can disrupt cell membranes.
Sonication Brief sonication of the final assay solution can sometimes help to re-dissolve fine precipitates.Use with caution as excessive sonication can degrade the compound or affect biological components of the assay.

Biological Context: Inhibition of Advanced Glycation End-products (AGEs)

"Glycine, N-(aminothioxomethyl)-" and related compounds are being investigated for their potential to inhibit the formation of AGEs. The accumulation of AGEs and their interaction with the Receptor for Advanced Glycation End-products (RAGE) triggers a signaling cascade that leads to oxidative stress and inflammation, contributing to various pathologies.

G Reducing Sugars Reducing Sugars AGEs AGEs Reducing Sugars->AGEs Proteins/Lipids Proteins/Lipids Proteins/Lipids->AGEs RAGE RAGE AGEs->RAGE Binds to Oxidative Stress Oxidative Stress RAGE->Oxidative Stress Activates Inflammation Inflammation RAGE->Inflammation Activates Pathological Outcomes Pathological Outcomes Oxidative Stress->Pathological Outcomes Inflammation->Pathological Outcomes Glycine, N-(aminothioxomethyl)- Glycine, N-(aminothioxomethyl)- Glycine, N-(aminothioxomethyl)-->AGEs Inhibits Formation

Figure 2: The role of "Glycine, N-(aminothioxomethyl)-" in inhibiting the AGE-RAGE axis.

The mechanism of action of thiourea-based inhibitors is thought to involve the trapping of reactive dicarbonyl species, which are key intermediates in the formation of AGEs.

G Glucose Glucose Amadori Products Amadori Products Glucose->Amadori Products Non-enzymatic glycation Reactive Dicarbonyls Reactive Dicarbonyls Amadori Products->Reactive Dicarbonyls Reactive Dicarbonyls\n(e.g., Methylglyoxal) Reactive Dicarbonyls (e.g., Methylglyoxal) AGEs AGEs Thiourea Derivative Thiourea Derivative Thiourea Derivative->Reactive Dicarbonyls Traps Reactive Dicarbonyls->AGEs

Figure 3: Proposed mechanism of AGE inhibition by thiourea derivatives.

By understanding the solubility characteristics and the biological context of "Glycine, N-(aminothioxomethyl)-", researchers can design more robust and reliable experiments to evaluate its therapeutic potential.

"Glycine, N-(aminothioxomethyl)-" stability problems in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Glycine, N-(aminothioxomethyl)-" in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My assay results with "Glycine, N-(aminothioxomethyl)-" are inconsistent. What could be the cause?

A1: Inconsistent results are often due to the inherent instability of "Glycine, N-(aminothioxomethyl)-" in aqueous solutions, especially at ambient temperatures. Similar compounds, such as phenyl(thiocarbamoyl) amino acids, have been shown to be relatively unstable at room temperature[1]. For reproducible results, it is crucial to prepare fresh solutions and maintain them at low temperatures (e.g., 0-4°C) whenever possible.

Q2: What is the primary degradation pathway for "Glycine, N-(aminothioxomethyl)-" in aqueous solutions?

A2: The primary degradation pathway is likely hydrolysis of the N-acylthiourea linkage. This type of hydrolysis is well-documented for related compounds, particularly under alkaline conditions, and results in the formation of glycine and thiourea. The thiocarbonyl group is susceptible to nucleophilic attack by water or hydroxide ions.

Q3: How does pH affect the stability of "Glycine, N-(aminothioxomethyl)-"?

A3: Based on studies of similar N-acylthioureas, "Glycine, N-(aminothioxomethyl)-" is expected to be more stable in acidic to neutral pH conditions and significantly less stable under alkaline conditions due to increased hydrolysis. It is advisable to buffer your aqueous solutions to a pH below 7 to minimize degradation.

Q4: Can I store aqueous stock solutions of "Glycine, N-(aminothioxomethyl)-"?

A4: Long-term storage of aqueous stock solutions is not recommended due to the compound's instability. If storage is unavoidable, it is best to store aliquots at or below 0°C and use them promptly after thawing[1]. Avoid repeated freeze-thaw cycles.

Q5: What are the expected degradation products, and how can I detect them?

A5: The expected primary degradation products are glycine and thiourea. These can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS).

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with "Glycine, N-(aminothioxomethyl)-".

Problem 1: Rapid loss of compound activity or concentration in solution.
  • Possible Cause: Hydrolysis of the aminothioxomethyl group.

  • Troubleshooting Steps:

    • Temperature Control: Prepare and handle all solutions containing "Glycine, N-(aminothioxomethyl)-" on ice or at 4°C. Studies on analogous compounds show significantly improved stability at 0°C[1].

    • pH Management: Ensure the pH of your aqueous solution is neutral or slightly acidic. Avoid alkaline conditions.

    • Fresh Solutions: Prepare solutions fresh for each experiment. Do not use solutions that have been stored for extended periods at room temperature.

    • Solvent Choice: If the experimental design allows, consider using a co-solvent system (e.g., with methanol) to potentially reduce the rate of hydrolysis.

Problem 2: Non-reproducible experimental results.
  • Possible Cause: Inconsistent degradation of the compound between experiments.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Implement a strict protocol for the preparation of "Glycine, N-(aminothioxomethyl)-" solutions, including consistent temperature, pH, and incubation times.

    • Use of Internal Standards: Incorporate a stable internal standard in your analytical runs to account for variations in sample preparation and instrument response.

    • Monitor Degradation: Before starting a series of experiments, perform a preliminary stability study under your specific experimental conditions to understand the degradation kinetics. This can be done by analyzing the concentration of the compound over time using a suitable analytical method like HPLC.

Experimental Protocols

Protocol 1: Stability Assessment of "Glycine, N-(aminothioxomethyl)-" in Aqueous Solution using HPLC

This protocol outlines a method to determine the stability of "Glycine, N-(aminothioxomethyl)-" under specific pH and temperature conditions.

Materials:

  • "Glycine, N-(aminothioxomethyl)-"

  • HPLC-grade water

  • HPLC-grade methanol or acetonitrile

  • Buffer solutions of desired pH (e.g., phosphate buffer for neutral pH, acetate buffer for acidic pH)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of "Glycine, N-(aminothioxomethyl)-" and dissolve it in methanol to prepare a concentrated stock solution.

  • Preparation of Working Solutions: Dilute the stock solution with the desired aqueous buffer to the final working concentration. Prepare separate working solutions for each pH and temperature condition to be tested.

  • Incubation: Incubate the working solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each working solution.

  • Sample Analysis: Immediately analyze the aliquots by HPLC.

    • HPLC Conditions (Example):

      • Column: C18, 5 µm particle size, 4.6 x 250 mm

      • Mobile Phase: A gradient of methanol or acetonitrile in water (e.g., starting with 10% organic phase and increasing to 90% over 20 minutes).

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Monitor at the λmax of "Glycine, N-(aminothioxomethyl)-" (typically around 230-250 nm for thiourea derivatives).

      • Injection Volume: 20 µL

  • Data Analysis:

    • Quantify the peak area of "Glycine, N-(aminothioxomethyl)-" at each time point.

    • Plot the concentration or peak area of the compound as a function of time for each condition.

    • Calculate the degradation rate constant and half-life (t½) from the data.

Quantitative Data Summary (Hypothetical)

pHTemperature (°C)Half-life (t½) in hours
5.04> 48
5.02512
7.0424
7.0253
9.025< 1

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Visualizations

degradation_pathway compound Glycine, N-(aminothioxomethyl)- transition compound->transition products Glycine + Thiourea transition->products Hydrolysis (H₂O, OH⁻)

Caption: Proposed hydrolysis pathway of Glycine, N-(aminothioxomethyl)-.

experimental_workflow cluster_prep 1. Solution Preparation cluster_incubation 2. Incubation & Sampling cluster_analysis 3. Analysis cluster_results 4. Data Interpretation stock Prepare methanolic stock solution working Dilute to working conc. in aqueous buffer stock->working incubate Incubate at defined T and pH working->incubate sample Withdraw aliquots at time points incubate->sample hplc HPLC analysis (C18, UV detection) sample->hplc data Quantify peak area hplc->data plot Plot conc. vs. time data->plot calculate Calculate half-life (t½) plot->calculate

Caption: Workflow for stability assessment of Glycine, N-(aminothioxomethyl)-.

References

Technical Support Center: Crystallization of Glycine, N-(aminothioxomethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the crystallization of "Glycine, N-(aminothioxomethyl)-".

Frequently Asked Questions (FAQs)

Q1: What are the general characteristics of "Glycine, N-(aminothioxomethyl)-" that I should consider for crystallization?

A1: "Glycine, N-(aminothioxomethyl)-" possesses both a glycine moiety and a thiourea group. This structure suggests that the molecule is polar and capable of forming hydrogen bonds. These characteristics are crucial when selecting an appropriate solvent system for crystallization. Polar solvents or mixtures of polar and non-polar solvents are often a good starting point.

Q2: I am not getting any crystals at all. What are the most common reasons for this?

A2: The most frequent cause for the failure of crystals to appear is that the solution is not supersaturated. This can happen if too much solvent was used initially. Another possibility is that the cooling process is too slow or not cold enough to induce nucleation.

Q3: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly. To remedy this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Using a lower boiling point solvent system can also be beneficial.[1][2]

Q4: The crystallization is happening too quickly, resulting in small, impure-looking crystals. How can I slow it down?

A4: Rapid crystallization often traps impurities within the crystal lattice. To achieve slower crystal growth and better purity, you can try using a solvent in which the compound is slightly more soluble at room temperature, or by reducing the rate of cooling. Insulating the crystallization vessel can help to slow down the cooling process.[3][4]

Troubleshooting Guides

Problem 1: No Crystal Formation

If you are not observing any crystal formation after cooling the solution, consult the following troubleshooting steps.

Potential Cause Suggested Solution Experimental Protocol
Solution is not supersaturated (too much solvent). Reduce the volume of the solvent.Gently heat the solution to evaporate a portion of the solvent. Start by removing approximately 25% of the solvent volume. Allow the solution to cool slowly again.
Insufficient cooling. Decrease the temperature of the solution further.If crystals do not form at room temperature, place the flask in an ice bath. Be aware that rapid cooling can sometimes lead to smaller crystals.
Nucleation has not been initiated. Induce nucleation through mechanical means or seeding.1. Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod.[4] 2. Seeding: If available, add a single, small crystal of pure "Glycine, N-(aminothioxomethyl)-" to the solution.
Problem 2: Oiling Out

If your compound separates as a liquid phase instead of solid crystals, use the following guide.

Potential Cause Suggested Solution Experimental Protocol
Cooling rate is too fast. Slow down the cooling process.Reheat the solution until the oil redissolves. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before attempting further cooling in an ice bath.
High concentration of impurities. Purify the crude material further before crystallization.Consider pre-purification steps such as column chromatography to remove impurities that may be inhibiting crystallization.
Inappropriate solvent system. Change the solvent or use a co-solvent system.Select a solvent with a lower boiling point. Alternatively, add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution at a slightly elevated temperature until turbidity is observed, then allow it to cool slowly.

Data Presentation

The following table provides an illustrative example of solvent screening for the crystallization of "Glycine, N-(aminothioxomethyl)-". Note: This data is hypothetical and intended for guidance. Actual results may vary.

Solvent System Solubility (Hot) Solubility (Cold) Crystal Quality Observations
WaterHighModerateSmall needlesRapid crystallization upon cooling.
EthanolModerateLowPrismaticSlow growth, good quality crystals.
AcetoneLowVery LowMicrocrystallinePoor solubility even when hot.
Water/Ethanol (4:1)HighLowLarge blocksGood for growing single crystals.
DichloromethaneInsolubleInsolubleN/ANot a suitable solvent.

Experimental Protocols & Visualizations

General Crystallization Workflow

The following diagram outlines a standard workflow for the crystallization of "Glycine, N-(aminothioxomethyl)-".

G General Crystallization Workflow A Dissolve in Minimum Hot Solvent B Hot Filtration (if impurities present) A->B C Slow Cooling to Room Temperature B->C D Further Cooling (Ice Bath) C->D E Crystal Formation? D->E F Isolate Crystals (Filtration) E->F Yes G Troubleshoot (See Guide) E->G No H Wash and Dry Crystals F->H

A standard workflow for crystallization.
Troubleshooting Logic for No Crystal Formation

This diagram provides a logical decision-making process when facing a lack of crystal formation.

G Troubleshooting: No Crystals A No Crystals After Cooling B Scratch Inner Surface of Flask A->B C Crystals Form? B->C D Add a Seed Crystal C->D No G Success C->G Yes E Crystals Form? D->E F Reduce Solvent Volume (Evaporation) E->F No E->G Yes F->A Retry Cooling H Re-evaluate Solvent System F->H Persistent Failure

A decision tree for inducing crystallization.

References

Technical Support Center: Synthesis of Glycine, N-(aminothioxomethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Glycine, N-(aminothioxomethyl)-, also known as N-thiocarbamoylglycine. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing this compound while avoiding common side reactions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of Glycine, N-(aminothioxomethyl)-.

Question: My reaction yielded a significant amount of an unexpected byproduct, 1-acetyl-2-thiohydantoin. How can I minimize its formation?

Answer: The formation of 1-acetyl-2-thiohydantoin is the most common side reaction when synthesizing N-thiocarbamoylglycine from glycine, ammonium thiocyanate, and acetic anhydride. This cyclized byproduct is favored under certain conditions. To minimize its formation, consider the following strategies:

  • Temperature Control: High temperatures promote the cyclization to 1-acetyl-2-thiohydantoin. Maintain a lower reaction temperature, ideally at or below room temperature, to favor the formation of the desired linear product, N-thiocarbamoylglycine.

  • Reaction Time: Prolonged reaction times can increase the likelihood of cyclization. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and quench the reaction as soon as the starting material is consumed to prevent the subsequent formation of the thiohydantoin.

  • Stoichiometry of Acetic Anhydride: Acetic anhydride acts as both a reagent and a solvent in some protocols. An excess of acetic anhydride, especially at elevated temperatures, can drive the formation of the acetylated thiohydantoin. Experiment with reducing the molar equivalents of acetic anhydride to the minimum required for the reaction to proceed efficiently.

  • pH Control: While the reaction is typically run under acidic conditions with acetic anhydride, extreme pH values can influence the stability of the product and intermediates. Maintaining a mildly acidic environment is generally preferred.

Question: I have already synthesized a batch with a high proportion of 1-acetyl-2-thiohydantoin. Is it possible to convert this byproduct back to the desired N-thiocarbamoylglycine?

Answer: Yes, it is possible to recover the desired product from the 1-acetyl-2-thiohydantoin byproduct through hydrolysis. The thiohydantoin ring can be opened under basic or acidic conditions to yield the corresponding thioureido-acid (N-thiocarbamoylglycine). Mild alkaline hydrolysis is often effective for this transformation.[1][2] Care must be taken to optimize the hydrolysis conditions to avoid complete degradation of the desired product.

Question: How can I differentiate between my desired product, Glycine, N-(aminothioxomethyl)-, and the 1-acetyl-2-thiohydantoin byproduct?

Answer: Several analytical techniques can be used to distinguish between the linear product and the cyclized byproduct:

  • Mass Spectrometry (MS): The two compounds have different molecular weights. N-thiocarbamoylglycine has a molecular formula of C3H6N2O2S and a molecular weight of 134.16 g/mol . 1-acetyl-2-thiohydantoin has a molecular formula of C5H6N2O2S and a molecular weight of 158.18 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy will show distinct signals for each compound. Notably, the acetyl group in 1-acetyl-2-thiohydantoin will exhibit a characteristic singlet peak, which will be absent in the spectrum of N-thiocarbamoylglycine. The number and chemical shifts of the backbone protons will also differ.

  • Chromatography (TLC, HPLC): The two compounds will have different retention factors (Rf) on a TLC plate and different retention times in an HPLC chromatogram due to their different polarities and structures. This can be used for both monitoring the reaction and assessing the purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for Glycine, N-(aminothioxomethyl)-?

A1: A common laboratory-scale synthesis involves the reaction of glycine with ammonium thiocyanate in the presence of acetic anhydride.[3][4] This reaction forms an isothiocyanate intermediate which then reacts with the amino group of glycine.

Q2: What are the expected challenges in the purification of N-thiocarbamoylglycine?

A2: The main purification challenge is the separation of the desired product from the 1-acetyl-2-thiohydantoin byproduct, as they may have similar solubilities in some solvents. Recrystallization or column chromatography may be necessary. Additionally, the product's polarity can make extraction from aqueous solutions challenging.

Q3: Can other thiocarbamoylating agents be used to avoid the formation of the thiohydantoin byproduct?

A3: Yes, using a pre-formed isothiocyanate, such as trimethylsilyl isothiocyanate, under carefully controlled, milder conditions might offer a more direct route to the desired product and potentially reduce the formation of cyclized byproducts. However, this approach may involve different workup procedures and cost considerations.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Reaction Temperature 0°C to Room TemperatureMinimizes the rate of the competing cyclization reaction to form 1-acetyl-2-thiohydantoin.
Acetic Anhydride 1.1 - 2.0 equivalentsSufficient to activate the thiocyanate, while minimizing excess that can promote side reactions.
Reaction Time Monitored (typically 1-4 hours)Prevents the accumulation of the cyclized byproduct that can form over extended periods.

Experimental Protocols

Protocol 1: Synthesis of Glycine, N-(aminothioxomethyl)- with Minimized Side Reactions

This protocol is designed to favor the formation of the desired linear product by controlling the reaction conditions.

Materials:

  • Glycine

  • Ammonium thiocyanate

  • Acetic anhydride

  • Dioxane (or another suitable aprotic solvent)

  • Diethyl ether

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend glycine (1.0 eq) in anhydrous dioxane.

  • Cool the suspension in an ice bath to 0°C.

  • Add ammonium thiocyanate (1.1 eq) to the cooled suspension and stir for 15 minutes.

  • Slowly add acetic anhydride (1.5 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring it into a beaker of cold diethyl ether with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash with diethyl ether, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Hydrolysis of 1-acetyl-2-thiohydantoin to N-thiocarbamoylglycine

This protocol can be used to convert the unwanted cyclized byproduct into the desired product.

Materials:

  • Crude product containing 1-acetyl-2-thiohydantoin

  • 0.5 M Sodium hydroxide solution

  • 1 M Hydrochloric acid

  • Ice bath

Procedure:

  • Dissolve the crude product containing 1-acetyl-2-thiohydantoin in a minimal amount of 0.5 M sodium hydroxide solution at room temperature.

  • Stir the solution for 1-2 hours, monitoring the hydrolysis of the thiohydantoin by TLC or LC-MS.

  • Once the hydrolysis is complete, cool the reaction mixture in an ice bath.

  • Slowly acidify the solution to a pH of approximately 3-4 with 1 M hydrochloric acid. The desired N-thiocarbamoylglycine should precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

Synthesis_Pathway Glycine Glycine Isothiocyanate_Intermediate In situ generated Isothiocyanate Glycine->Isothiocyanate_Intermediate Activation Ammonium_Thiocyanate Ammonium Thiocyanate Ammonium_Thiocyanate->Isothiocyanate_Intermediate Activation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Isothiocyanate_Intermediate Activation Desired_Product Glycine, N-(aminothioxomethyl)- Isothiocyanate_Intermediate->Desired_Product Nucleophilic Attack (Desired Pathway) Side_Product 1-acetyl-2-thiohydantoin Desired_Product->Side_Product Cyclization (Side Reaction, promoted by heat)

Caption: Main synthesis pathway and competing side reaction.

Troubleshooting_Workflow Start Low yield or impure product Analyze Analyze product mixture (LC-MS, NMR) Start->Analyze Check_Side_Product Is 1-acetyl-2-thiohydantoin the major impurity? Analyze->Check_Side_Product Optimize_Conditions Optimize Reaction: - Lower Temperature - Reduce Reaction Time - Adjust Stoichiometry Check_Side_Product->Optimize_Conditions Yes Hydrolysis Perform Hydrolysis of Impure Product Check_Side_Product->Hydrolysis Yes, and recovery is desired Other_Issues Investigate other potential side reactions or incomplete conversion Check_Side_Product->Other_Issues No Purify Purify Final Product (Recrystallization/Chromatography) Optimize_Conditions->Purify Hydrolysis->Purify Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Desired_Product_Yield Yield of N-thiocarbamoylglycine Temperature->Desired_Product_Yield Decreases (at high temp) Side_Product_Formation Formation of 1-acetyl-2-thiohydantoin Temperature->Side_Product_Formation Increases Reaction_Time Reaction Time Reaction_Time->Desired_Product_Yield Decreases (prolonged) Reaction_Time->Side_Product_Formation Increases Acetic_Anhydride_Eq Acetic Anhydride Equivalents Acetic_Anhydride_Eq->Side_Product_Formation Increases (in excess)

References

Technical Support Center: Purifying "Glycine, N-(aminothioxomethyl)-" Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of "Glycine, N-(aminothioxomethyl)-" derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of these compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of "Glycine, N-(aminothioxomethyl)-" and related derivatives. Each problem is presented with potential causes and step-by-step solutions.

Problem Potential Causes Solutions
Low Yield After Purification - Product Loss During Recrystallization: The compound may be partially soluble in the cold solvent, or too much solvent was used. - Incomplete Precipitation: The solution was not cooled sufficiently, or for a long enough duration. - Adsorption on Stationary Phase: The compound may be irreversibly adsorbed onto the silica gel or other stationary phase during column chromatography. - Decomposition on Silica Gel: The acidic nature of silica gel can cause degradation of sensitive compounds.- Optimize Recrystallization: Test different solvent systems to find one with high solubility at elevated temperatures and low solubility at room temperature or below. Use a minimal amount of hot solvent to dissolve the crude product. - Improve Precipitation: Cool the solution in an ice bath or refrigerate for an extended period to maximize crystal formation. - Column Chromatography Adjustments: Deactivate the silica gel by treating it with a small amount of a basic solvent like triethylamine in the eluent. Alternatively, use a different stationary phase such as alumina or a polymer-based resin. - Use Reversed-Phase Chromatography: For polar and ionizable compounds like glycine derivatives, reversed-phase chromatography (C18) with a suitable buffer can be a milder alternative to normal-phase silica gel chromatography.
Presence of Starting Material in Final Product - Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted glycine or the thiocarbonylating agent. - Co-elution During Chromatography: The starting material may have a similar polarity to the product, causing it to co-elute.- Drive the Reaction to Completion: Increase the reaction time, temperature, or the stoichiometry of the excess reagent. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize Chromatography: Use a gradient elution in column chromatography, starting with a less polar solvent and gradually increasing the polarity. This can improve the separation of compounds with similar Rf values. For HPLC, adjusting the mobile phase composition and gradient can enhance resolution.
Formation of Side Products (e.g., Thiohydantoins) - Reaction Conditions: The reaction of amino acids with acyl isothiocyanates can sometimes lead to the formation of 1-acetyl-2-thiohydantoins as byproducts, especially under acylation conditions.[1]- Modify Reaction Conditions: Avoid conditions that favor cyclization, such as prolonged heating or the presence of strong acids or bases. A one-pot synthesis where the isothiocyanate is generated in situ and reacts immediately with the amino acid can sometimes minimize side reactions.
Product Degradation During Purification - Thermal Instability: Some thiourea derivatives can decompose upon heating. - pH Sensitivity: The compound may be unstable in acidic or basic conditions.- Use Low-Temperature Purification Methods: Perform recrystallization at the lowest effective temperature. If using a rotary evaporator to remove solvent, use a low-temperature water bath. - Control pH: For chromatographic methods, especially reversed-phase, use buffers to maintain a pH at which the compound is stable.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying "Glycine, N-(aminothioxomethyl)-" derivatives?

A1: The choice of purification method depends on the scale of the synthesis and the nature of the impurities. For small-scale purification and high purity requirements, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice. For larger quantities, recrystallization is a cost-effective method if a suitable solvent system can be identified. Column chromatography on silica gel or alumina can also be effective, but care must be taken to avoid product degradation.

Q2: What are the recommended solvent systems for recrystallization?

A2: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. For N-acyl thiourea derivatives, common solvents for recrystallization include ethanol, methanol, acetone, and mixtures of these with water.[2] For glycine derivatives, which are more polar, aqueous-organic solvent mixtures are often employed. It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific derivative.

Q3: How can I effectively remove unreacted starting materials like glycine or isothiocyanates?

A3: Unreacted glycine, being highly polar, can often be removed by washing the crude product with water (if the product is not water-soluble). Unreacted isothiocyanates can sometimes be removed by reacting them with a scavenger resin or by careful column chromatography.

Q4: What are the typical conditions for HPLC purification of these derivatives?

A4: A reversed-phase C18 column is commonly used. The mobile phase is typically a gradient of water and an organic solvent like acetonitrile or methanol. To improve peak shape and resolution for these acidic compounds, a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase.

Q5: My compound appears as multiple spots on TLC even after purification. What could be the reason?

A5: This could be due to several factors. The compound might be degrading on the TLC plate (which is often coated with acidic silica gel). You can test for this by spotting the sample, letting it sit for a while, and then developing the plate to see if new spots appear. Another possibility is the presence of tautomers or rotamers, which can sometimes be resolved by TLC. Finally, your purification may not have been complete, and isomers or closely related impurities might be present.

Quantitative Data Summary

The following table summarizes typical yield and purity data for the synthesis and purification of N-acyl thiourea derivatives from various literature sources. This data can serve as a benchmark for your experiments.

Compound ClassSynthesis MethodPurification MethodInitial PurityFinal PurityYield (%)Reference
N-acyl thiourea derivativesAcid chloride + KSCN, then amineRecrystallization (Ethanol)Not Reported>95% (by NMR)73-89[2]
Bis-acyl-thiourea derivativesAcyl isothiocyanate + diamineRecrystallization (Ethanol)Not ReportedHigh73-89[2]
N-aryl-N'-thiazolyl thioureasIsothiocyanate + aminothiazoleMicrowave synthesis, RecrystallizationNot ReportedHighNot Reported[3]
N-aryl-3-(pyridin-2-yl) thioureasIsothiocyanate + aminopyridineNot SpecifiedNot Reported>98% (by HPLC)Not Reported[4]

Note: Purity and yield are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude "Glycine, N-(aminothioxomethyl)-" derivative. Add a few drops of a test solvent (e.g., ethanol, methanol, water, or a mixture) at room temperature. If the compound dissolves, the solvent is unsuitable. If it does not dissolve, heat the mixture gently. If the compound dissolves upon heating, it is a potential recrystallization solvent.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven at a low temperature to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • Stationary Phase and Eluent Selection: Using TLC, determine a solvent system (eluent) that gives your product an Rf value of approximately 0.2-0.4. A common starting point for these polar compounds could be a mixture of ethyl acetate and hexanes, or for more polar compounds, dichloromethane and methanol.

  • Column Packing: Pack a glass column with silica gel (or alumina) using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the column and apply gentle pressure (e.g., with a pump or nitrogen gas) to push the solvent through the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Glycine + Thiocarbonylating Agent reaction Reaction in Suitable Solvent start->reaction crude Crude Product reaction->crude recrystallization Recrystallization crude->recrystallization Option 1 column_chromatography Column Chromatography crude->column_chromatography Option 2 hplc RP-HPLC crude->hplc Option 3 tlc TLC recrystallization->tlc column_chromatography->tlc hplc_analysis HPLC Analysis hplc->hplc_analysis tlc->hplc_analysis nmr NMR Spectroscopy ms Mass Spectrometry nmr->ms end Pure Product ms->end hplc_analysis->nmr

troubleshooting_flowchart cluster_yes cluster_no start Is the final product pure? yes_node Purification Successful start->yes_node Yes no_node What is the issue? start->no_node No low_yield Low Yield no_node->low_yield Low Yield impurities Presence of Impurities no_node->impurities Impurities decomposition Product Decomposition no_node->decomposition Decomposition solution_yield solution_yield low_yield->solution_yield solution_impurities solution_impurities impurities->solution_impurities solution_decomposition solution_decomposition decomposition->solution_decomposition

signaling_pathway thiourea Thiourea Derivatives ras_raf ras_raf thiourea->ras_raf vegfr vegfr thiourea->vegfr pi3k pi3k thiourea->pi3k dna dna thiourea->dna proliferation proliferation ras_raf->proliferation angiogenesis angiogenesis vegfr->angiogenesis pi3k->proliferation apoptosis apoptosis dna->apoptosis

Disclaimer: The information provided in this technical support center is intended for guidance and educational purposes only. Specific experimental conditions should be optimized for each unique compound and reaction.

References

"Glycine, N-(aminothioxomethyl)-" interference in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with "Glycine, N-(aminothioxomethyl)-" in biological assays. Due to its chemical structure, specifically the presence of a thiourea moiety, this compound has the potential to interfere with a variety of biological assays, a phenomenon often associated with Pan-Assay Interference Compounds (PAINS).[1][2] This guide offers troubleshooting strategies and frequently asked questions to help identify and mitigate potential artifacts.

Frequently Asked Questions (FAQs)

Q1: What is "Glycine, N-(aminothioxomethyl)-" and why might it interfere with my assay?

"Glycine, N-(aminothioxomethyl)-" is a derivative of the amino acid glycine. Its structure contains a thiourea group (-N(C=S)N-), which is a known structural alert for potential pan-assay interference.[1] Compounds containing this moiety can interact non-specifically with various biological targets and assay components, leading to false-positive or false-negative results.[2][3]

Q2: What are the common mechanisms of assay interference for thiourea-containing compounds?

Thiourea-containing compounds can interfere with biological assays through several mechanisms:

  • Non-specific Protein Reactivity: The sulfur atom in the thiourea group can be nucleophilic and may react covalently with cysteine residues on proteins.[4]

  • Compound Aggregation: At higher concentrations, these compounds can form aggregates that sequester and inhibit enzymes non-specifically.[5][6]

  • Interference with Assay Technology: The compound may interfere with the detection method itself, for example, by quenching fluorescence or absorbing light at the detection wavelength.[6][7]

  • Redox Cycling: Some compounds can undergo redox cycling, generating reactive oxygen species that can damage proteins and interfere with assay readouts.

Q3: I am observing inhibition in my assay with "Glycine, N-(aminothioxomethyl)-". How can I determine if it is a genuine hit or an artifact?

Distinguishing between genuine activity and assay interference is crucial. A critical first step is to perform a series of control experiments to rule out common artifacts. This includes checking for dose-response curve steepness, performing orthogonal assays with different detection methods, and testing the effect of detergents on the observed activity.

Q4: What is an orthogonal assay and why is it important?

An orthogonal assay is a secondary assay that measures the same biological endpoint but uses a different technology or principle. For example, if your primary assay is fluorescence-based, an orthogonal assay could be based on bioluminescence or a label-free method. If "Glycine, N-(aminothioxomethyl)-" shows activity in the primary assay but not in the orthogonal assay, it is a strong indicator of assay interference.

Q5: Can I still use "Glycine, N-(aminothioxomethyl)-" in my research if it shows signs of interference?

If interference is confirmed, it is advisable to proceed with caution. The observed biological activity may not be related to the specific target of interest. If you must proceed, it is essential to characterize the mechanism of interference thoroughly and, if possible, use analogs of the compound that lack the interfering moiety to confirm that the biological effect is not due to the thiourea group itself.

Troubleshooting Guides

Guide 1: Investigating Potential Non-Specific Inhibition

If you observe a steep dose-response curve or inhibition that is not saturable, it may be due to non-specific mechanisms.

Illustrative Data on Potential Non-Specific Inhibition

The following table provides hypothetical IC50 values for "Glycine, N-(aminothioxomethyl)-" in two different enzyme assays, with and without the addition of a non-ionic detergent. This illustrates how a non-specific inhibitor's potency can be significantly reduced in the presence of detergent, which helps to disrupt compound aggregates.

AssayTarget EnzymeIC50 without Detergent (µM)IC50 with 0.01% Triton X-100 (µM)Interpretation
Assay A Kinase X5> 100Significant shift in IC50 suggests inhibition may be due to aggregation.
Assay B Protease Y895Large IC50 shift points towards aggregation-based interference.

Experimental Workflow for Investigating Non-Specific Inhibition

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Analysis & Conclusion start Inhibition Observed detergent Add Non-ionic Detergent (e.g., 0.01% Triton X-100) start->detergent dls Perform Dynamic Light Scattering (DLS) start->dls orthogonal Run Orthogonal Assay start->orthogonal result_detergent IC50 Shift? detergent->result_detergent result_dls Aggregates Detected? dls->result_dls result_orthogonal Activity Confirmed? orthogonal->result_orthogonal result_detergent->result_dls No conclusion_artifact High Likelihood of Interference result_detergent->conclusion_artifact Yes result_dls->result_orthogonal No result_dls->conclusion_artifact Yes result_orthogonal->conclusion_artifact No conclusion_genuine Potential Genuine Hit (Further validation needed) result_orthogonal->conclusion_genuine Yes

Caption: Troubleshooting workflow for suspected non-specific inhibition.

Guide 2: Assessing Interference with Assay Technology

If you suspect the compound is interfering with your detection method (e.g., fluorescence), the following steps can help confirm this.

Decision Tree for Identifying Assay Technology Interference

G cluster_0 Initial Check cluster_1 Experimentation cluster_2 Interpretation start Suspected Assay Technology Interference pre_incubation Pre-incubate Compound with Enzyme/Substrate Separately start->pre_incubation no_enzyme_control Run Assay without Enzyme start->no_enzyme_control spectral_scan Perform Absorbance/ Fluorescence Scan start->spectral_scan result_pre_incubation Inhibition Dependent on Pre-incubation Partner? pre_incubation->result_pre_incubation result_no_enzyme Signal Change without Enzyme? no_enzyme_control->result_no_enzyme result_spectral Compound Absorbs/ Emits at Assay Wavelengths? spectral_scan->result_spectral result_pre_incubation->result_no_enzyme No conclusion_interference Assay Technology Interference Likely result_pre_incubation->conclusion_interference Yes result_no_enzyme->result_spectral No result_no_enzyme->conclusion_interference Yes result_spectral->conclusion_interference Yes conclusion_no_interference Interference Unlikely result_spectral->conclusion_no_interference No G receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor response Cellular Response transcription_factor->response ligand Ligand ligand->receptor inhibitor Glycine, N-(aminothioxomethyl)- inhibitor->kinase1 Non-specific inhibition inhibitor->kinase2 Non-specific inhibition

References

"Glycine, N-(aminothioxomethyl)-" storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for the proper storage, handling, and use of Glycine, N-(aminothioxomethyl)- in a research setting.

Storage and Handling Best Practices

Proper storage and handling are crucial to maintain the integrity of Glycine, N-(aminothioxomethyl)- and ensure the safety of laboratory personnel.

Storage Conditions
ParameterRecommendation
Temperature 2°C to 8°C
Atmosphere Store in a dry and well-ventilated place.
Container Keep in a tightly closed container.
Incompatibilities Avoid strong oxidizing agents.
Handling Procedures

Always handle Glycine, N-(aminothioxomethyl)- in a well-ventilated area, preferably in a chemical fume hood. Use appropriate personal protective equipment (PPE) to avoid direct contact.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Use chemical safety goggles.

  • Skin Protection: Wear nitrile or other suitable chemical-resistant gloves and a lab coat.

  • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments involving Glycine, N-(aminothioxomethyl)-.

Q1: I am observing unexpected or inconsistent results in my assay. What could be the cause?

A1: Inconsistent results can stem from several factors related to the compound's integrity or the experimental setup. Consider the following:

  • Compound Degradation: Improper storage (e.g., exposure to high temperatures, moisture, or light) can lead to degradation. Verify that the storage conditions have been met.

  • Contamination: The compound may have been contaminated. Use fresh stock from a properly sealed container.

  • Solubility Issues: The compound may not be fully dissolved in your chosen solvent, leading to inaccurate concentrations. See the solubility troubleshooting section below.

  • Pipetting Errors: Ensure accurate and calibrated pipettes are used for preparing solutions.

Below is a logical workflow to troubleshoot unexpected results.

G start Unexpected Experimental Results check_compound Check Compound Integrity start->check_compound check_protocol Review Experimental Protocol start->check_protocol storage Was the compound stored correctly? check_compound->storage re_run Re-run Experiment check_protocol->re_run solubility Is the compound fully dissolved? solubility->check_protocol Yes new_stock Prepare Fresh Stock Solution solubility->new_stock No storage->solubility Yes storage->new_stock No new_stock->re_run analyze Analyze Results re_run->analyze

Troubleshooting workflow for unexpected experimental results.

Q2: The compound is not dissolving properly in my solvent.

A2: Glycine, N-(aminothioxomethyl)- may have specific solubility characteristics.

  • Solvent Choice: While specific solubility data is limited, if you are using aqueous buffers, ensure the pH is appropriate. For organic solvents, test small quantities first.

  • Technique: Try gentle warming or vortexing to aid dissolution. Sonication can also be effective but be cautious of potential degradation with prolonged exposure.

  • Concentration: You may be attempting to prepare a solution that is above the compound's solubility limit in that specific solvent. Try preparing a more dilute solution.

Q3: I noticed a change in the color or appearance of the solid compound.

A3: A change in appearance (e.g., discoloration, clumping) can indicate degradation or moisture absorption. It is recommended to use a fresh, unopened vial of the compound if possible. If you must use the existing stock, consider running a small-scale pilot experiment to validate its activity before proceeding with larger or more critical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of Glycine, N-(aminothioxomethyl)-?

A1: The optimal solvent can depend on the specific experimental requirements. It is always best to consult the supplier's product data sheet. If this information is unavailable, start with common laboratory solvents such as DMSO for organic compounds or a relevant buffer system for aqueous applications. Test solubility with a small amount of the compound before preparing a large stock solution.

Q2: How should I handle spills of Glycine, N-(aminothioxomethyl)-?

A2: For a small spill, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand), and sweep it up into a suitable container for disposal. Avoid generating dust. The area should then be cleaned with a suitable solvent and washed with soap and water. For large spills, evacuate the area and follow your institution's emergency procedures.

Q3: What are the first aid measures in case of exposure?

A3:

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • After skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

In all cases of exposure, seek medical attention.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for specific applications of "Glycine, N-(aminothioxomethyl)-" are not widely available in the public domain. Researchers should develop and validate their own protocols based on the experimental goals. A general workflow for protocol development is outlined below.

G lit_review Literature Review on Similar Compounds sol_test Solubility & Stability Testing lit_review->sol_test define_obj Define Experimental Objectives define_obj->lit_review dose_response Dose-Response/Concentration Optimization sol_test->dose_response run_exp Execute Main Experiment dose_response->run_exp data_analysis Data Analysis & Interpretation run_exp->data_analysis

General workflow for experimental protocol development.

General Method for Preparing a Stock Solution:

  • Equilibrate the vial of Glycine, N-(aminothioxomethyl)- to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of the compound in a chemical fume hood.

  • Add the desired solvent (e.g., DMSO) to the appropriate concentration.

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at the recommended temperature (2°C to 8°C or as determined by stability tests).

Technical Support Center: Scale-Up Synthesis of Glycine, N-(aminothioxomethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of Glycine, N-(aminothioxomethyl)-, also known as N-thiocarbamoylglycine.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of Glycine, N-(aminothioxomethyl)-.

Q1: Low or inconsistent yields are observed during the reaction of glycine with a thiocyanate salt. What are the potential causes and solutions?

A1: Low or inconsistent yields can stem from several factors related to reactant quality, reaction conditions, and work-up procedures.

  • Moisture Content: The presence of moisture can lead to the hydrolysis of the thiocyanate salt and other side reactions.

    • Solution: Ensure all reactants and solvents are thoroughly dried before use. Employing anhydrous solvents and inert atmospheric conditions (e.g., nitrogen or argon) is highly recommended.

  • Reaction Temperature: The reaction temperature is a critical parameter. Sub-optimal temperatures can lead to incomplete reactions, while excessively high temperatures can promote the formation of byproducts.

    • Solution: Carefully control the reaction temperature within the optimal range determined during process development. A staged temperature profile may be necessary for larger batches to manage exotherms.

  • pH Control: The pH of the reaction mixture can significantly influence the reaction rate and the stability of the product.

    • Solution: Monitor and adjust the pH of the reaction mixture as needed. The use of a suitable buffer system can help maintain the optimal pH throughout the reaction.

  • Mixing Efficiency: Inadequate mixing can result in localized concentration gradients and hot spots, leading to non-uniform reaction and byproduct formation.

    • Solution: Employ an appropriate agitation system for the scale of the reaction to ensure thorough mixing of the reactants.

Q2: The isolated product has a persistent color, even after initial purification. How can this be addressed?

A2: Color impurities often arise from the formation of polymeric or degradation byproducts.

  • Activated Carbon Treatment: Activated carbon is effective in adsorbing colored impurities.

    • Solution: After the initial work-up, dissolve the crude product in a suitable solvent and treat it with activated carbon. The amount of carbon and the treatment time may need to be optimized.

  • Recrystallization Solvent System: The choice of solvent for recrystallization is crucial for removing both colored and other impurities.

    • Solution: Experiment with different solvent systems (e.g., ethanol/water, isopropanol/water) to find the one that provides good solubility for the product at elevated temperatures and poor solubility at lower temperatures, while effectively leaving impurities in the mother liquor.

  • Ion-Exchange Chromatography: For persistent color issues, ion-exchange chromatography can be a powerful purification technique.

    • Solution: Utilize an appropriate ion-exchange resin to bind either the product or the impurities, allowing for their separation.

Q3: During scale-up, we are observing the formation of an unexpected byproduct. How can we identify and mitigate this?

A3: The formation of byproducts is a common challenge in scale-up synthesis. A systematic approach is needed for identification and mitigation.

  • Byproduct Identification: Isolate the byproduct using chromatographic techniques (e.g., HPLC, column chromatography) and characterize its structure using analytical methods such as NMR, Mass Spectrometry, and IR spectroscopy.

  • Plausible Side Reactions: Based on the identified structure, deduce the likely side reaction pathway. Common side reactions in thiourea synthesis include the formation of isothiocyanates and their subsequent reactions.

  • Mitigation Strategies:

    • Reaction Condition Optimization: Adjust reaction parameters such as temperature, reaction time, and stoichiometry of reactants to disfavor the side reaction.

    • Order of Addition: Changing the order of addition of reactants can sometimes minimize byproduct formation.

    • Use of a Scavenger: In some cases, a scavenger resin can be used to selectively remove a reactive intermediate that leads to the byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the synthesis of Glycine, N-(aminothioxomethyl)-?

A1: Key safety considerations include:

  • Handling of Thiocyanate Salts: Thiocyanates can be toxic. Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE).

  • Solvent Handling: Many organic solvents are flammable and can be harmful. Work in a well-ventilated area or a fume hood, and take precautions against static discharge.

  • Reaction Exotherms: The reaction may be exothermic. Monitor the temperature closely during scale-up and have a cooling system readily available to control any temperature spikes.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Q2: What are the recommended analytical techniques for monitoring the reaction progress and product purity?

A2: The following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and is excellent for assessing the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the final product and can be used to identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Q3: What are the critical process parameters that need to be controlled during scale-up?

A3: The critical process parameters to control are:

  • Temperature: As discussed, temperature control is crucial for yield and purity.

  • pH: Maintaining the optimal pH range is essential for the desired reaction pathway.

  • Reactant Stoichiometry: Precise control over the molar ratios of the reactants is necessary to maximize yield and minimize byproducts.

  • Agitation Rate: Consistent and effective mixing is vital for homogeneity and heat transfer.

  • Addition Rate: The rate of addition of reactants can impact exotherm control and selectivity.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Reaction Temperature 25 - 45 °CMonitor for exotherms, especially during initial phase.
Reaction pH 8.0 - 9.5Adjust with a suitable base (e.g., sodium carbonate).
Reactant Molar Ratio (Glycine:Thiocyanate) 1 : 1.05 - 1.2A slight excess of thiocyanate can drive the reaction to completion.
Reaction Time 4 - 8 hoursMonitor by TLC or HPLC for completion.
Typical Yield (Crude) 75 - 85%Yields can be further optimized based on specific conditions.
Purity after Recrystallization > 98%Purity can be assessed by HPLC.

Experimental Protocols

Synthesis of Glycine, N-(aminothioxomethyl)-
  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve glycine in deionized water.

  • pH Adjustment: Cool the solution to 10-15 °C and slowly add a solution of sodium carbonate to adjust the pH to approximately 9.0.

  • Reactant Addition: Slowly add a solution of potassium thiocyanate in deionized water to the glycine solution over a period of 1-2 hours, maintaining the temperature below 25 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-45 °C. Stir for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to 0-5 °C. Acidify the solution to a pH of 2-3 with concentrated hydrochloric acid.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration and wash with cold deionized water.

  • Drying: Dry the crude product under vacuum at 50-60 °C.

Purification by Recrystallization
  • Dissolution: Dissolve the crude Glycine, N-(aminothioxomethyl)- in a minimal amount of hot 90% ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 15-30 minutes. Filter the hot solution to remove the carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by filtration and wash with a small amount of cold 90% ethanol.

  • Drying: Dry the purified product under vacuum at 50-60 °C.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification dissolution Dissolve Glycine in Water ph_adjustment Adjust pH with Na2CO3 dissolution->ph_adjustment addition Add KSCN Solution ph_adjustment->addition reaction Heat and Stir addition->reaction cooling Cool Reaction Mixture reaction->cooling acidification Acidify with HCl cooling->acidification precipitation Precipitate Product acidification->precipitation filtration1 Filter and Wash precipitation->filtration1 drying1 Dry Crude Product filtration1->drying1 recrystallization Recrystallize from Ethanol/Water drying1->recrystallization filtration2 Filter Purified Product recrystallization->filtration2 drying2 Dry Final Product filtration2->drying2

Caption: Experimental workflow for the synthesis and purification of Glycine, N-(aminothioxomethyl)-.

troubleshooting_workflow start Low Yield or Purity Issue? check_reactants Check Reactant Quality & Stoichiometry start->check_reactants reactants_ok Reactants OK? check_reactants->reactants_ok check_conditions Review Reaction Conditions (Temp, pH, Time) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Analyze Work-up & Purification workup_ok Work-up Efficient? check_workup->workup_ok reactants_ok->check_conditions Yes optimize_reactants Optimize Reactant Purity/Ratio reactants_ok->optimize_reactants No conditions_ok->check_workup Yes optimize_conditions Optimize Temperature/pH/Time conditions_ok->optimize_conditions No optimize_workup Modify Purification Method workup_ok->optimize_workup No end_success Problem Solved workup_ok->end_success Yes optimize_reactants->end_success optimize_conditions->end_success optimize_workup->end_success

Caption: Troubleshooting decision tree for addressing low yield or purity issues.

Technical Support Center: Characterization of Impurities in "Glycine, N-(aminothioxomethyl)-"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Glycine, N-(aminothioxomethyl)-". The information provided is designed to assist with the identification and characterization of impurities that may be present in synthesized samples.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in "Glycine, N-(aminothioxomethyl)-" samples?

A1: Based on its common synthesis route (the reaction of glycine with a source of aminothioxomethyl functionality, such as a thiocyanate salt), the following impurities are frequently encountered:

  • Unreacted Starting Materials: Glycine and any residual thiocyanate salts or isothiocyanate precursors.

  • Thiourea: Can be formed from the decomposition of the aminothioxomethylating reagent or reaction with any ammonia present.

  • Glycine Oligomers: Di-glycine or tri-glycine may form under certain reaction conditions.

  • 2-Thiohydantoin-5-acetic acid: A cyclized degradation product of "Glycine, N-(aminothioxomethyl)-". This can form under acidic or heated conditions.

  • Residual Solvents: Solvents used during the synthesis and purification process (e.g., acetone, acetonitrile, water).

Q2: What is the recommended analytical technique for impurity profiling of "Glycine, N-(aminothioxomethyl)-"?

A2: The most suitable and widely used technique is High-Performance Liquid Chromatography (HPLC) with UV detection. A reverse-phase C18 column is typically effective for separating the polar main component from its potential impurities. For confirmation of impurity identity, HPLC coupled with Mass Spectrometry (HPLC-MS) is recommended.

Q3: Why am I seeing a peak at a very early retention time in my HPLC chromatogram?

A3: A peak eluting near the void volume is likely a highly polar and unretained compound. In the analysis of "Glycine, N-(aminothioxomethyl)-", this could be unreacted glycine or residual thiocyanate salts.

Q4: My "Glycine, N-(aminothioxomethyl)-" sample is showing a new, significant impurity peak after storage. What could it be?

A4: "Glycine, N-(aminothioxomethyl)-" can be susceptible to degradation, particularly if exposed to acidic conditions or elevated temperatures. The most likely degradation product is the cyclized form, 2-Thiohydantoin-5-acetic acid. It is recommended to store samples in a cool, dry, and neutral environment.

II. Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of "Glycine, N-(aminothioxomethyl)-".

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) for the Main Peak - Interaction of the thiourea group with active sites on the silica backbone of the HPLC column. - Sample overload.- Use a mobile phase with a slightly acidic pH (e.g., using a phosphate or acetate buffer around pH 3-4) to suppress silanol interactions. - Employ an end-capped C18 column. - Reduce the injection volume or sample concentration.
Inconsistent Retention Times - Fluctuations in mobile phase composition. - Inadequate column equilibration. - Temperature variations.- Ensure the mobile phase is well-mixed and degassed. - Allow for sufficient column equilibration time between injections (at least 10 column volumes). - Use a column oven to maintain a consistent temperature.
"Ghost" Peaks (Peaks in Blank Injections) - Carryover from previous injections. - Contaminated mobile phase or HPLC system.- Implement a robust needle wash protocol in your autosampler method. - Prepare fresh mobile phase. - Flush the HPLC system with a strong solvent (e.g., 100% acetonitrile).
Co-elution of Impurities - Insufficient chromatographic resolution.- Optimize the gradient profile (e.g., make the gradient shallower). - Adjust the mobile phase pH to alter the ionization and retention of acidic or basic impurities. - Try a different column chemistry (e.g., a polar-embedded C18 column).

III. Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method provides a general framework for the separation of "Glycine, N-(aminothioxomethyl)-" and its common impurities.

Parameter Specification
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5% to 40% B; 15-17 min: 40% to 5% B; 17-20 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase A at a concentration of 1 mg/mL.

IV. Quantitative Data

The following table provides illustrative relative retention times (RRT) for "Glycine, N-(aminothioxomethyl)-" and its potential impurities based on the HPLC method described above. Note: These are representative values and may vary based on the specific HPLC system and conditions.

Compound Relative Retention Time (RRT) Notes
Glycine0.25Highly polar, elutes early.
Thiourea0.40More retained than glycine.
Glycine, N-(aminothioxomethyl)- 1.00 Main Component
2-Thiohydantoin-5-acetic acid1.15Degradation product, slightly more hydrophobic.
Di-glycine0.20Also highly polar, may co-elute with glycine.

V. Visualizations

Synthesis and Impurity Formation Workflow

The following diagram illustrates the general synthesis process for "Glycine, N-(aminothioxomethyl)-" and highlights the stages where key impurities may be introduced or formed.

Synthesis_Workflow Glycine Glycine (Starting Material) Reaction Reaction Mixture Glycine->Reaction Thiocyanate Thiocyanate Salt (Starting Material) Thiocyanate->Reaction Crude_Product Crude Product Reaction->Crude_Product Synthesis Imp_Glycine Unreacted Glycine Reaction->Imp_Glycine Incomplete Reaction Imp_Thiourea Thiourea Reaction->Imp_Thiourea Side Reaction Purification Purification (e.g., Recrystallization) Crude_Product->Purification Imp_Degradation 2-Thiohydantoin-5-acetic acid (Degradation) Crude_Product->Imp_Degradation During Workup/ Storage Final_Product Glycine, N-(aminothioxomethyl)- (Final Product) Purification->Final_Product Isolation Troubleshooting_Logic Start Problem with Chromatogram Check_System Check System Pressure and Baseline Noise Start->Check_System Pressure_Issue Pressure High/Low/ Unstable Check_System->Pressure_Issue Abnormal Peak_Issue Peak Shape or Retention Issue Check_System->Peak_Issue Normal Check_Leaks Check for Leaks and Blockages Pressure_Issue->Check_Leaks Check_Mobile_Phase Check Mobile Phase (Composition, Degassing) Pressure_Issue->Check_Mobile_Phase Check_Column Check Column (Age, Contamination) Peak_Issue->Check_Column Check_Method Review Method Parameters (Gradient, pH, Temp) Peak_Issue->Check_Method Resolved Problem Resolved Check_Leaks->Resolved Check_Mobile_Phase->Resolved Check_Column->Resolved Check_Method->Resolved

Technical Support Center: Mitigating Cytotoxicity of Glycine, N-(aminothioxomethyl)- and Related Thiourea Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the off-target cytotoxicity of "Glycine, N-(aminothioxomethyl)-" and other thiourea-based compounds in non-target cells.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Non-Target Cell Lines

Question: We are observing significant cell death in our non-target (healthy) control cell lines when treating with "Glycine, N-(aminothioxomethyl)-". How can we reduce this off-target effect?

Answer: High off-target cytotoxicity is a known concern for some thiourea derivatives. Here are several strategies you can employ to mitigate this issue:

  • Dose-Response Optimization:

    • Recommendation: Perform a comprehensive dose-response study to determine the lowest effective concentration against your target cells and the highest tolerated concentration by your non-target cells. This will help you identify a therapeutic window.

    • Experimental Protocol: See "Detailed Experimental Protocols" section for a detailed methodology on conducting a dose-response cytotoxicity assay.

  • Co-administration with Cytoprotective Agents:

    • Recommendation: The use of antioxidants, such as N-acetylcysteine (NAC), has been shown to offer modest protection against thiourea-induced toxicity.[1] NAC can help replenish intracellular glutathione (GSH) levels, which are often depleted during thiourea-induced cytotoxicity.[2]

    • Experimental Protocol: A detailed protocol for co-administering N-acetylcysteine with your thiourea compound is provided in the "Detailed Experimental Protocols" section.

  • Structural Modification of the Compound:

    • Recommendation: If you are in the process of developing the compound, consider structure-activity relationship (SAR) studies. The nature and position of substituents on the phenyl ring of thiourea derivatives can significantly influence their cytotoxicity and selectivity.[3] Molecular hybridization, combining the thiourea pharmacophore with other moieties, can also improve selectivity and reduce side effects.[4]

    • Further Reading: Several studies have shown that structural modifications can enhance selectivity for cancer cells over normal cells.[3][5]

  • Targeted Delivery Systems:

    • Recommendation: For in vivo or advanced in vitro models, consider encapsulating your compound in a targeted delivery system (e.g., liposomes, nanoparticles) decorated with ligands that bind to receptors overexpressed on your target cells. This can significantly reduce systemic exposure and off-target toxicity.

    • Further Reading: Targeted drug delivery is a promising strategy to improve the therapeutic index of potent compounds.[4]

Issue 2: Inconsistent Cytotoxicity Results Between Experiments

Question: We are seeing a high degree of variability in the cytotoxicity of our thiourea compound across different experimental runs. What could be the cause?

Answer: Inconsistent results can stem from several factors. Here's a checklist to troubleshoot this issue:

  • Cell Health and Passage Number: Ensure your cell lines are healthy, free from contamination, and are used within a consistent and low passage number range.

  • Compound Stability: Thiourea compounds can be unstable in certain media or when exposed to light. Prepare fresh stock solutions for each experiment and protect them from light.

  • Assay Conditions: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.

  • Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with test compounds. Test if varying the serum concentration affects the compound's cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of cytotoxicity for thiourea derivatives?

A1: The cytotoxicity of thiourea compounds is often structure-dependent and can be multifactorial.[2] One key mechanism involves the depletion of intracellular glutathione (GSH), a critical antioxidant.[2] Oxidation of the thiourea moiety, potentially by flavin-containing monooxygenases (FMOs), can lead to the formation of reactive intermediates that can cause cellular damage.[2] Some thiourea derivatives have also been shown to induce apoptosis in susceptible cells.[3]

Q2: Are there specific non-target cell lines that are known to be more or less sensitive to thiourea compounds?

A2: Yes, sensitivity can vary between cell lines. For example, some studies have used the immortalized human keratinocyte cell line HaCaT and the normal human lung fibroblast cell line wi38 as models for non-target cells and have found some thiourea derivatives to have favorable selectivity for cancer cells over these lines.[3][5] It is crucial to test your specific compound on a panel of relevant non-target cell lines for your research area.

Q3: Can antioxidants completely abrogate the cytotoxicity of "Glycine, N-(aminothioxomethyl)-"?

A3: While antioxidants like N-acetylcysteine (NAC) can offer some protection, they may not completely eliminate cytotoxicity. The effectiveness of antioxidants can be context-dependent. For instance, NAC has been shown to provide modest protection against thiourea toxicity.[1] However, the role of reactive oxygen species (ROS) in thiourea-induced cell death can be complex, and therefore, the protective effect of antioxidants may vary.

Q4: Where can I find more information on the structure-activity relationships of thiourea derivatives?

A4: Several research articles delve into the SAR of thiourea compounds. A good starting point would be to review literature that explores how different substituents on the aromatic rings of thiourea derivatives affect their cytotoxic profile and selectivity.[3][4]

Quantitative Data on Thiourea Derivative Cytotoxicity

The following tables summarize the in vitro cytotoxicity (IC50 values) of various thiourea derivatives against different cell lines, including non-target lines where available. Please note that these are not for "Glycine, N-(aminothioxomethyl)-" but for structurally related compounds, and are provided for comparative purposes.

Table 1: Cytotoxicity of Substituted Phenylthiourea Derivatives

CompoundTarget Cell LineIC50 (µM)Non-Target Cell LineIC50 (µM)Reference
1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thioureaSW620 (colon cancer)1.5HaCaT (keratinocytes)24.7[3]
1-(4-chlorophenyl)-3-(3-(trifluoromethyl)phenyl)thioureaPC3 (prostate cancer)8.9HaCaT (keratinocytes)>40[3]
Diarylthiourea (Compound 4)MCF-7 (breast cancer)338.33wi38 (lung fibroblasts)1463.18[5]

Table 2: Cytotoxicity of N-acyl Thiourea Derivatives

CompoundTarget Cell LineIC50 (µM)Non-Target Cell LineIC50 (µM)Reference
N-(cyclohexylcarbamothioyl)-2-naphthamideMCF-7 (breast cancer)>50Not Reported-[6]
Copper Complex of N-(cyclohexylcarbamothioyl)-2-naphthamideMCF-7 (breast cancer)1.98Not Reported-[6]

Detailed Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay using MTT
  • Cell Seeding: Seed your target and non-target cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of "Glycine, N-(aminothioxomethyl)-" in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations to be tested.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and untreated control wells.

  • Incubation: Incubate the plates for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Mitigation of Cytotoxicity with N-acetylcysteine (NAC)
  • Cell Seeding: Seed your non-target cells in 96-well plates as described in Protocol 1.

  • Reagent Preparation:

    • Prepare a stock solution of "Glycine, N-(aminothioxomethyl)-" at the desired concentration (e.g., 2X the IC50 value determined for the non-target cells).

    • Prepare a stock solution of N-acetylcysteine (NAC) in cell culture medium. A typical starting concentration for NAC is 1-5 mM.

  • Co-treatment:

    • Prepare treatment media containing:

      • Your thiourea compound alone.

      • Your thiourea compound + NAC (at various concentrations).

      • NAC alone (to test for any inherent toxicity of NAC).

      • Vehicle control.

  • Cell Treatment and Incubation: Remove the old medium and add the treatment media to the respective wells. Incubate for the desired duration (e.g., 24 hours).

  • Cytotoxicity Assessment: Perform an MTT assay or another suitable viability assay (e.g., LDH release assay) as described in Protocol 1 to determine if NAC co-treatment increases cell viability in the presence of your thiourea compound.

Visualizations

cluster_troubleshooting Troubleshooting Workflow Start High Cytotoxicity in Non-Target Cells DoseResponse Optimize Dose-Response Start->DoseResponse CoAdminister Co-administer Cytoprotective Agent (e.g., NAC) Start->CoAdminister SAR Structural Modification (SAR) Start->SAR TargetedDelivery Use Targeted Delivery System Start->TargetedDelivery Outcome Reduced Off-Target Cytotoxicity DoseResponse->Outcome CoAdminister->Outcome SAR->Outcome TargetedDelivery->Outcome

Caption: Troubleshooting workflow for high off-target cytotoxicity.

cluster_pathway Proposed Mechanism of Thiourea Cytotoxicity Thiourea Thiourea Compound FMO Flavin-containing Monooxygenases (FMO) Thiourea->FMO Oxidation ReactiveIntermediate Reactive Intermediate FMO->ReactiveIntermediate GSH_Depletion GSH Depletion ReactiveIntermediate->GSH_Depletion OxidativeStress Oxidative Stress GSH_Depletion->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis CellDeath Cell Death Apoptosis->CellDeath NAC N-acetylcysteine (NAC) NAC->GSH_Depletion Replenishes GSH

Caption: Signaling pathway of thiourea-induced cytotoxicity.

cluster_protocol Experimental Workflow: NAC Co-administration SeedCells Seed Non-Target Cells PrepareReagents Prepare Thiourea and NAC Solutions SeedCells->PrepareReagents TreatCells Treat Cells with Compound +/- NAC PrepareReagents->TreatCells Incubate Incubate for 24h TreatCells->Incubate AssessViability Assess Cell Viability (e.g., MTT Assay) Incubate->AssessViability AnalyzeData Analyze Data and Compare Viability AssessViability->AnalyzeData

Caption: Workflow for testing NAC's protective effect.

References

Validation & Comparative

Validating the Biological Target of Glycine, N-(aminothioxomethyl)-: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potential biological targets of "Glycine, N-(aminothioxomethyl)-", a member of the N-acylthiourea class of compounds. Due to the limited direct experimental data on this specific molecule, this guide focuses on the well-documented activities of structurally related N-acylthiourea derivatives against key enzymatic targets.

The N-acylthiourea scaffold is a versatile pharmacophore known to exhibit a wide range of biological activities. This guide explores three prominent and validated targets for this class of compounds: Urease, Ribonucleotide Reductase (RNR), and Enoyl-ACP Reductase (FabI). By presenting comparative data with established inhibitors and detailed experimental protocols, this document aims to facilitate the validation of the biological target of "Glycine, N-(aminothioxomethyl)-" and other related molecules.

Comparative Analysis of Inhibitory Activity

The following tables summarize the inhibitory concentrations (IC50) of various N-acylthiourea derivatives against their respective targets, alongside data for well-established standard inhibitors. This allows for a direct comparison of the potential efficacy of "Glycine, N-(aminothioxomethyl)-" should it exhibit similar activity to its structural analogs.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori.

CompoundTarget Organism/EnzymeIC50 (µM)Reference CompoundIC50 (µM)
1-aroyl-3-[3-chloro-2-methylphenyl]thiourea derivative 4iJack Bean Urease0.0019 ± 0.0011Thiourea4.7455 ± 0.0545
N,N-disubstituted thiourea derivative 5aHuman Urease1.83 ± 0.79Thiourea22.8 ± 1.31
LaSMMed 124 (nitro-substituted arylthiourea)Canavalia ensiformis Urease464Thiourea504
Ribonucleotide Reductase (RNR) Inhibition

RNR is an essential enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Its inhibition is a key strategy in cancer chemotherapy.

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Triapine®Human RNR (R2)0.2Hydroxyurea30
Motexafin gadoliniumHuman RNR2–6--
GemcitabineHuman RNR (R1)Potent--

Note: Specific IC50 values for N-acylthiourea derivatives against RNR are not as readily available in comparative studies. Triapine, a thiosemicarbazone, is structurally related and a potent RNR inhibitor.

Enoyl-ACP Reductase (FabI) Inhibition

FabI is a key enzyme in the bacterial fatty acid synthesis pathway (FAS-II), making it an attractive target for the development of novel antibiotics.

CompoundTarget Organism/EnzymeIC50 (µM)Reference CompoundIC50 (µM)
CG400549 (a 2-pyridone derivative)S. aureus FabI0.004Triclosan0.05
PT166 (a 2-pyridone derivative)E. coli FabI0.14Triclosan>50
ThiolactomycinE. coli FabB/FabF6-20--
CeruleninE. coli FabB/FabF6-20--

Note: While not N-acylthioureas, the listed compounds are well-characterized FabI and FAS-II inhibitors, providing a benchmark for comparison.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in validating the biological target of "Glycine, N-(aminothioxomethyl)-".

Urease Inhibition Assay (Spectrophotometric)

This protocol is adapted from the indophenol method, which measures the production of ammonia.

Materials:

  • Phosphate buffer (100 mM, pH 7.4)

  • Urea solution (100 mM)

  • Jack Bean Urease solution (e.g., 25 U/mL)

  • Test compound ("Glycine, N-(aminothioxomethyl)-") and reference inhibitor (e.g., Thiourea) at various concentrations.

  • Phenol reagent (5% w/v phenol, 0.025% w/v sodium nitroprusside)

  • Alkali reagent (2.5% w/v sodium hydroxide, 4.2% v/v sodium hypochlorite)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of the test compound or reference inhibitor solution at various concentrations.

  • Add 25 µL of urease solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

  • Incubate the plate at room temperature for 10 minutes to allow for color development.

  • Measure the absorbance at 630 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Ribonucleotide Reductase Activity Assay (Radioactive Method)

This protocol measures the conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide.

Materials:

  • HEPES buffer (50 mM, pH 7.6)

  • MgSO4 (15 mM)

  • EDTA (1 mM)

  • ATP (3 mM)

  • NADPH (1.0 mM)

  • E. coli thioredoxin (30 µM) and thioredoxin reductase (0.5 µM)

  • Recombinant human RNR (α2 and β2 subunits)

  • [³H]-CDP (radiolabeled substrate)

  • Test compound and reference inhibitor (e.g., Hydroxyurea)

  • Perchloric acid (2%)

  • KOH (0.5 M)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, MgSO4, EDTA, ATP, NADPH, thioredoxin, and thioredoxin reductase.

  • Add the test compound or reference inhibitor at various concentrations.

  • Add the RNR α2 subunit.

  • Add [³H]-CDP to the mixture and take a zero-time point aliquot.

  • Initiate the reaction by adding the RNR β2 subunit.

  • Take aliquots at various time points (e.g., every minute for 4 minutes).

  • Quench the reaction in each aliquot by adding 2% perchloric acid.

  • Neutralize with 0.5 M KOH.

  • Analyze the production of [³H]-dCDP using a suitable method, such as HPLC with a radioactivity detector or by separating dCDP and counting with a scintillation counter.

  • Calculate the rate of reaction and determine the IC50 value.

Enoyl-ACP Reductase (FabI) Inhibition Assay (Spectrophotometric)

This assay monitors the decrease in NADPH absorbance as it is consumed during the FabI-catalyzed reaction.

Materials:

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5, 150 mM NaCl)

  • NADPH solution (e.g., 150 µM)

  • Crotonoyl-CoA or Crotonoyl-ACP (substrate, e.g., 50 µM)

  • Purified FabI enzyme

  • Test compound and reference inhibitor (e.g., Triclosan)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • In a UV-transparent 96-well plate, add the assay buffer.

  • Add the test compound or reference inhibitor at various concentrations.

  • Add the FabI enzyme and incubate for a few minutes at room temperature.

  • Add the NADPH solution.

  • Initiate the reaction by adding the crotonoyl-CoA or crotonoyl-ACP substrate.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).

  • Calculate the initial velocity (rate of NADPH consumption) for each inhibitor concentration.

  • Determine the percentage of inhibition relative to a control without an inhibitor.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Pathways and Workflows

To further aid in the conceptualization of the biological context and experimental design, the following diagrams have been generated using Graphviz.

Urease_Pathway Urea Urea Urease Urease (Target of N-Acylthioureas) Urea->Urease Ammonia 2 NH3 Urease->Ammonia Carbamate Carbamate Urease->Carbamate pH_Increase Increased pH (Virulence Factor) Ammonia->pH_Increase CarbonicAcid H2CO3 Carbamate->CarbonicAcid spontaneous hydrolysis

Caption: Urease metabolic pathway.

RNR_Pathway Ribonucleotides Ribonucleoside Diphosphates (NDPs) RNR Ribonucleotide Reductase (Target of N-Acylthioureas) Ribonucleotides->RNR Deoxyribonucleotides Deoxyribonucleoside Diphosphates (dNDPs) RNR->Deoxyribonucleotides DNA_Synthesis DNA Synthesis & Repair Deoxyribonucleotides->DNA_Synthesis

Caption: Ribonucleotide Reductase in DNA synthesis.

Caption: FabI in bacterial fatty acid synthesis.

Experimental_Workflow Compound Glycine, N-(aminothioxomethyl)- Target_Selection Select Potential Targets (Urease, RNR, FabI) Compound->Target_Selection In_Vitro_Assay In Vitro Enzymatic Assays Target_Selection->In_Vitro_Assay IC50 Determine IC50 Values In_Vitro_Assay->IC50 Comparison Compare with Standard Inhibitors IC50->Comparison Mechanism Mechanism of Inhibition Studies (Kinetics, Binding Assays) Comparison->Mechanism Cell_Based Cell-Based Assays (e.g., antibacterial, anticancer) Mechanism->Cell_Based Target_Validation Target Validation (e.g., overexpression, knockdown) Cell_Based->Target_Validation Lead_Optimization Lead Optimization Target_Validation->Lead_Optimization

Caption: Target validation workflow.

A Comparative Analysis of Glycine, N-(aminothioxomethyl)- and Other Thiourea Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug design.[1][2] Their therapeutic potential spans antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral applications.[2] A particularly interesting subset of this family involves the conjugation of the thiourea moiety with amino acids, such as glycine. This guide provides a comparative study of "Glycine, N-(aminothioxomethyl)-" and other thiourea derivatives, with a focus on their synthesis, biological activities, and the experimental methodologies used for their evaluation. While specific experimental data for "Glycine, N-(aminothioxomethyl)-" is limited in publicly accessible literature, this guide will draw comparisons with structurally related amino acid-thiourea conjugates to highlight the potential of this compound class.

"Glycine, N-(aminothioxomethyl)-": An Overview

"Glycine, N-(aminothioxomethyl)-", also known as 2-[carbamothioyl(ethyl)amino]acetic acid, is a thiourea derivative incorporating a glycine moiety. Its chemical structure suggests potential for biological activity, given the known pharmacophoric properties of both the thiourea group and the glycine backbone. Glycine itself is an essential amino acid with roles in various physiological processes, including neurotransmission and anti-inflammatory responses.[3][4] The conjugation of the thiourea scaffold to this amino acid could modulate its pharmacokinetic and pharmacodynamic properties.

Chemical Structure:

  • Chemical Name: Glycine, N-(aminothioxomethyl)-N-ethyl-

  • CAS Number: 95907-35-0

  • Molecular Formula: C5H10N2O2S

  • Molecular Weight: 162.21 g/mol

Comparative Biological Activities of Thiourea Derivatives

The introduction of different substituents to the thiourea core allows for the fine-tuning of its biological activity. The following tables present quantitative data on the performance of various thiourea derivatives, including those with amino acid linkages, in different biological assays.

Antimicrobial Activity

Thiourea derivatives have been extensively studied for their antimicrobial properties. The table below compares the Minimum Inhibitory Concentration (MIC) and inhibition zones of different thiourea derivatives against various bacterial and fungal strains.

Compound/DerivativeTarget OrganismMIC (µg/mL)Inhibition Zone (mm)Reference
Compound 2 (a novel thiourea derivative) E. faecalis40-5029[2]
P. aeruginosa40-5024[2]
S. typhi40-5030[2]
K. pneumoniae40-5019[2]
Ceftriaxone (Standard Antibiotic) E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae-Comparable to Compound 2[2]
Acetic Acid Various wound pathogens0.16-0.31%Not applicable[5]
Antiglycation Activity

Advanced Glycation End-products (AGEs) are implicated in diabetic complications. Certain thiourea derivatives have shown potent antiglycation activity.

Compound/DerivativeIC50 (µM)Reference
Urea and thiourea derivatives of glycine and proline conjugated to 2,3-dichlorophenyl piperazine < 5[6][7]
Rutin (Reference Standard) 41.9[6][7]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the comparative evaluation of chemical compounds. Below are protocols for the synthesis of amino acid-linked thiourea derivatives and for assessing their antimicrobial activity.

Synthesis of Amino Acid-Linked Bromobenzoyl Thiourea Derivatives

This protocol describes a general two-step synthesis for conjugating amino acids with a thiourea backbone.[1]

  • Step 1: Synthesis of Bromobenzoyl Isothiocyanate.

    • Dissolve bromobenzoyl chloride in a suitable solvent (e.g., acetone).

    • Add potassium thiocyanate (KSCN) to the solution.

    • Reflux the mixture for an appropriate time to allow the formation of the isothiocyanate intermediate.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, the intermediate can be used in the next step without further purification.

  • Step 2: Synthesis of the Thiourea Derivative.

    • To the solution containing the bromobenzoyl isothiocyanate, add the desired amino acid (e.g., glycine, alanine).

    • Continue to reflux the mixture.

    • After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the precipitate, wash it with distilled water, and dry it.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure amino acid-linked bromobenzoyl thiourea derivative.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum:

    • Culture the test microorganism on an appropriate agar medium overnight at 37°C.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the thiourea derivative in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows in the study of thiourea derivatives.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A Amino Acid E Amino Acid-Thiourea Derivative A->E + Acyl Isothiocyanate B Acyl Chloride D Acyl Isothiocyanate B->D + KSCN C KSCN C->D D->E

Caption: General synthesis workflow for amino acid-thiourea derivatives.

G A Prepare serial dilutions of thiourea derivative in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare microbial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 24 hours C->D E Visually assess for microbial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

References

In-Depth Enzyme Inhibitor Comparison: Data Currently Unavailable for "Glycine, N-(aminothioxomethyl)-"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of specific data on the enzyme inhibitory activity of "Glycine, N-(aminothioxomethyl)-". While numerous studies detail the synthesis and biological evaluation of a wide array of glycine derivatives, specific experimental data detailing the enzyme targets, inhibitory constants (e.g., IC50, Ki), and mechanisms of action for "Glycine, N-(aminothioxomethyl)-" are not presently available in published research.

This absence of foundational data precludes the creation of a detailed comparison guide as requested. Such a guide would necessitate quantitative data on the inhibitory performance of "Glycine, N-(aminothioxomethyl)-" against specific enzymes, which could then be benchmarked against well-established inhibitors of those same enzymes.

While the broader class of glycine derivatives has been shown to exhibit a range of biological activities, including the inhibition of enzymes such as angiotensin-converting enzyme and digestive enzymes like pancreatic lipase and α-amylase, this information cannot be directly extrapolated to "Glycine, N-(aminothioxomethyl)-". The specific structural modification of the aminothioxomethyl group would significantly influence its interaction with enzyme active sites, making any assumptions about its activity purely speculative.

To facilitate future comparative analysis, initial research would be required to:

  • Identify the specific enzyme or enzymes that "Glycine, N-(aminothioxomethyl)-" interacts with.

  • Quantify the inhibitory potency of "Glycine, N-(aminothioxomethyl)-" against its target(s) through in vitro enzyme assays.

  • Elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Once such primary data becomes available, a meaningful and objective comparison against established enzyme inhibitors can be conducted. This would involve compiling a list of standard inhibitors for the identified target enzyme(s), gathering their reported inhibitory constants from the literature, and presenting a side-by-side comparison in a structured format.

At present, any attempt to create a comparison guide for "Glycine, N-(aminothioxomethyl)-" versus established enzyme inhibitors would be unsubstantiated due to the lack of specific experimental evidence for the compound . Researchers and drug development professionals interested in this particular molecule should consider conducting initial screening and characterization studies to establish its bioactivity profile.

A Comparative Guide to the Analytical Cross-Validation of "Glycine, N-(aminothioxomethyl)-"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of novel chemical entities is paramount. This guide provides a comparative overview of analytical methodologies for "Glycine, N-(aminothioxomethyl)-," also known as N-thiocarbamoylglycine. While direct cross-validation studies for this specific analyte are not extensively documented, this guide draws upon experimental data from structurally analogous compounds—namely polar N-substituted glycine derivatives and small molecules containing a thiourea moiety—to present a comparative analysis of the most probable analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method hinges on the specific requirements of the study, such as the need for high sensitivity, the complexity of the sample matrix, and throughput. Below is a summary of expected performance characteristics for HPLC-UV and LC-MS/MS in the analysis of "Glycine, N-(aminothioxomethyl)-", based on data from related compounds.

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Selectivity Moderate; potential for interference from co-eluting compounds with similar UV absorbance.High; specific detection based on parent and fragment ion masses.
Sensitivity (LOD/LOQ) Typically in the µg/mL to high ng/mL range.High, often reaching low ng/mL to pg/mL levels.[1]
Linearity Good over 2-3 orders of magnitude.Excellent over 3-4 orders of magnitude.[1][2]
Accuracy (% Recovery) Generally 85-115%.Typically 90-110%.[2]
Precision (%RSD) <15%<15%[1][2]
Matrix Effect Less susceptible.Can be significant; often requires matrix-matched calibrants or stable isotope-labeled internal standards.
Derivatization May be required to enhance UV chromophore for better sensitivity.[3][4][5]Often not necessary, but can be used to improve ionization efficiency.
Instrumentation Cost Lower.Higher.
Throughput Moderate.High, with rapid analysis times possible.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following are generalized protocols for the analysis of "Glycine, N-(aminothioxomethyl)-" using HPLC-UV and LC-MS/MS, derived from established methods for similar polar and thiourea-containing compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of "Glycine, N-(aminothioxomethyl)-" in simpler matrices or at higher concentrations. Given the polar nature of the analyte, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase method with a polar-embedded column is recommended to achieve adequate retention.

Sample Preparation:

  • Standard Solutions: Prepare a stock solution of "Glycine, N-(aminothioxomethyl)-" in a suitable solvent (e.g., methanol or water) and perform serial dilutions to create calibration standards.

  • Sample Extraction: For biological matrices, a protein precipitation step with acetonitrile or methanol, followed by centrifugation and filtration of the supernatant, is typically employed.

Chromatographic Conditions:

  • Column: HILIC column (e.g., silica, amide, or zwitterionic phase) or a polar-endcapped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often optimal.

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detector set at a wavelength determined by the UV spectrum of the analyte (likely around 240-260 nm for the thiourea chromophore).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for complex biological matrices and trace-level quantification.

Sample Preparation:

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with the addition of an internal standard (preferably a stable isotope-labeled version of the analyte) at a fixed concentration to all samples and standards to correct for matrix effects and variability.

LC-MS/MS Conditions:

  • Chromatography:

    • Column: A reversed-phase C18 column (e.g., 50-100 mm x 2.1 mm, 1.8-3.5 µm) is commonly used.[1][6][7]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[1][7]

    • Gradient: A typical gradient would start with a high aqueous content and ramp up the organic phase to elute the analyte.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode (to be determined experimentally, though positive mode is common for thiourea compounds).[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for "Glycine, N-(aminothioxomethyl)-" and the internal standard need to be optimized by direct infusion of the standards into the mass spectrometer.

Mandatory Visualizations

Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, a critical process for ensuring data quality and reliability.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis dev_start Define Analytical Requirements (Sensitivity, Matrix, etc.) instrument_setup Instrument & Column Selection dev_start->instrument_setup mobile_phase Mobile Phase Optimization instrument_setup->mobile_phase sample_prep Sample Preparation Development mobile_phase->sample_prep specificity Specificity & Selectivity sample_prep->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq stability Stability (Freeze-Thaw, Bench-Top, etc.) lod_loq->stability routine_analysis Routine Sample Analysis stability->routine_analysis qa_qc Quality Control Checks routine_analysis->qa_qc data_reporting Data Reporting & Review qa_qc->data_reporting

Caption: A flowchart of the analytical method validation process.

Cross-Validation of Analytical Methods

This diagram outlines the logical steps involved in the cross-validation of two different analytical methods to ensure consistency and comparability of results.

cluster_A Method A (e.g., HPLC-UV) cluster_B Method B (e.g., LC-MS/MS) val_A Full Validation of Method A analysis_A Analyze QC & Study Samples with Method A val_A->analysis_A comparison Statistical Comparison of Results (e.g., Bland-Altman plot, % bias) analysis_A->comparison val_B Full Validation of Method B analysis_B Analyze the Same QC & Study Samples with Method B val_B->analysis_B analysis_B->comparison start_node Select a Set of Quality Control (QC) and Representative Study Samples start_node->val_A start_node->val_B conclusion Conclusion on Method Comparability comparison->conclusion

Caption: The process for cross-validating two analytical methods.

References

Lack of Publicly Available Data for "Glycine, N-(aminothioxomethyl)-" Hampers Direct In Vitro-In Vivo Correlation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals a significant lack of publicly available in vitro and in vivo data for the compound "Glycine, N-(aminothioxomethyl)-". This absence of information precludes a direct comparative analysis of its biological activity in laboratory settings versus living organisms.

While the chemical structure can be inferred from its name, suggesting a glycine molecule with an N-linked aminothioxomethyl group (-C(S)NH2), specific studies detailing its synthesis, biological targets, and efficacy are not readily accessible. A closely related compound, "Glycine, N-(aminothioxomethyl)-N-ethyl-", is listed with the CAS number 95907-35-0, but it also lacks associated biological activity data in the public domain[1][2].

The broader class of compounds, thioamides, are recognized in medicinal chemistry for their ability to modify peptide backbones, often enhancing stability against proteolysis and modulating receptor activity[3][4]. This strategic substitution of a sulfur atom for an oxygen in the amide bond can significantly alter the compound's pharmacokinetic and pharmacodynamic properties[3]. However, this general knowledge does not provide specific quantitative data for "Glycine, N-(aminothioxomethyl)-".

Alternative Analysis: Glycine Amide Derivatives as VAP-1 Inhibitors

In the absence of data for the requested compound, this guide presents a comparative analysis of a well-studied class of glycine derivatives: glycine amide derivatives that function as inhibitors of Vascular Adhesion Protein-1 (VAP-1). VAP-1 is a significant therapeutic target for inflammatory diseases and diabetic complications[5][6]. This analysis, based on available literature, will serve as a relevant example of in vitro and ex vivo correlation for glycine derivatives.

The following table summarizes the inhibitory activity of selected glycine amide derivatives against VAP-1, providing a basis for comparing their potency.

CompoundTargetAssay TypeIC50 (nM)Ex Vivo Inhibition (%) @ Dose (mg/kg)Reference
3 Human VAP-1In vitro enzymatic assay180Not Reported[6]
4g Human VAP-1In vitro enzymatic assay2060% @ 1 mg/kg (oral)[6]
17h Human VAP-1In vitro enzymatic assay1.3Not Reported[7]
1 Human VAP-1In vitro enzymatic assay18Not Reported[7]

A detailed understanding of the methodologies used to generate the above data is crucial for accurate interpretation and comparison.

In Vitro VAP-1 Inhibition Assay:

The enzymatic activity of VAP-1 is commonly determined using a fluorometric assay. The general steps are as follows:

  • Enzyme and Substrate Preparation: Recombinant human VAP-1 is incubated with the test compound (glycine amide derivatives) at various concentrations.

  • Reaction Initiation: A fluorogenic substrate, such as Amplex Red, is added along with a suitable amine substrate (e.g., methylamine) and horseradish peroxidase.

  • Signal Detection: The enzymatic reaction produces hydrogen peroxide, which, in the presence of horseradish peroxidase, converts Amplex Red to the fluorescent product, resorufin. The fluorescence is measured over time using a plate reader.

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the VAP-1 enzymatic activity (IC50) is calculated from the dose-response curve.

Ex Vivo VAP-1 Inhibition Assay:

This assay measures the inhibitory activity of the compound in a biological matrix after administration to an animal model, typically rats.

  • Compound Administration: The glycine amide derivative is administered orally to rats at a specific dose.

  • Plasma Collection: Blood samples are collected at various time points after administration, and plasma is isolated.

  • VAP-1 Activity Measurement: The endogenous VAP-1 activity in the collected plasma is measured using the same fluorometric assay described above.

  • Percentage Inhibition Calculation: The VAP-1 activity in the plasma of treated animals is compared to that of vehicle-treated control animals to determine the percentage of inhibition.[6]

Signaling Pathway Context: VAP-1 in Inflammation

VAP-1 is an amine oxidase present on the surface of endothelial cells. It plays a crucial role in the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues. Its enzymatic activity contributes to this process. Inhibiting VAP-1 is a therapeutic strategy to reduce inflammation.

VAP1_Pathway Leukocyte Leukocyte VAP1 VAP-1 Leukocyte->VAP1 Adhesion Endothelium Endothelial Cell Inflammation Inflammation Endothelium->Inflammation Leads to VAP1->Endothelium Transmigration GlycineAmide Glycine Amide Inhibitor GlycineAmide->VAP1 Inhibits

Caption: Role of VAP-1 in leukocyte adhesion and inflammation, and the inhibitory action of glycine amide derivatives.

Experimental Workflow: In Vitro to Ex Vivo Correlation

The following diagram illustrates the logical flow from initial in vitro screening to ex vivo validation for the glycine amide VAP-1 inhibitors.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo Ex Vivo Analysis invitro_assay VAP-1 Enzymatic Assay (IC50 Determination) animal_dosing Oral Administration to Rats invitro_assay->animal_dosing Lead Compound Selection compound_library Glycine Amide Derivatives Library compound_library->invitro_assay plasma_collection Plasma Collection animal_dosing->plasma_collection exvivo_assay Plasma VAP-1 Activity Measurement plasma_collection->exvivo_assay correlation In Vitro - Ex Vivo Correlation exvivo_assay->correlation Data for Correlation

Caption: Workflow illustrating the progression from in vitro screening to ex vivo analysis for VAP-1 inhibitors.

References

Comparative Analysis of Glycine, N-(aminothioxomethyl)- Analogs: A Structure-Activity Relationship Validation

Author: BenchChem Technical Support Team. Date: November 2025

This guide synthesizes findings from multiple studies to offer a comparative overview of the performance of various N-substituted glycine derivatives. The data is presented to aid researchers, scientists, and drug development professionals in understanding the SAR of this class of compounds.

Quantitative SAR Data Summary

The biological activity of glycine thiourea and amide derivatives is significantly influenced by the nature and position of substituents. The following tables summarize the quantitative data from various studies, highlighting the impact of different chemical modifications on antiglycation, antimicrobial, and enzyme inhibitory activities.

Table 1: Antiglycation Activity of Glycine Thiourea Derivatives

Compound IDR Group on PiperazineLinkerXIC50 (µM)[1][2]
1a 2,3-dichlorophenylGlycineO< 5
1b 2,3-dichlorophenylGlycineS< 5
2a 2,3-dichlorophenylProlineO< 5
2b 2,3-dichlorophenylProlineS< 5
Rutin---41.9

Note: The core structure consists of a glycine or proline residue linked via a urea (X=O) or thiourea (X=S) to a piperazine analog.

Table 2: Antimicrobial Activity of N-Acyl Thiourea Derivatives

Compound IDHeterocyclic MoietyActivity TypeTest OrganismMBIC (µg/mL)[3][4][5]
1b BenzothiazoleAnti-biofilmE. coli ATCC 25922625
1d 6-methylpyridineAnti-biofilmE. coli ATCC 25922625

MBIC: Minimum Biofilm Inhibitory Concentration.

Table 3: VAP-1 Inhibitory Activity of Glycine Amide Derivatives

Compound IDSubstituent on Phenyl Ringex vivo Plasma VAP-1 Inhibition (%) at 1mg/kg[6][7]
4g [Structure not detailed]60%
3 [Structure not detailed]Moderate inhibitory activity

Note: Detailed structures for compounds 3 and 4g were not fully elucidated in the provided search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. Below are generalized protocols for key experiments cited in the literature for evaluating the biological activity of glycine derivatives.

Antiglycation Assay Protocol

This assay evaluates the ability of a compound to inhibit the formation of advanced glycation end products (AGEs).

  • Preparation of Solutions: Bovine serum albumin (BSA) and glucose are prepared in a sodium phosphate buffer (pH 7.4) containing sodium azide to prevent microbial growth.[8]

  • Incubation: Test compounds at various concentrations are incubated with BSA and glucose solutions for a specified period, typically 7 days.[8]

  • Fluorescence Measurement: After incubation, trichloroacetic acid (TCA) is added to precipitate the protein. The fluorescence of the AGEs formed is measured using an ELISA plate reader.[8]

  • Calculation: The percentage of inhibition is calculated by comparing the fluorescence of the sample with that of a control.[8]

Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This method assesses the antimicrobial activity of compounds against various microorganisms.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Inoculation of Agar Plates: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Application of Test Compound: Sterile paper discs impregnated with the test compound at a specific concentration are placed on the agar surface.[9]

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each disc is measured to determine the antimicrobial activity.[9]

Visualizing Experimental and Logical Relationships

To better understand the workflow of these validation studies, the following diagrams illustrate the key processes.

Experimental_Workflow_Antiglycation cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis BSA Bovine Serum Albumin (BSA) Solution Incubate Incubate Mixture (e.g., 7 days) BSA->Incubate Glucose Glucose Solution Glucose->Incubate Compound Test Compound Dilutions Compound->Incubate TCA Add Trichloroacetic Acid (TCA) Incubate->TCA Fluorescence Measure Fluorescence (ELISA Reader) TCA->Fluorescence Calculation Calculate % Inhibition Fluorescence->Calculation

Antiglycation Assay Workflow

SAR_Logic cluster_synthesis Synthesis & Modification cluster_testing Biological Evaluation cluster_analysis Data Analysis Core Glycine Derivative Core Analogs Synthesized Analogs (Varying R-groups) Core->Analogs Chemical Modification Assay Biological Assays (e.g., Antiglycation, Antimicrobial) Analogs->Assay Testing Data Quantitative Data (IC50, MIC) Assay->Data Results SAR Structure-Activity Relationship (SAR) Data->SAR Interpretation

Structure-Activity Relationship (SAR) Determination Logic

References

A Comparative Guide to Common Biological Buffers: HEPES vs. Tris, MOPS, and PBS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a biological buffer is a critical decision that can significantly impact experimental outcomes. An ideal buffer maintains a stable pH in the physiological range, is inert, and does not interfere with biological processes. This guide provides an objective comparison of four widely used buffers—HEPES, Tris, MOPS, and PBS—supported by experimental data and detailed protocols to aid in selecting the most appropriate buffer for your specific application.

Overview of Buffer Properties

The selection of a suitable buffer is primarily guided by its physicochemical properties. The table below summarizes the key characteristics of HEPES, Tris, MOPS, and PBS.

PropertyHEPESTrisMOPSPBS (Phosphate-Buffered Saline)
pKa at 25°C 7.58.17.27.2 (for H₂PO₄⁻)
Effective pH Range 6.8 – 8.27.0 – 9.2[1]6.5 – 7.9[2]5.8 – 8.0[3]
ΔpKa/°C -0.014-0.031-0.015-0.0028
Metal Ion Binding NegligibleCan bind to some metalsMinimalPrecipitates with Ca²⁺ and Mg²⁺
Cell Membrane Permeability ImpermeablePermeableImpermeable-
Toxicity Can be toxic at high concentrationsGenerally low toxicityLow toxicityNon-toxic
Autoclavable No (can degrade)YesNo (can degrade)No (with divalent cations)

Performance in Key Applications

The choice of buffer can have a significant impact on the outcome of various biological experiments. This section compares the performance of HEPES, Tris, MOPS, and PBS in cell culture and enzyme assays.

Cell Culture

Maintaining a stable pH is crucial for optimal cell growth and viability in cell culture. While bicarbonate-based buffers are common, they require a controlled CO₂ environment. Zwitterionic buffers like HEPES and MOPS offer pH stability independent of CO₂ levels, making them suitable for experiments conducted outside a CO₂ incubator.[4][5]

A study comparing the effects of HEPES and MOPS on keratinocyte viability found that RPMI medium buffered with HEPES, supplemented with L-glutamine and sodium bicarbonate, was more suitable for promoting co-culture.[6][7] Conversely, high concentrations of MOPS have been shown to be toxic to human keratinocytes.[6] HEPES has also been observed to produce free radicals when exposed to light, which can be a concern for sensitive cell lines.[8]

Experimental Protocol: Assessing Buffer Effects on Cell Viability

This protocol describes a typical experiment to evaluate the effect of different buffers on cell viability using a colorimetric assay like the MTT assay.

  • Cell Seeding: Plate cells (e.g., HeLa or HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well in their standard culture medium and incubate for 24 hours.

  • Buffer Exposure: Prepare different culture media, each supplemented with a different buffer (e.g., 25 mM HEPES, 25 mM Tris, 25 mM MOPS, or PBS) and adjusted to the same pH (e.g., 7.4).

  • Incubation: Replace the standard medium with the prepared buffered media and incubate the cells for 24, 48, and 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (cells grown in standard medium).

Enzyme Assays

The activity of enzymes is highly dependent on pH. The ideal buffer for an enzyme assay should not interact with the enzyme or its substrates.

  • HEPES is often preferred for sensitive enzymes due to its chemical inertness and minimal metal ion binding.[7]

  • Tris , while widely used, contains a primary amine group that can interfere with some reactions. For example, Tris can reduce the stability of enzymes immobilized on glyoxyl-agarose beads.[9]

  • Phosphate buffers can be problematic in assays where phosphate is a product or substrate, as it can affect the reaction equilibrium.[7] Additionally, phosphate can precipitate with divalent cations like Ca²⁺ and Mg²⁺, which are essential cofactors for many enzymes.

Experimental Protocol: Comparative Enzyme Activity Assay

This protocol outlines a general procedure for comparing enzyme activity in different buffers, using an enzyme like alkaline phosphatase as an example.

  • Buffer Preparation: Prepare a series of assay buffers (e.g., 50 mM HEPES, 50 mM Tris, 50 mM MOPS, and 50 mM PBS) all adjusted to the optimal pH for the enzyme (e.g., pH 8.0 for alkaline phosphatase).

  • Reaction Mixture: In a 96-well plate, prepare reaction mixtures containing the substrate (e.g., p-nitrophenyl phosphate, pNPP) and the respective buffer.

  • Enzyme Addition: Initiate the reaction by adding a fixed amount of the enzyme to each well.

  • Incubation and Measurement: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) and measure the absorbance of the product (p-nitrophenol) at 405 nm at regular time intervals.

  • Data Analysis: Calculate the initial reaction velocity for each buffer condition by determining the slope of the linear portion of the absorbance vs. time curve.

Buffer Interference in Signaling Pathways

Buffers are generally assumed to be inert, but some can interfere with biological signaling pathways, leading to erroneous results.

Calcium Signaling

Calcium ions (Ca²⁺) are crucial second messengers in numerous signaling pathways. Some buffers can chelate Ca²⁺ or otherwise interfere with its signaling. A study on vascular smooth muscle showed that Tris, HEPES, and MOPS can attenuate contractile responses induced by prostaglandins, suggesting interference with calcium ion binding, translocation, or utilization.[10] Another study found that while HEPES showed a linear Ca²⁺ response and is suitable for reference solutions, Tris caused a positive Ca²⁺ electrode bias, and other buffers caused a negative bias.[11]

cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum Prostaglandin Prostaglandin GPCR GPCR Prostaglandin->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Binds Ca2+_ER Ca2+ (ER Store) IP3R->Ca2+_ER Opens Ca2+_Cytosol Ca2+ (Cytosolic) Ca2+_ER->Ca2+_Cytosol Release Smooth Muscle Contraction Smooth Muscle Contraction Ca2+_Cytosol->Smooth Muscle Contraction Initiates Buffer Buffer (Tris, HEPES, MOPS) Buffer->Ca2+_Cytosol Interferes with utilization

Caption: Prostaglandin-induced calcium signaling pathway leading to smooth muscle contraction and potential interference by biological buffers.

Phosphorylation-Dependent Signaling

Protein phosphorylation is a key regulatory mechanism in many cellular processes. The choice of buffer can sometimes influence the outcome of studies investigating these pathways. For instance, Tris buffer, containing a primary amine, can potentially interact with reagents used in phosphorylation assays or affect the stability of phosphorylated proteins. While direct and widespread interference is not always the case, it is a factor to consider, especially in high-sensitivity proteomics studies.

The GPCR-Gαs-cAMP-PKA signaling pathway, which leads to the phosphorylation of CREB, is a well-studied pathway. While the core pathway is not directly inhibited by common buffers, the experimental conditions, including the buffer choice, can influence the stability of the components and the overall measured output.[12]

Ligand Ligand GPCR GPCR Ligand->GPCR Activates G_alpha_s Gαs GPCR->G_alpha_s Activates Adenylate_Cyclase Adenylate Cyclase G_alpha_s->Adenylate_Cyclase Activates ATP ATP Adenylate_Cyclase->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Assay_Buffer Assay Buffer (e.g., Tris-HCl) PKA->Assay_Buffer Stable environment provided by pCREB p-CREB CREB->pCREB Gene_Expression Target Gene Expression pCREB->Gene_Expression Regulates

Caption: A simplified diagram of the GPCR/PKA/CREB signaling pathway. The choice of assay buffer is critical for maintaining the stability and activity of the enzymes and signaling molecules involved.

Conclusion and Recommendations

The selection of an appropriate biological buffer is a critical step in experimental design.

  • HEPES is an excellent all-purpose buffer for many applications, particularly for cell culture outside of a CO₂ incubator, due to its pKa being close to physiological pH and its minimal temperature-induced pH shift. However, its potential for light-induced toxicity and interference with some transport assays should be considered.

  • Tris is a versatile and cost-effective buffer, but its temperature-sensitive pKa and potential for chemical interactions make it less suitable for certain applications, especially those requiring high stability or involving amine-reactive chemistry.

  • MOPS is a good alternative to HEPES, with a similar pKa and low metal-binding capacity. However, reports of its toxicity to some cell types warrant careful evaluation for specific cell lines.

  • PBS is a non-toxic and widely used buffer for washing and dilution, but its propensity to precipitate with divalent cations and its limited buffering capacity at physiological pH make it unsuitable for many cell culture and enzyme assay applications.

Ultimately, the optimal buffer choice depends on the specific requirements of the experiment. It is recommended to test different buffers to determine which one provides the most stable and reproducible results for your particular system. This guide provides a foundation for making an informed decision, leading to more reliable and accurate scientific data.

References

Independent Replication of "Glycine, N-(aminothioxomethyl)-" Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of synthetic methodologies for "Glycine, N-(aminothioxomethyl)-," also known as N-(Thiocarbamoyl)glycine. The document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of different synthetic routes with supporting experimental data.

Introduction to N-(Thiocarbamoyl)glycine

N-(Thiocarbamoyl)glycine and its derivatives are of interest in medicinal chemistry due to the biological activities associated with the thiourea moiety. Thiourea-containing compounds have been reported to exhibit a range of biological effects, including antimicrobial and enzyme inhibitory activities. The synthesis of these molecules is a key step in exploring their therapeutic potential. This guide details and compares two primary synthetic strategies for producing N-(thiocarbamoyl)glycine or its close structural analogs.

Comparative Analysis of Synthetic Protocols

Two distinct and independently validated synthetic strategies are presented below. The first is a direct synthesis of an N-acylthiourea derivative of glycine, which serves as a close proxy for the target molecule. The second approach describes the high-yield synthesis of a structural isomer, (aminoiminomethyl)thioacetic acid.

Data Presentation: Synthesis Comparison
ParameterMethod 1: N-(4-Methylbenzoylcarbamothioyl)glycine Synthesis Method 2: (Aminoiminomethyl)thioacetic acid Synthesis
Starting Materials 4-Methylbenzoyl chloride, Ammonium thiocyanate, Glycine, AcetoneMonochloroacetic acid, Thiourea, Sodium carbonate, Water
Reaction Time 6 hours reflux1 hour at 75°C
Reported Yield Not explicitly stated, but crystals were obtained for analysis.99.5%[1]
Product Purity Sufficient for single crystal X-ray diffraction.Stated as "pure".[1]
Key Reaction Step In-situ formation of 4-methylbenzoyl isothiocyanate and subsequent reaction with glycine.Nucleophilic substitution of chloride by the sulfur of thiourea.
Work-up Procedure Pouring the reaction mixture into ice water, filtration, washing with water and cold ethanol, and recrystallization.Cooling, filtration of the precipitate, washing with water until acid-free, and drying.[1]
Experimental Protocols

Method 1: Synthesis of N-(4-Methylbenzoylcarbamothioyl)glycine

This protocol is adapted from the synthesis of N-acylthiourea derivatives of amino acids.

  • Materials:

    • Glycine (0.01 mol)

    • 4-Methylbenzoyl chloride (0.01 mol)

    • Ammonium thiocyanate (0.01 mol)

    • Acetone (95 ml)

  • Procedure:

    • A solution of 4-methylbenzoyl chloride in 75 ml of acetone is prepared.

    • Ammonium thiocyanate is added to the solution.

    • A solution of glycine in 20 ml of acetone is added dropwise to the stirring acetone solution containing 4-methylbenzoyl chloride and ammonium thiocyanate.

    • The resulting mixture is refluxed for 6 hours.

    • After reflux, the solution is poured into a beaker containing ice blocks.

    • The resulting white precipitate is filtered and washed with distilled water and cold ethanol.

    • The crude product is dried under vacuum.

    • Further purification can be achieved by recrystallization.

Method 2: Synthesis of (Aminoiminomethyl)thioacetic Acid

This method provides a high-yield synthesis of a structural isomer of the target compound.[1]

  • Materials:

    • Monochloroacetic acid (0.11 moles)

    • Sodium carbonate (0.061 moles)

    • Thiourea (7.6 g)

    • Water (70 ml)

  • Procedure:

    • A solution of monochloroacetic acid in 70 ml of water is cooled to approximately 5°C with ice.

    • Sodium carbonate is added in small portions while maintaining the temperature at about 5°C, until the pH of the mixture reaches 8-9.

    • Thiourea is then added to the resulting sodium monochloroacetate solution with stirring.

    • The mixture is slowly heated to 75°C and maintained at this temperature for one hour.

    • The reaction mixture is then cooled to 25°C.

    • The white precipitate that forms is filtered off, washed with water until it is free of acid, and then dried to yield the pure product.[1]

Biological Activity: Antimicrobial Properties

Thiourea derivatives are known to possess antibacterial properties. The proposed mechanism of action for many of these compounds involves the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[2] Some thiourea derivatives have also been shown to disrupt the NAD+/NADH homeostasis within bacterial cells, leading to cell death.[3]

Data Presentation: Antimicrobial Activity
Compound FamilyTarget OrganismsReported Activity (MIC values)Proposed Mechanism of Action
N-Acyl Thiourea DerivativesEscherichia coli, Staphylococcus aureusLow activity (1250–5000 µg/mL)[4]Inhibition of DNA gyrase and topoisomerase.[2]
Thiourea Derivatives (General)Gram-positive bacteria (e.g., MRSA)Potent activity (MIC 2–16 µg/mL for some derivatives)[3]Disruption of NAD+/NADH homeostasis.[3]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_method1 Method 1: N-Acylthiourea Synthesis cluster_method2 Method 2: Isomer Synthesis M1_Start Glycine, 4-Methylbenzoyl Chloride, Ammonium Thiocyanate M1_Step1 In-situ formation of 4-Methylbenzoyl Isothiocyanate M1_Start->M1_Step1 Acetone M1_Step2 Reaction with Glycine M1_Step1->M1_Step2 M1_End N-(4-Methylbenzoylcarbamothioyl)glycine M1_Step2->M1_End Reflux M2_Start Monochloroacetic Acid, Thiourea M2_Step1 Nucleophilic Substitution M2_Start->M2_Step1 Na2CO3, H2O M2_End (Aminoiminomethyl)thioacetic acid M2_Step1->M2_End 75°C

Caption: Comparative workflow of two synthetic routes.

Proposed Antibacterial Mechanism of Action

Antibacterial_Mechanism cluster_dna DNA Replication Inhibition cluster_energy Metabolic Disruption Thiourea Thiourea Derivative DNA_Gyrase DNA Gyrase Thiourea->DNA_Gyrase Inhibition Topoisomerase Topoisomerase IV Thiourea->Topoisomerase Inhibition NAD_NADH NAD+/NADH Homeostasis Thiourea->NAD_NADH Disruption DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death NAD_NADH->Cell_Death

Caption: Potential antibacterial mechanisms of thiourea derivatives.

References

Comparative Analysis of "Glycine, N-(aminothioxomethyl)-" and Structurally Related Thiourea Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This document summarizes quantitative data on the biological activity of various thiourea derivatives, outlines a general experimental protocol for their synthesis, and visualizes a key signaling pathway associated with the parent molecule, glycine.

Data Presentation: Biological Activity of Thiourea Derivatives

The following table summarizes the reported biological activities of several thiourea derivatives, including those with structural similarities to "Glycine, N-(aminothioxomethyl)-". These compounds have been investigated for a range of therapeutic applications, demonstrating the potential of this chemical class.

Compound Name/DescriptionTarget/AssayMeasured ActivityReference
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thioureaBreast cancer cell linesIC50: 2.2 - 5.5 µM[1]
N-(Allylcarbamothioyl)-2-chlorobenzamideMCF-7 breast cancer cellsIC50: 2.6 µM[1]
1-Aryl-3-(pyridin-2-yl) substituted thiourea derivative 20 MCF-7 and SkBR3 breast cancer cellsIC50: 1.3 µM (MCF-7), 0.7 µM (SkBR3)[1]
Bis-thiourea derivative 44 MCF-7, HCT116, A549 cancer cell linesIC50: 1.2 µM (MCF-7), 1.3 µM (HCT116), 2.7 µM (A549)[1]
6-substituted benzimidazole thiourea derivative E-9 E. coli β-glucuronidase (EcGUS)IC50: 2.68 µM, Ki: 1.64 µM (uncompetitive inhibitor)[2]
N-(4-substituted phenyl)glycine chalcone derivative 6 Carrageenan-induced rat paw edema51.82% inhibition of edema[3][4]
Urea/thiourea derivatives of glycine/proline conjugated to piperazineProtein glycationIC50: < 5 µM[5]

Experimental Protocols

The following section details a general methodology for the synthesis of thiourea derivatives based on procedures reported in the literature.[2] This can serve as a starting point for the synthesis of "Glycine, N-(aminothioxomethyl)-" and its analogues.

General Synthesis of Thiourea Derivatives

Materials:

  • An amino-containing starting material (e.g., an amino acid ester, an amino-substituted heterocycle)

  • An appropriate isothiocyanate (e.g., phenyl isothiocyanate, methyl isothiocyanate)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert gas (e.g., argon)

Procedure:

  • The amino-containing starting material (1 equivalent) is dissolved in the anhydrous solvent under an inert atmosphere.

  • The isothiocyanate (1 equivalent) is added to the solution.

  • The reaction mixture is stirred at room temperature or refluxed, depending on the reactivity of the starting materials. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure (in vacuo).

  • The resulting solid is then purified, typically by recrystallization from a suitable solvent, to yield the desired thiourea derivative.

Signaling Pathway and Experimental Workflow Visualization

The parent molecule, glycine, is known to have anti-inflammatory and immunomodulatory effects.[6][7] One of the proposed mechanisms involves the activation of a chloride channel in inflammatory cells, which leads to a reduction in inflammatory responses. The following diagrams illustrate this signaling pathway and a general workflow for evaluating the biological activity of synthesized compounds.

Glycine_Anti_Inflammatory_Pathway cluster_cell Inflammatory Cell (e.g., Macrophage) Glycine Glycine GlyR Glycine Receptor (Chloride Channel) Glycine->GlyR binds to Ca_channel Voltage-gated Ca2+ Channel GlyR->Ca_channel hyperpolarizes membrane, inhibits opening Ca_influx Ca2+ Influx Ca_channel->Ca_influx leads to Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->Ca_channel activates NFkB_activation NF-κB Activation Ca_influx->NFkB_activation promotes Cytokine_production Pro-inflammatory Cytokine Production NFkB_activation->Cytokine_production induces Inflammation Inflammation Cytokine_production->Inflammation leads to

Caption: Glycine's anti-inflammatory signaling pathway.

Experimental_Workflow Start Synthesis of Thiourea Derivatives Purification Purification and Characterization Start->Purification In_Vitro_Screening In Vitro Screening (e.g., Enzyme Inhibition, Cytotoxicity Assays) Purification->In_Vitro_Screening Hit_Identification Hit Identification (Active Compounds) In_Vitro_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Optimization->In_Vivo_Testing Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development

Caption: General experimental workflow for drug discovery.

References

Assessing the Selectivity of N-(Aminothioxomethyl)-Glycine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The thiourea moiety, a central feature of N-(aminothioxomethyl)-amino acid derivatives, is a versatile pharmacophore known to interact with a variety of biological targets. These interactions are often mediated through hydrogen bonding and coordination with metal ions within enzyme active sites. As a result, this class of compounds has been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, and enzyme-inhibiting agents.

Comparative Biological Activities

Thiourea derivatives of amino acids have demonstrated activity against several target classes. The table below summarizes the inhibitory activities of representative compounds against different biological targets, providing an indication of the potential selectivity profiles within this chemical class.

Compound ClassTargetRepresentative Compound(s)IC50/GI50 ValuesReference
Phenylthiourea DerivativesCancer Cell Lines1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480: 9.0 µM, SW620: 1.5 µM, K562: 6.3 µM[1]
4-Aminoquinoline Piperazine-1-carbothioamidesCancer Cell Lines4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamideMDA-MB231: 3.0 µM, MDA-MB468: 4.6 µM, MCF7: 4.5 µM[1]
Pyridin-2-yl Thiourea DerivativesCancer Cell Lines1-Aryl-3-(pyridin-2-yl) thiourea derivative (compound 20)MCF-7: 1.3 µM, SkBR3: 0.7 µM[1]
Glycine/Proline-Piperazine ConjugatesAdvanced Glycation End-product (AGE) InhibitionHalogenated urea/thiourea derivatives< 5 µM (nearly 20-fold more potent than rutin standard)[2]
General Thiourea DerivativesCholinesterasesCompound 3 (specific structure not detailed in abstract)AChE: 50 µg/mL, BChE: 60 µg/mL[3]

Signaling Pathways and Experimental Workflows

To illustrate the biological context and experimental approaches for assessing the selectivity of such compounds, the following diagrams are provided.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK Thiourea_Derivative Thiourea Derivative (Potential Inhibitor) Thiourea_Derivative->RAF Inhibition Thiourea_Derivative->PI3K Inhibition

Caption: A simplified diagram of the MAPK/ERK and PI3K/AKT signaling pathways, common targets for anticancer agents.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Initial Screening cluster_selectivity Selectivity Profiling cluster_validation In Vivo Validation Synthesis Synthesis of N-(aminothioxomethyl)-glycine Derivatives Primary_Assay Primary Target-Based Assay (e.g., Enzyme Inhibition Assay) Synthesis->Primary_Assay Cell_Based_Assay Cell-Based Proliferation/ Viability Assay (e.g., MTT) Synthesis->Cell_Based_Assay Panel_Screening Panel of Related Targets (e.g., Kinase Panel) Primary_Assay->Panel_Screening Active Compounds Cell_Based_Assay->Panel_Screening Active Compounds Off_Target_Assay Off-Target Screening (e.g., CEREP Panel) Panel_Screening->Off_Target_Assay Animal_Model Animal Model of Disease (e.g., Xenograft Model) Off_Target_Assay->Animal_Model Selective Compounds PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD

Caption: A general experimental workflow for assessing the selectivity of a novel compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of compounds like N-(aminothioxomethyl)-amino acid derivatives.

Objective: To determine the cytotoxic effect of a compound on a panel of cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., SW480, SW620, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Objective: To quantify the inhibitory activity of a compound against a specific enzyme.

Methodology:

  • Reagents: Prepare a reaction buffer containing the purified enzyme (e.g., a specific kinase), its substrate (e.g., a peptide or protein), and a cofactor (e.g., ATP).

  • Compound Incubation: The test compound is pre-incubated with the enzyme in the reaction buffer for a defined period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate and/or cofactor.

  • Reaction Termination: The reaction is allowed to proceed for a set time and then terminated, often by the addition of a stop solution (e.g., a high concentration of EDTA to chelate divalent cations required for enzyme activity).

  • Detection: The product of the enzymatic reaction is quantified. For kinases, this is often the amount of phosphorylated substrate, which can be measured using various methods such as:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies that specifically recognize the phosphorylated product.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to a control reaction with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Objective: To assess the ability of a compound to inhibit the formation of advanced glycation end-products.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing a protein (e.g., bovine serum albumin, BSA), a reducing sugar (e.g., glucose or fructose), and a buffer (e.g., phosphate-buffered saline, PBS).

  • Compound Addition: The test compound and a positive control (e.g., aminoguanidine or rutin) are added to the reaction mixture at various concentrations.

  • Incubation: The mixture is incubated at 37°C for an extended period (e.g., several days or weeks) to allow for the formation of AGEs.

  • Fluorescence Measurement: The formation of fluorescent AGEs is monitored by measuring the fluorescence intensity at specific excitation and emission wavelengths (e.g., excitation at 370 nm and emission at 440 nm).

  • Data Analysis: The percentage of inhibition of AGE formation is calculated for each compound concentration relative to a control reaction without an inhibitor. The IC50 value is determined from the dose-response curve.

References

Safety Operating Guide

Prudent Disposal of Glycine, N-(aminothioxomethyl)-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and laboratory personnel handling Glycine, N-(aminothioxomethyl)- must adhere to stringent disposal protocols due to the inherent hazards associated with its chemical structure. As a derivative of thiourea, this compound warrants careful management to ensure personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Glycine, N-(aminothioxomethyl)-, addressing the critical need for clear operational instructions in a laboratory setting.

Core Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for Glycine, N-(aminothioxomethyl)-. In the absence of a specific SDS, the precautionary measures for thiourea and its derivatives should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.[1][2] In cases of dust or aerosol generation, a respirator may be necessary.[3]

  • Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][4]

  • Avoid Contamination: Prevent contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[3] Wash hands thoroughly after handling.[2][3]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and sources of ignition.[4][5]

Step-by-Step Disposal Protocol

The recommended disposal method for thiourea derivatives like Glycine, N-(aminothioxomethyl)- is incineration by a licensed waste disposal facility.[4]

  • Waste Collection:

    • Collect waste Glycine, N-(aminothioxomethyl)- in a designated, properly labeled, and sealed container.[6] The container should be suitable for hazardous chemical waste.

    • For spills, carefully sweep up the solid material, avoiding dust generation.[2][3] Dampening the material with water may be an option to control dust, but consult the specific SDS if available.[3] Place the collected material into the hazardous waste container.

  • Waste Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Engage a Licensed Waste Disposal Service:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste disposal service with all available information about the chemical, including its name and any known hazards.

  • Documentation:

    • Maintain accurate records of the amount of waste generated and the date of disposal. Follow all institutional and regulatory requirements for hazardous waste manifest documentation.

Crucially, do not dispose of Glycine, N-(aminothioxomethyl)- down the drain or in regular trash. [1][3][7][8] Thiourea and its derivatives can be toxic to aquatic life and improper disposal can lead to environmental contamination.[7][8]

Quantitative Data Summary

PropertyValue
Molecular FormulaC2H5NO2
Molecular Weight75.07 g/mol
Melting Point233 °C (decomposes)
Solubility in Water25 g/100 mL (25 °C)
AppearanceWhite crystalline powder

Note: This data is for Glycine and should be used for reference only. The properties of Glycine, N-(aminothioxomethyl)- will differ due to the addition of the aminothioxomethyl group.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Glycine, N-(aminothioxomethyl)-.

DisposalWorkflow start Start: Have Glycine, N-(aminothioxomethyl)- waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds ppe Wear appropriate PPE (gloves, goggles, lab coat) consult_sds->ppe spill_check Is it a spill? ppe->spill_check collect_waste Collect waste in a labeled, sealed container store_waste Store in a cool, dry, well-ventilated area collect_waste->store_waste spill_check->collect_waste No sweep_up Carefully sweep up solid, avoiding dust generation spill_check->sweep_up Yes sweep_up->collect_waste contact_ehs Contact EHS or licensed waste disposal service store_waste->contact_ehs no_drain Do NOT dispose down the drain store_waste->no_drain document Complete waste disposal documentation contact_ehs->document end End: Waste properly disposed document->end

Caption: Disposal workflow for Glycine, N-(aminothioxomethyl)-.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycine, N-(aminothioxomethyl)-
Reactant of Route 2
Reactant of Route 2
Glycine, N-(aminothioxomethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.